molecular formula C10H9NO3S B1302482 Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate CAS No. 90924-54-2

Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Cat. No.: B1302482
CAS No.: 90924-54-2
M. Wt: 223.25 g/mol
InChI Key: YPIUQIUZEYMWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-8(14-11-7)9-4-3-5-15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIUQIUZEYMWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372553
Record name Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90924-54-2
Record name Ethyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 90924-54-2

This technical guide provides a comprehensive overview of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its physicochemical properties, a representative synthetic protocol, and its potential mechanism of action as an anticancer agent, with a focus on its role as a building block for pharmacologically active molecules.[1]

Physicochemical and Pharmacological Data

The properties of this compound and the in-vitro activity of a closely related analogue are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 90924-54-2[2]
Molecular Formula C₁₀H₉NO₃S[3][]
Molecular Weight 223.25 g/mol [3][]
Appearance White to Orange to Green powder/crystal[2]
Melting Point 48-51 °C[3]
Purity >98.0% (GC)[2]
Synonyms 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester

Table 2: In-Vitro Anticancer Activity of a Representative 5-(thiophen-2-yl)isoxazole Analogue

A study on novel 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents revealed significant activity for analogues of the title compound. The data for the most potent analogue in that series is presented below. These compounds are reported to target the estrogen receptor alpha (ERα).[5][6]

CompoundCancer Cell LineIC₅₀ (μM)
5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6)MCF-7 (Human Breast Cancer)1.91

Note: The above data is for a structurally related compound and is provided to illustrate the potential pharmacological profile of this class of molecules.

Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, prepare a solution of sodium methoxide (0.5 mol) in methanol (1000 mL). Cool the solution to 0-5 °C.

  • Addition of Reactants: To the cooled sodium methoxide solution, add a mixture of 2-acetylthiophene (63.09 g, 0.5 mol) and diethyl oxalate (73 g, 0.5 mol).

  • Reaction: Stir the resulting solution at room temperature for 6 hours.

  • Work-up: After the reaction is complete, acidify the mixture with 3M HCl (150 mL) and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄. Concentrate the solution using a rotary evaporator to obtain methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate intermediate from Step 1 and hydroxylamine hydrochloride (35 g, 0.5 mol) in methanol (700 mL).

  • Reaction: Reflux the solution for 4 hours.

  • Work-up: Upon completion of the reaction, concentrate the solvent using a rotary evaporator. Dilute the residue with dichloromethane (CH₂Cl₂).

  • Purification: Wash the organic layer with water and brine, and then dry it over anhydrous Na₂SO₄. Concentrate the solvent again on a rotary evaporator. The resulting residue can be recrystallized from a mixture of methanol and water to afford the final product, this compound, as a white solid.

Signaling Pathways and Mechanism of Action

Derivatives of 5-(thiophen-2-yl)isoxazole have been identified as potent inhibitors of estrogen receptor alpha (ERα), a key target in the treatment of hormone-dependent breast cancers.[5][6] The binding of these compounds to ERα can disrupt its normal signaling cascade, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1]

Workflow for Synthesis of this compound

G A 2-Acetylthiophene + Diethyl Oxalate C Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate A->C Claisen Condensation B Sodium Methoxide in Methanol B->C E This compound C->E Cyclization D Hydroxylamine Hydrochloride in Methanol D->E

Caption: A simplified workflow for the synthesis of the target compound.

Proposed Mechanism of Action: ERα Inhibition and Apoptosis Induction

The diagram below illustrates the proposed mechanism by which 5-(thiophen-2-yl)isoxazole derivatives may exert their anticancer effects. In a normal state, estrogen binds to ERα, leading to its dimerization and translocation to the nucleus, where it activates the transcription of genes that promote cell proliferation and survival.[8][9][10] The 5-(thiophen-2-yl)isoxazole compounds act as antagonists, binding to ERα and preventing its activation by estrogen. This inhibition of ERα signaling can subsequently trigger the intrinsic apoptotic pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_inhibited Inhibited ERα Complex ERa_inactive->ERa_inhibited ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Inhibitor 5-(thiophen-2-yl)isoxazole Derivative Inhibitor->ERa_inactive Binds & Blocks Inhibitor->ERa_inhibited Bax_Bak Bax/Bak Activation ERa_inhibited->Bax_Bak Leads to ERE Estrogen Response Element (DNA) ERa_active->ERE Translocates & Binds Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Acts on Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Cascade Cytochrome_c->Caspases Activates Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inhibition of ERα signaling by 5-(thiophen-2-yl)isoxazole derivatives, leading to apoptosis.

References

An In-depth Technical Guide to Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and insights into its potential biological significance based on related structures.

Core Compound Properties

This compound is a solid, crystalline compound. Its core structure consists of a central isoxazole ring substituted with a thiophene group at the 5-position and an ethyl carboxylate group at the 3-position.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueReference(s)
Molecular Weight 223.25 g/mol [][2]
Molecular Formula C₁₀H₉NO₃S[][3]
CAS Number 90924-54-2[3]
Appearance White to orange to green powder/crystal[2]
Melting Point 48-55 °C[3]
Boiling Point 379.7 °C at 760 mmHg (Predicted)[]
Density 1.278 g/cm³ (Predicted)[]
Purity >98.0% (GC)[2]
InChI Key YPIUQIUZEYMWAX-UHFFFAOYSA-N[]
SMILES CCOC(=O)C1=NOC(=C1)C2=CC=CS2[][3]
Synonyms 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester[2]

Synthesis and Characterization Protocols

While this compound is commercially available, a detailed experimental protocol for its synthesis and characterization is provided below, based on established methods for isoxazole synthesis.

The synthesis of this compound can be achieved through a 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne. A plausible synthetic route is outlined below.

Step 1: Oximation of Thiophene-2-carboxaldehyde

  • Dissolve thiophene-2-carboxaldehyde (1 equivalent) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain thiophene-2-carboxaldehyde oxime.

Step 2: Generation of Thiophene-2-carbonitrile oxide and Cycloaddition

  • Dissolve the thiophene-2-carboxaldehyde oxime (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution.

  • After the addition is complete, add ethyl propiolate (1.2 equivalents) to the reaction mixture.

  • Slowly add triethylamine (1.5 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Record ¹H NMR and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.[4]

    • The resulting spectra should be consistent with the structure of this compound.

  • Mass Spectrometry (MS):

    • Analyze the compound using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to confirm the molecular weight.[4]

    • The measured mass should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion.

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum of the solid compound using a KBr pellet method on an FT-IR spectrometer.[4]

    • Characteristic peaks for the ester carbonyl (C=O), C=N of the isoxazole, and C-S of the thiophene should be observed.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and a potential experimental approach for biological screening.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Oximation Oximation Thiophene-2-carboxaldehyde->Oximation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Oximation Ethyl propiolate Ethyl propiolate Cycloaddition Cycloaddition Ethyl propiolate->Cycloaddition Chlorination Chlorination Oximation->Chlorination Thiophene-2-carboxaldehyde oxime Chlorination->Cycloaddition Thiophene-2-carbonitrile oxide Column Chromatography Column Chromatography Cycloaddition->Column Chromatography Crude Product Spectroscopic Analysis (NMR, MS, IR) Spectroscopic Analysis (NMR, MS, IR) Column Chromatography->Spectroscopic Analysis (NMR, MS, IR) Pure Product

Caption: Synthetic workflow for this compound.

G Compound This compound Target_Identification In Silico Target Prediction (e.g., ERα, DprE1) Compound->Target_Identification In_Vitro_Assay In Vitro Enzymatic or Receptor Binding Assay Target_Identification->In_Vitro_Assay Cell-based_Assay Cell-based Assay (e.g., MCF-7 cell viability) In_Vitro_Assay->Cell-based_Assay Active Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Cell-based_Assay->Mechanism_Study Potent Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: Proposed workflow for biological evaluation and lead development.

Potential Biological Significance and Applications

While specific biological activity for this compound is not extensively documented, the isoxazole and thiophene moieties are prevalent in a wide range of biologically active compounds.[5]

  • Anticancer Potential: A study on novel 5-(thiophen-2-yl)isoxazoles revealed their potential as anti-breast cancer agents that target the estrogen receptor alpha (ERα).[6] The structure-activity relationship from this study highlighted the importance of the unsubstituted thiophene ring at the 5th position of the isoxazole core for superior activity.[6] Further investigations showed that these compounds can induce apoptotic cell death.[6]

  • Antimicrobial Activity: A structurally related compound, N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, has been investigated for its antitubercular properties.[7] The proposed mechanism involves the disruption of the mycobacterial membrane through chelation of metal ions by the isoxazole ring and π-π stacking interactions involving the thiophene moiety.[7]

  • Broad Biological Activities: Thiophene-containing isoxazole compounds have also been reported to exhibit anti-depressant, anti-anxiety, anti-inflammatory, analgesic, and muscle relaxant properties.[8]

Given these precedents, this compound serves as a valuable scaffold for the development of new therapeutic agents. Its utility as a reagent in organic synthesis further underscores its importance for creating diverse molecular libraries for drug discovery.[]

Safety Information

According to its Safety Data Sheet, this compound is classified as a warning for causing serious eye irritation (H319). Standard laboratory safety precautions, including the use of eye protection, should be observed when handling this compound. It is classified under Storage Class 11 as a combustible solid.

References

"Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound that has garnered interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, incorporating both a thiophene and an isoxazole ring, makes it a valuable scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on its role as a building block in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReferences
Molecular Formula C₁₀H₉NO₃S[1][][3]
Molecular Weight 223.25 g/mol [1][][3]
CAS Number 90924-54-2[1][][3]
Appearance White to Orange to Green powder to crystal[4]
Melting Point 48-55 °C[1][4]
Purity >98.0% (GC)[4]
SMILES CCOC(=O)C1=NOC(=C1)C2=CC=CS2[1]
InChIKey YPIUQIUZEYMWAX-UHFFFAOYAS[1]
Synonyms 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester[4][5]

Experimental Protocols

General Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylate Derivatives

A general and efficient method for the synthesis of the core isoxazole ring involves a cascade reaction. The following protocol is adapted from the synthesis of related isoxazole esters.[6]

Step 1: Formation of the β-ketoester Intermediate

  • A mixture of 2-acetylthiophene (0.5 mol) and diethyl oxalate (0.5 mol) is added to a solution of sodium methoxide (0.5 mol) in methanol (1000 mL) at a temperature of 0-5°C.

  • The resulting solution is stirred for 6 hours at room temperature.

  • Upon completion, the reaction mixture is treated with 3M HCl (150 mL) and extracted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure on a rotary evaporator to yield the intermediate, methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, which can be used in the next step without further purification.

Step 2: Cyclization to form the Isoxazole Ring

  • A solution of the crude methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate and hydroxylamine hydrochloride (0.5 mol) in methanol (700 mL) is refluxed for 4 hours.

  • After the reaction is complete, the solvent is concentrated using a rotary evaporator.

  • The residue is diluted with CH₂Cl₂.

  • The organic layer is washed with water and brine and subsequently dried over Na₂SO₄.

  • The solvent is again concentrated on a rotary evaporator, and the resulting residue is recrystallized from methanol and water to afford the final product.

G General Synthesis Workflow cluster_step1 Step 1: β-ketoester Formation cluster_step2 Step 2: Isoxazole Ring Cyclization start 2-Acetylthiophene + Diethyl Oxalate reaction1 Sodium Methoxide in Methanol (0-5°C, then RT) start->reaction1 Reactants intermediate Methyl 2,4-dioxo-4- (thiophen-2-yl)butanoate reaction1->intermediate Product reaction2 Reflux (4 hours) intermediate->reaction2 Reactant reagent Hydroxylamine Hydrochloride in Methanol reagent->reaction2 Reagent product Ethyl 5-(thiophen-2-yl)isoxazole- 3-carboxylate reaction2->product Final Product

General Synthesis Workflow

Biological Activity and Applications

While this compound itself is primarily utilized as a building block in organic synthesis, its structural motif is present in molecules with significant biological activities.[][4] Derivatives of the 5-(thiophen-2-yl)isoxazole core have been explored for various therapeutic applications.

Anticancer Activity

Derivatives of 5-(thiophen-2-yl)isoxazole have shown promise as anti-breast cancer agents.[7] Specifically, certain analogues have been found to target the estrogen receptor alpha (ERα), a key protein involved in the progression of some types of breast cancer.[7] The structure-activity relationship (SAR) studies of these derivatives have highlighted the importance of the unsubstituted thiophene ring at the 5th position of the isoxazole core for potent activity.[7]

G Role as a Building Block in Drug Discovery cluster_derivatives Chemical Modifications cluster_targets Biological Targets Core Ethyl 5-(thiophen-2-yl)isoxazole- 3-carboxylate Deriv1 Anticancer Agents Core->Deriv1 Leads to Deriv2 Antimicrobial Agents Core->Deriv2 Leads to Deriv3 Neuropharmacological Agents Core->Deriv3 Leads to Target1 Estrogen Receptor α (ERα) Deriv1->Target1 Targets Target2 Bacterial Enzymes Deriv2->Target2 Targets Target3 CNS Receptors Deriv3->Target3 Targets

Role as a Building Block in Drug Discovery

The proposed mechanism of action for these anticancer derivatives involves the inhibition of ERα. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.

G Proposed Signaling Pathway of Derivatives in Breast Cancer cluster_pathway Cellular Events Drug 5-(Thiophen-2-yl)isoxazole Derivative ERa Estrogen Receptor α (ERα) Drug->ERa Inhibits Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces Gene Gene Transcription ERa->Gene Promotes Proliferation Cancer Cell Proliferation Gene->Proliferation Leads to

Proposed Signaling Pathway of Derivatives
Other Potential Applications

The thiophene-isoxazole scaffold has also been investigated for other biological activities, including:

  • Antimicrobial agents : Some derivatives have shown potential as antimicrobial compounds.[8]

  • Neuropharmacological agents : Thiophene-containing isoxazoles have been evaluated for antidepressant and antianxiety activities.[9]

Reactivity and Stability

Information on the specific reactivity and stability of this compound is limited in the provided search results. However, based on its structure, the following can be inferred:

  • The ester group is susceptible to hydrolysis under acidic or basic conditions.

  • The thiophene ring can undergo electrophilic substitution reactions.

  • The isoxazole ring can be reduced under certain conditions.[8]

It is recommended to store the compound in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a versatile chemical entity with a well-defined set of physicochemical properties. Its primary importance lies in its role as a key intermediate in the synthesis of more complex molecules with significant biological activities, particularly in the realm of anticancer drug discovery. The synthetic accessibility of this compound, coupled with the therapeutic potential of its derivatives, ensures its continued relevance to researchers in medicinal chemistry and related fields. Further investigation into the biological activities of this specific compound and its close analogues is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Spectral Analysis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole ring system and the thiophene moiety are important pharmacophores found in a variety of biologically active molecules. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₉NO₃S[1]
Molecular Weight 223.25 g/mol [1]
CAS Number 90924-54-2[1]
Melting Point 48-51 °C[1]

Spectral Data (Predicted)

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known spectral data of analogous isoxazole and thiophene derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Please note: The following is a predicted spectrum. Actual chemical shifts and coupling constants may vary.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0Doublet1HThiophene H5
~7.6-7.8Doublet1HThiophene H3
~7.2-7.4Doublet of Doublets1HThiophene H4
~7.0Singlet1HIsoxazole H4
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Please note: The following is a predicted spectrum. Actual chemical shifts may vary.

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~160Isoxazole C5
~158Isoxazole C3
~130Thiophene C2
~128Thiophene C5
~127Thiophene C3
~126Thiophene C4
~105Isoxazole C4
~62-OCH₂CH₃
~14-OCH₂CH₃
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~3100C-H stretch (aromatic/heteroaromatic)
~2980C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1600, 1450C=C and C=N stretch (isoxazole and thiophene rings)
~1250C-O stretch (ester)
Mass Spectrometry (MS)
m/zAssignment
223[M]⁺ (Molecular Ion)
195[M - C₂H₄]⁺
178[M - OCH₂CH₃]⁺
150[M - COOCH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate a mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectral Analysis cluster_data Data Interpretation synthesis Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation & Purity Assessment nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis, purification, and spectral characterization of the target compound.

References

"Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate" solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility and Stability of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Isoxazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The therapeutic potential of any compound is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which are critical determinants of its bioavailability and shelf-life. This document provides a comprehensive technical overview of the solubility and stability of this compound, presenting hypothetical data based on the known characteristics of isoxazole derivatives and outlining detailed experimental protocols for their determination.

Chemical Properties

PropertyValue
IUPAC Name This compound
Synonyms 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid Ethyl Ester
CAS Number 90924-54-2[3]
Molecular Formula C₁₀H₉NO₃S[3][]
Molecular Weight 223.25 g/mol [3][]
Melting Point 48-51 °C[3]

Solubility Profile

The solubility of a compound is a crucial factor influencing its absorption and distribution in biological systems. Isoxazole derivatives, being polar in nature due to the presence of nitrogen and oxygen atoms, generally exhibit higher solubility in polar solvents.[1] The solubility of this compound is expected to increase with temperature.[1]

Quantitative Solubility Data (Hypothetical)

The following table summarizes the hypothetical solubility of this compound in various solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
Ethanol2515.2
Methanol2522.5
Dimethyl Sulfoxide (DMSO)25> 50
Acetonitrile258.7
0.1 N HCl (pH 1.2)37< 0.1
Phosphate Buffer (pH 6.8)370.2
Phosphate Buffer (pH 7.4)370.3
Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Apparatus and Reagents:

  • USP Dissolution Apparatus 2 (Paddle Method)[5]

  • Analytical balance

  • HPLC-UV system

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)[5]

Procedure:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.[5]

  • Sample Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.[5]

  • Data Analysis: The solubility is calculated and expressed in mg/mL. The experiment is performed in triplicate to ensure accuracy.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal flask A->B C Agitate in constant temperature bath B->C D Withdraw and filter supernatant C->D After 24-48h E Analyze concentration by HPLC-UV D->E F Calculate solubility E->F

Solubility Determination Workflow

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] These studies are crucial for determining the shelf-life and recommended storage conditions for a pharmaceutical product.[8]

Forced Degradation Studies (Hypothetical Data)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products.

ConditionDurationDegradation (%)Major Degradants Identified
0.1 N HCl, 60°C24 h12.5Hydrolysis of ester
0.1 N NaOH, 60°C24 h28.1Hydrolysis of ester and isoxazole ring opening
3% H₂O₂, RT24 h5.3Oxidation of thiophene ring
Thermal (80°C)48 h2.1Minimal degradation
Photostability (ICH Q1B)-8.9Photolytic degradation products
Accelerated and Long-Term Stability (Hypothetical Data)

Accelerated stability studies are performed at elevated temperatures and humidity to predict the long-term stability profile.[6][8] Long-term studies are conducted under recommended storage conditions to establish the shelf-life.[8][9]

Storage ConditionTime PointAssay (%)Total Impurities (%)
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0 Months99.80.15
3 Months98.50.45
6 Months97.20.82
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH0 Months99.80.15
6 Months99.50.21
12 Months99.10.28
24 Months98.50.40
Experimental Protocol for Stability Testing

A comprehensive stability testing program should follow ICH guidelines.

Materials and Methods:

  • Validated stability-indicating HPLC method

  • Climate chambers for controlled temperature and humidity

  • Photostability chamber

  • The drug substance in its intended container closure system

Procedure:

  • Protocol Design: A stability protocol is designed outlining the batches to be tested, storage conditions, testing frequency, and analytical methods.[6]

  • Sample Storage: Samples are stored in climate chambers under the specified conditions (e.g., 25°C/60%RH for long-term and 40°C/75%RH for accelerated).[8]

  • Testing at Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[6][9]

  • Analysis: The samples are tested for appearance, assay, degradation products, and other relevant physical and chemical properties.

  • Data Evaluation: The data is evaluated to determine the rate of change and to establish a shelf-life.

G cluster_storage Sample Storage cluster_testing Testing at Time Points A Design Stability Protocol B Long-Term Storage (25°C / 60% RH) A->B C Accelerated Storage (40°C / 75% RH) A->C D 0, 3, 6, 9, 12, 18, 24, 36 months B->D E 0, 3, 6 months C->E F Analysis (Assay, Impurities) D->F E->F G Data Evaluation and Shelf-Life Determination F->G

Stability Testing Workflow

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet fully elucidated, many isoxazole-containing compounds are known to interact with various enzymes and receptors. For instance, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

G cluster_pathway Hypothetical Anti-inflammatory Pathway A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation D->E Compound Ethyl 5-(thiophen-2-yl)isoxazole- 3-carboxylate Compound->C Inhibition

Hypothetical COX-2 Inhibition Pathway

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented hypothetical data and detailed experimental protocols offer a framework for researchers and drug development professionals to design and execute their own studies. A thorough characterization of these physicochemical properties is paramount for the successful development of this compound into a potential therapeutic agent. Further research is warranted to confirm these characteristics and to fully elucidate its mechanism of action.

References

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: A Versatile Heterocyclic Building Block for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is a bifunctional heterocyclic compound that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring fused to an isoxazole core with a reactive carboxylate group, makes it a valuable and versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this important synthetic intermediate, with a focus on its utility in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 48-51 °C.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 90924-54-2[1]
Molecular Formula C₁₀H₉NO₃S[1]
Molecular Weight 223.25 g/mol [1]
Melting Point 48-51 °C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established multi-step procedure. A common and effective method involves the initial reaction of 2-acetylthiophene with diethyl oxalate in the presence of a base, such as sodium methoxide, to form a dicarbonyl intermediate. This intermediate is then cyclized by reaction with hydroxylamine hydrochloride to yield the desired isoxazole ring system.

G cluster_0 Step 1: Dicarbonyl Intermediate Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Transesterification (Optional) A 2-Acetylthiophene D Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate A->D B Diethyl Oxalate B->D C Sodium Methoxide in Methanol C->D Base E Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate H Mthis compound E->H F Hydroxylamine Hydrochloride F->H G Methanol (Reflux) G->H Solvent/Condition I Mthis compound L This compound I->L J Ethanol J->L K Acid/Base Catalyst K->L

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Mthis compound

A detailed experimental procedure for a closely related methyl ester is described below, which can be adapted for the synthesis of the ethyl ester.

Step 1: Synthesis of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate A mixture of 2-acetylthiophene (63.09 g, 0.5 mol) and diethyl oxalate (73 g, 0.5 mol) is added to a solution of sodium methoxide (0.5 mol) in methanol (1000 mL) at 0-5 °C. The resulting solution is stirred for 6 hours at room temperature. After the reaction is complete, the mixture is treated with 3 M HCl (150 mL) and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed on a rotary evaporator to afford methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Mthis compound A solution of methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate and hydroxylamine hydrochloride (35 g, 0.5 mol) in methanol (700 mL) is refluxed for 4 hours. Upon completion of the reaction, the solvent is concentrated on a rotary evaporator. The residue is diluted with dichloromethane (CH₂Cl₂), and the organic layer is washed with water and brine, dried over Na₂SO₄, and the solvent is again removed on a rotary evaporator. The residue is recrystallized from methanol and water to afford mthis compound as a white solid.

Note: The ethyl ester can be synthesized by substituting diethyl oxalate and ethanol in the respective steps or by transesterification of the methyl ester.

Chemical Reactivity and Applications as a Synthetic Building Block

The this compound molecule possesses several reactive sites that can be exploited for further chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. The isoxazole and thiophene rings can also undergo various substitution reactions, allowing for the introduction of additional functional groups and the construction of more complex molecular scaffolds.

This versatile building block is particularly valuable in the synthesis of novel compounds with potential therapeutic applications. The thiophene-isoxazole core is a known pharmacophore present in a number of biologically active molecules.[2][3][4][5][6]

Anticancer Drug Discovery

Numerous studies have highlighted the potential of thiophene-isoxazole derivatives as anticancer agents.[2][3][5][6] These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines. For instance, novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles have been designed and synthesized, showing promising anti-breast cancer activities.[3] One particular derivative, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), exhibited an IC₅₀ value of 1.91 μM against the MCF-7 breast cancer cell line.[3] The structure-activity relationship (SAR) studies revealed that the unsubstituted thiophene ring at the 5-position of the isoxazole core is crucial for its potent anticancer activity.[3]

The proposed mechanism of action for some of these anticancer agents involves the inhibition of key signaling pathways implicated in cancer progression.[5] For example, some thiophene derivatives have been shown to inhibit tyrosine kinases, which are critical enzymes in cell growth and proliferation pathways.[2][6]

G cluster_0 Drug Development Workflow A This compound B Chemical Modification (e.g., amidation, substitution) A->B C Library of Novel Derivatives B->C D Biological Screening (e.g., anticancer assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: Drug discovery workflow utilizing the title compound as a building block.

The following table summarizes the anticancer activity of some representative thiophene-isoxazole derivatives.

CompoundCancer Cell LineIC₅₀ (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4)MCF-72.63[3]
5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6)MCF-71.91[3]
Compound 3c (a complex thiophene-isoxazole derivative)A5490.29[2][6]
Compound 5d (a complex thiophene-isoxazole derivative)A5490.68[2][6]
Compound 16c (a complex thiophene-isoxazole derivative)A5490.42[2][6]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the presence of multiple reactive sites make it an ideal starting material for the construction of complex molecular architectures. The demonstrated potent biological activities of its derivatives, particularly in the realm of anticancer drug discovery, underscore the importance of this scaffold in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this remarkable heterocyclic compound in their respective fields. Further investigations into the diverse reactivity of this building block are likely to unveil new and exciting applications in both medicinal chemistry and materials science.

References

Biological activity of isoxazole derivatives containing thiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives Containing Thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities exhibited by isoxazole derivatives that incorporate a thiophene moiety. The synergistic combination of the isoxazole and thiophene heterocyclic rings has been a focal point in medicinal chemistry, leading to the development of compounds with significant antimicrobial, anticancer, and anti-inflammatory properties. This document details the quantitative data from key studies, outlines the experimental protocols used for their evaluation, and visualizes the underlying processes and relationships.

Overview of Synthesis and Screening

The general pathway to discovering biologically active thiophene-isoxazole derivatives involves a multi-step process. It typically begins with the synthesis of chalcone intermediates, followed by cyclization to form the isoxazole ring. These synthesized compounds then undergo purification, characterization, and are subsequently subjected to a battery of biological assays to determine their therapeutic potential.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., Thiophene Aldehydes, Acetophenones) chalcone Claisen-Schmidt Condensation (Chalcone Synthesis) start->chalcone isoxazole Cyclization with Hydroxylamine HCl chalcone->isoxazole product Thiophene-Isoxazole Derivatives isoxazole->product purify Purification & Characterization (TLC, NMR, Mass Spec) product->purify screen Screening of Derivatives purify->screen Test Compounds antimicrobial Antimicrobial Assays screen->antimicrobial anticancer Anticancer Assays screen->anticancer anti_inflammatory Anti-inflammatory Assays screen->anti_inflammatory

General workflow for synthesis and biological screening.

Anticancer Activity

Several novel series of thiophene derivatives incorporating an isoxazole moiety have been synthesized and evaluated for their in vitro anticancer activity.[1][2] These studies often use human cancer cell lines, such as the breast cancer cell line (MCF7), to determine the cytotoxic potential of the compounds, with doxorubicin commonly serving as a positive control.[1][3]

Quantitative Data: Anticancer Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDTarget Cell LineIC50 (µmol/L)Reference CompoundIC50 (µmol/L) of Ref.Citation
Compound 6 MCF710.25Doxorubicin32.00[1],[3]
Compound 7 MCF79.70Doxorubicin32.00[1],[3]
Compound 9 MCF79.55Doxorubicin32.00[1],[3]
Compound 13 MCF79.39Doxorubicin32.00[1],[3]
Compound 5 MCF728.85Doxorubicin32.00[3],[4]
Compound 8 MCF723.48Doxorubicin32.00[3],[4]
Compound 10 MCF727.51Doxorubicin32.00[3],[4]
Compound 3c A5490.29--[5]
Compound 5d A5490.68--[5]
Compound 16c A5490.42--[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MCF7 Cell Line)

This protocol outlines the general steps for evaluating the anticancer activity of thiophene-isoxazole derivatives against a human breast cancer cell line.

  • Cell Culture : Human breast cancer cells (MCF7) are grown in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation : The synthesized thiophene-isoxazole derivatives are dissolved in a suitable solvent like DMSO to create high-concentration stock solutions.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 5x10^4 cells/well) and allowed to attach overnight.

  • Treatment : The following day, the cells are treated with various concentrations of the test compounds, a positive control (e.g., Doxorubicin), and a vehicle control (DMSO).

  • Incubation : The plates are incubated for a specified period, typically 48-72 hours.

  • Viability Assay : Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solubilization solution.

  • Data Analysis : The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the compound concentration versus the percentage of inhibition.

Antimicrobial Activity

The incorporation of a thiophene ring into an isoxazole structure has been shown to enhance antimicrobial activity.[6] These derivatives have demonstrated potential against a variety of pathogenic bacteria and fungi, including drug-resistant strains.[6]

Quantitative Data: Antimicrobial Activity

The antimicrobial potential is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[6]

Compound IDS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)Citation
TPI-2 6.2512.5252512.5[7]
TPI-5 12.56.2512.55025[7]
TPI-14 2512.56.2512.550[7]
Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of a compound.[8][9]

  • Stock Solution Preparation : Dissolve the thiophene-isoxazole derivatives in a suitable solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL).[6]

  • Microtiter Plate Preparation : Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to all wells of a 96-well microtiter plate.[6]

  • Serial Dilution : Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on down the plate. Discard the final 100 µL from the last well in the series.[6]

  • Inoculum Preparation : Prepare a standardized inoculum of the target microorganism (e.g., adjusted to a 0.5 McFarland standard) and dilute it so that each well receives a final concentration of approximately 5x10^5 CFU/mL.

  • Inoculation : Add 100 µL of the diluted inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Result Interpretation : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[6]

Anti-inflammatory Activity

Isoxazole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10][11] The combination with a thiophene moiety has been explored to develop new anti-inflammatory agents.[12][13]

Quantitative Data: Anti-inflammatory Activity

The in vivo anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema model, where the percentage of edema inhibition is measured.

Compound ID% Edema Inhibition (after 2h)% Edema Inhibition (after 3h)Standard Drug% Inhibition of StandardCitation
TPI-7 -HighNimesulide-
TPI-13 -HighNimesulide-
Compound 4a 62.69%63.69%Indomethacin-[14]
Compound 4f 61.99%61.20%Indomethacin-[14]
Compound 4n 61.47%62.24%Indomethacin-[14]
Compound 5b 75.68%76.71%Indomethacin-[10]
Compound 5c 74.48%75.56%Indomethacin-[10]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo method is a standard for screening acute anti-inflammatory activity.[10]

  • Animal Acclimatization : Wistar rats are acclimatized to laboratory conditions for a week before the experiment. They are fasted overnight before the test, with free access to water.

  • Grouping and Dosing : Animals are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like Indomethacin or Nimesulide), and test groups (receiving different doses of the synthesized compounds). The compounds are typically administered orally or intraperitoneally.

  • Edema Induction : One hour after drug administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat.

  • Paw Volume Measurement : The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis : The percentage increase in paw volume is calculated. The percentage inhibition of edema for the treated groups is then calculated by comparing their mean paw volume increase with that of the control group.

Mechanism of Action: COX-2 Inhibition

Many anti-inflammatory drugs function by inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that mediate inflammation. Thiophene-isoxazole derivatives have been investigated as potential COX-2 inhibitors.

G AA Arachidonic Acid (from cell membrane) PGs Prostaglandins (Mediate Pain & Inflammation) AA->PGs Catalyzed by COX2 COX-2 Enzyme (Inducible) COX2->PGs Compound Thiophene-Isoxazole Derivative Compound->COX2 Inhibition

Inhibition of the COX-2 pathway by thiophene-isoxazole derivatives.

References

Potential Pharmacological Applications of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class, characterized by a thiophene ring at the 5-position and an ethyl carboxylate group at the 3-position. While direct pharmacological data on this specific molecule is limited in publicly available literature, its core structure, the 5-(thiophen-2-yl)isoxazole scaffold, is a key pharmacophore in a range of biologically active derivatives. Notably, derivatives of this scaffold have demonstrated significant potential as anti-breast cancer agents. This technical guide consolidates the existing research on these derivatives to infer the potential pharmacological applications of this compound, with a primary focus on oncology. Detailed experimental protocols, quantitative data from relevant studies, and visual representations of signaling pathways and experimental workflows are provided to support further research and drug development efforts.

Introduction

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, known to be a component of various therapeutic agents.[1] The incorporation of a thiophene ring, another important pharmacophore, can enhance the biological activity of the resulting compound.[2] The title compound, this compound, is a reagent in organic synthesis.[3][] However, the therapeutic potential of this specific molecule remains largely unexplored. This guide will focus on the significant anticancer activities of its close derivatives to postulate its potential applications.

Recent studies have highlighted a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles (TTIs) as potent anti-breast cancer agents that target the estrogen receptor-alpha (ERα).[5][6] These findings suggest that the 5-(thiophen-2-yl)isoxazole core is a promising scaffold for the development of novel anticancer therapeutics.

Potential Pharmacological Application: Anticancer Activity

The primary and most well-documented potential pharmacological application for the 5-(thiophen-2-yl)isoxazole scaffold lies in the field of oncology, specifically in the treatment of breast cancer.

Mechanism of Action: Targeting Estrogen Receptor-Alpha (ERα)

Derivatives of 5-(thiophen-2-yl)isoxazole have been shown to exhibit their anti-breast cancer effects by inhibiting the estrogen receptor-alpha (ERα).[5][6] ERα is a crucial nuclear hormone receptor that plays a significant role in the development and progression of a majority of breast cancers.[5] By targeting ERα, these compounds can disrupt the signaling pathways that promote cancer cell proliferation.

The proposed mechanism involves the binding of the 5-(thiophen-2-yl)isoxazole derivatives to ERα, which in turn leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6][7]

ERa_Signaling_Pathway Compound 5-(thiophen-2-yl)isoxazole Derivative ERa Estrogen Receptor α (ERα) Compound->ERa Binds to & Inhibits Nucleus Nucleus ERa->Nucleus Translocation Apoptosis Apoptosis ERa->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest ERa->Cell_Cycle_Arrest Induces Gene_Transcription Gene Transcription (Proliferation Genes) Nucleus->Gene_Transcription Regulates Proliferation Cancer Cell Proliferation Gene_Transcription->Proliferation

Caption: Proposed mechanism of action for 5-(thiophen-2-yl)isoxazole derivatives.

Quantitative Data from In Vitro Studies

The anticancer activity of several 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI) derivatives has been evaluated against various cancer cell lines, with a notable selectivity for the human breast cancer cell line MCF-7.[6]

CompoundTarget Cell LineIC50 (µM)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4)MCF-72.63
5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6)MCF-71.91

Table 1: In vitro anticancer activity of lead 5-(thiophen-2-yl)isoxazole derivatives.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of 5-(thiophen-2-yl)isoxazole derivatives.

Synthesis of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles

A novel, metal-free, cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy is employed for the synthesis of these derivatives.[5]

Synthesis_Workflow Start α,β-unsaturated ketones Reaction Cascade Reaction: 1. Trifluoromethyloximation 2. Cyclization 3. Elimination Start->Reaction Reagents CF3SO2Na tBuONO Reagents->Reaction Purification Column Chromatography Reaction->Purification Product 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles Purification->Product

Caption: General workflow for the synthesis of TTI derivatives.

Protocol:

  • Reaction Setup: Readily available α,β-unsaturated ketones are used as starting materials.

  • Cascade Reaction: The ketones are subjected to a cascade reaction using CF3SO2Na and tBuONO. This one-pot reaction proceeds through trifluoromethyloximation, cyclization, and elimination.[5]

  • Extraction: The resulting solution is extracted with ethyl acetate. The combined organic layers are washed with water.

  • Drying and Evaporation: The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford the final 3-phenyl-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives.[6]

In Vitro Anticancer Screening (MTT Assay)

The cytotoxic effects of the synthesized compounds are typically evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, 4T1, PC-3) are seeded in 96-well plates and incubated.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis

Flow cytometry is used to analyze apoptosis and the cell cycle distribution of cancer cells after treatment with the test compounds.[7]

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Cell Cycle Analysis:

  • Cell Treatment and Fixation: Treated cells are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a solution containing PI and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Biological_Assay_Workflow Start Synthesized Compound MTT_Assay MTT Assay (In Vitro Cytotoxicity) Start->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Lead Compounds Cell_Cycle_Assay Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay Lead Compounds Data_Analysis Data Analysis (IC50, Apoptotic Population, Cell Cycle Distribution) Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: Workflow for the biological evaluation of 5-(thiophen-2-yl)isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on the 5-(thiophen-2-yl)isoxazole scaffold have revealed key structural features that contribute to its anticancer activity:[6]

  • Unsubstituted Thiophene Ring at the 5th Position: The presence of an unsubstituted thiophene ring at this position is crucial for potent activity.

  • -CF3 Group at the 4th Position: A trifluoromethyl group at the 4th position of the isoxazole ring significantly enhances the anticancer activity.

  • Electron-Rich Benzene Ring at the 3rd Position: A highly electron-rich benzene ring, for example, one bearing three methoxy groups, at the 3rd position of the isoxazole core, leads to superior activity.

Conclusion and Future Directions

While direct pharmacological studies on this compound are lacking, the potent anti-breast cancer activity of its derivatives strongly suggests that this compound could serve as a valuable starting point or intermediate for the development of novel anticancer agents. The 5-(thiophen-2-yl)isoxazole scaffold has been established as a promising pharmacophore for targeting ERα.

Future research should focus on:

  • Synthesis and Biological Evaluation: Synthesizing this compound and its close analogs to directly assess their pharmacological activities, particularly their anticancer effects.

  • Lead Optimization: Further derivatization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the most promising compounds in animal models of breast cancer to determine their in vivo efficacy and safety profiles.

  • Exploration of Other Therapeutic Areas: Given the broad biological activities of isoxazole and thiophene derivatives, investigating the potential of this scaffold in other therapeutic areas such as antimicrobial, anti-inflammatory, and neuroprotective applications is warranted.

This technical guide provides a foundational understanding of the potential pharmacological applications of this compound based on the current scientific literature. The detailed protocols and data presented herein are intended to facilitate further research and accelerate the discovery of new therapeutic agents based on this promising chemical scaffold.

References

"Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

This compound is a heterocyclic compound that serves as a significant building block in the realms of medicinal chemistry and drug discovery.[] Its structure, which incorporates both a thiophene and an isoxazole ring, makes it a valuable scaffold for developing novel therapeutic agents.[2] Research has highlighted that the inclusion of a thiophene moiety can enhance the pharmacological potential of the isoxazole core, particularly in the development of antimicrobial and anticancer agents.[2][3][4] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, biological activities, and experimental protocols for its evaluation.

Physicochemical Properties

This compound is commercially available and is utilized as a reagent in organic synthesis.[] Its key identifying and physical properties are summarized below.

PropertyValueReference
CAS Number 90924-54-2[5]
Molecular Formula C₁₀H₉NO₃S[][5]
Molecular Weight 223.25 g/mol [][5]
Appearance White to Orange to Green powder to crystal
Melting Point 48-51 °C[5]
SMILES CCOC(=O)C1=NOC(=C1)C2=CC=CS2[5]
InChIKey YPIUQIUZEYMWAX-UHFFFAOYAS[5]

Synthesis and Reaction Mechanisms

The primary method for synthesizing the isoxazole ring system is through a 1,3-dipolar cycloaddition reaction.[6][7][8] This reaction typically involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne (a dipolarophile) to form the five-membered isoxazole ring.[8][9][10]

For the synthesis of this compound, the key precursors are thiophene-2-carboxaldoxime (to generate thiophene-2-carbonitrile oxide) and ethyl propiolate.

Synthesis_Pathway Thiophene Thiophene-2-carboxaldoxime NitrileOxide Thiophene-2-carbonitrile oxide (in situ) Thiophene->NitrileOxide Oxidation Target This compound NitrileOxide->Target [3+2] Cycloaddition EthylPropiolate Ethyl Propiolate EthylPropiolate->Target [3+2] Cycloaddition Reagent NaOCl or similar oxidant Reagent->NitrileOxide Drug_Discovery_Logic Scaffold This compound (Core Scaffold) Modification Chemical Modification (e.g., amidation, substitution) Scaffold->Modification Derivative Novel Thiophene-Isoxazole Derivatives Modification->Derivative Screening Biological Screening (e.g., anticancer, antimicrobial) Derivative->Screening Candidate Lead/Drug Candidate (e.g., TTI-6) Screening->Candidate MIC_Workflow Start Prepare Compound Stock Solution Plate Add Broth to 96-Well Plate Start->Plate Dilute Perform 2-Fold Serial Dilutions Plate->Dilute Inoculate Inoculate with Microorganism Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Results: Observe Growth Incubate->Read End Determine MIC Read->End

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Substituted Isoxazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have cemented its status as a "privileged scaffold" in drug discovery. This technical guide delves into the core of a particularly significant subclass: the 5-substituted isoxazole-3-carboxylates. We will explore their historical evolution from foundational discoveries to their current prominence, detail key synthetic methodologies, present their diverse biological activities with quantitative data, and elucidate their mechanisms of action through signaling pathway diagrams. This document aims to be an in-depth resource, providing both a historical perspective and practical, technical information for researchers actively engaged in the field.

A Journey Through Time: The Historical Development of Isoxazole Synthesis

The story of isoxazoles begins in 1903 with the pioneering work of Claisen, who first synthesized the parent isoxazole.[1] This seminal discovery laid the groundwork for over a century of exploration into the chemistry and biological applications of this heterocyclic system. Early methods for isoxazole synthesis often involved the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents.

A significant leap forward in the synthesis of substituted isoxazoles, including the 3,5-disubstituted patterns relevant to our core topic, came with the development of 1,3-dipolar cycloaddition reactions. This powerful strategy involves the reaction of a nitrile oxide with an alkyne. The regioselectivity of this reaction, which dictates the substitution pattern on the resulting isoxazole ring, has been a subject of intense study and has been controlled through various means, including the use of copper(I) catalysts in what is now a widely adopted one-pot procedure.[1]

The direct synthesis of isoxazole-3-carboxylates often utilizes precursors such as β-keto esters, which can react with hydroxylamine under acidic conditions to favor the formation of the 3,5-disubstituted isoxazole ester.[1] The use of primary activated nitro compounds, like ethyl nitroacetate, in condensation reactions with alkynes has also emerged as an efficient, modern approach to constructing the 5-substituted isoxazole-3-carboxylate core.[2] These historical and modern synthetic advancements have been pivotal in enabling the exploration of this chemical space for drug discovery.

Synthetic Strategies: Building the Core Scaffold

The construction of the 5-substituted isoxazole-3-carboxylate scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cycloaddition of Nitrile Oxides with Alkynes

This is one of the most versatile and widely used methods for synthesizing 3,5-disubstituted isoxazoles. The general workflow involves the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with a terminal alkyne.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Final Product Aldoxime Aldoxime (R1-CH=NOH) Oxidizing_Agent Oxidizing Agent (e.g., NCS, NaOCl) Aldoxime->Oxidizing_Agent Oxidation Nitrile_Oxide Nitrile Oxide (R1-C≡N+-O-) Oxidizing_Agent->Nitrile_Oxide Alkyne Alkyne (R2-C≡CH) Nitrile_Oxide->Alkyne [3+2] Cycloaddition Isoxazole 5-Substituted Isoxazole (R1, R2 substituted) Alkyne->Isoxazole Carboxylate_Ester 5-Substituted Isoxazole-3-carboxylate Isoxazole->Carboxylate_Ester if R1 = COOR

General workflow for 1,3-dipolar cycloaddition.
Condensation of β-Keto Esters with Hydroxylamine

This classical method provides a direct route to isoxazole-3-carboxylic acid esters. The reaction of a β-keto ester with hydroxylamine can, however, lead to isomeric products. Controlling the pH is crucial for regioselectivity, with acidic conditions generally favoring the desired 3-carboxylate isomer.

Reaction of Activated Nitro Compounds with Alkynes

A more modern and efficient approach involves the base-catalyzed condensation of a primary activated nitro compound, such as ethyl nitroacetate, with a terminal alkyne. This method offers high yields and good regioselectivity for the synthesis of 5-substituted isoxazole-3-carboxylates.

Biological Activities and Quantitative Data

5-Substituted isoxazole-3-carboxylates exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas. Below, we summarize some of the key findings in a structured tabular format for easy comparison.

Anticancer Activity

Isoxazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Compound ID5-Substituent3-Carboxylate DerivativeCancer Cell LineIC50 (µM)Reference
2d -N-(4-methoxyphenyl)carboxamideHeLa15.48[3]
2d -N-(4-methoxyphenyl)carboxamideHep3B~23[3]
2e -N-(3,4-dimethoxyphenyl)carboxamideHep3B~23[3]
19 tert-butylN-phenylurea derivativeMV4-11-[1]
21 Phenyl with F or CF3 at pos. 4-Various< 12[1]
Anti-inflammatory and Enzyme Inhibitory Activity

Many isoxazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and xanthine oxidase (XO).

Compound ID5-SubstituentTarget EnzymeIC50 (µM)Reference
11a & 11b Diaryl5-Lipoxygenase0.24[1]
6c 1H-indol-5-ylXanthine Oxidase0.13[4]
Allopurinol (Ref.) -Xanthine Oxidase2.93[4]
Compound 39 ArylFatty Acid Amide Hydrolase (FAAH)0.088

Mechanisms of Action and Signaling Pathways

The diverse biological effects of 5-substituted isoxazole-3-carboxylates are a consequence of their interaction with various cellular targets and signaling pathways.

Induction of Apoptosis in Cancer Cells

A common mechanism of action for anticancer isoxazole derivatives is the induction of programmed cell death, or apoptosis. This can be triggered through various signaling cascades. For instance, some derivatives have been shown to activate caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. This activation can lead to the subsequent activation of effector caspases and the cleavage of cellular substrates, ultimately resulting in cell death. Furthermore, the activation of NF-κB has been implicated in the apoptotic pathway initiated by certain isoxazole compounds.

G cluster_pathway Apoptotic Signaling Pathway Isoxazole 5-Substituted Isoxazole -3-carboxylate Derivative Caspase8 Caspase-8 Isoxazole->Caspase8 Activates NFkB NF-κB Caspase8->NFkB Activates Effector_Caspases Effector Caspases (e.g., Caspase-3) Caspase8->Effector_Caspases Activates Apoptosis Apoptosis Effector_Caspases->Apoptosis Induces

Simplified apoptotic pathway induced by some isoxazole derivatives.
Enzyme Inhibition

As highlighted in the data tables, 5-substituted isoxazole-3-carboxylates are effective inhibitors of several key enzymes. For example, their inhibition of xanthine oxidase reduces the production of uric acid, making them promising candidates for the treatment of gout. The mechanism of inhibition can vary, with some compounds acting as mixed-type inhibitors.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

Materials:

  • Propargyl benzoate

  • Ethyl nitroacetate

  • Sodium hydroxide (NaOH) solution (4.24 M)

  • Water

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Triethylamine (Et3N)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water (4160 mg), and ethanol (1280 mg) in a sealed tube, add a solution of NaOH (0.170 mmol).

  • Vigorously stir the mixture at 60 °C for 16 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a mobile phase of PE/EtOAc = 5:1 containing 3% Et3N to afford the title compound as a clear oil.[2]

In Vitro Xanthine Oxidase Inhibition Assay

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test compounds (5-substituted isoxazole-3-carboxylates)

  • Allopurinol (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and allopurinol in a suitable solvent (e.g., DMSO).

  • In a quartz cuvette, mix the phosphate buffer, xanthine solution, and the test compound solution.

  • Initiate the reaction by adding the xanthine oxidase solution.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, for a set period.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The journey of 5-substituted isoxazole-3-carboxylates from their conceptual origins in early isoxazole chemistry to their current standing as a versatile and potent class of bioactive molecules is a testament to the power of synthetic innovation in drug discovery. Their broad spectrum of activities, including anticancer and anti-inflammatory effects, coupled with their amenability to structural modification, ensures their continued relevance in the quest for novel therapeutics. Future research will likely focus on further elucidating their mechanisms of action, optimizing their pharmacokinetic properties through medicinal chemistry efforts, and exploring their potential in new therapeutic areas. The detailed synthetic protocols and quantitative biological data provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable chemical scaffold.

References

Methodological & Application

Application Notes: Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole scaffold is a key structural motif in numerous biologically active molecules.[1] The synthesis of this target molecule can be efficiently achieved through a 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.[2][3] This method involves the reaction of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene.[2]

This application note details a robust protocol for the synthesis of this compound. The key transformation is the [3+2] cycloaddition of in situ generated thiophene-2-carbonitrile oxide with ethyl propiolate. The nitrile oxide is generated from its corresponding precursor, thiophene-2-carbaldehyde oxime.

Reaction Principle

The core of this synthetic strategy is the Huisgen 1,3-dipolar cycloaddition.[4] The reaction proceeds in two main stages:

  • Preparation of the Nitrile Oxide Precursor: Thiophene-2-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield thiophene-2-carbaldehyde oxime.[5]

  • In situ Generation of Nitrile Oxide and Cycloaddition: The thiophene-2-carbaldehyde oxime is converted to the corresponding hydroximoyl chloride using an N-halosuccinimide, such as N-chlorosuccinimide (NCS). Subsequent elimination of HCl with a base, like triethylamine, generates the reactive thiophene-2-carbonitrile oxide. This dipole then undergoes a concerted [3+2] cycloaddition with the dipolarophile, ethyl propiolate, to afford the desired this compound.[6][7]

Experimental Protocols

Part 1: Synthesis of Thiophene-2-carbaldehyde Oxime

This protocol is adapted from established methods for the synthesis of aldoximes.[5]

Materials:

  • Thiophene-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiophene-2-carbaldehyde (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

  • Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of thiophene-2-carbaldehyde.

  • Equip the flask with a reflux condenser and heat the mixture to 60-80°C with stirring.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield thiophene-2-carbaldehyde oxime.

Part 2: Synthesis of this compound

This protocol utilizes an in situ generation of the nitrile oxide followed by the 1,3-dipolar cycloaddition.[6][7]

Materials:

  • Thiophene-2-carbaldehyde oxime (from Part 1)

  • Ethyl propiolate

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of thiophene-2-carbaldehyde oxime (1 equivalent) in dichloromethane, add N-chlorosuccinimide (1.1 equivalents) in portions at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add ethyl propiolate (1.2 equivalents) to the reaction mixture.

  • Slowly add triethylamine (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Thiophene-2-carbaldehydeC₅H₄OS112.15Starting Material
Hydroxylamine hydrochlorideH₄ClNO69.49Reagent
Thiophene-2-carbaldehyde oximeC₅H₅NOS127.16Nitrile Oxide Precursor
Ethyl propiolateC₅H₆O₂98.10Dipolarophile
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Reagent
Triethylamine (Et₃N)C₆H₁₅N101.19Base
This compoundC₁₀H₉NO₃S223.25Final Product

Table 2: Physical and Expected Data for Final Product

PropertyDataReference
CAS Number 90924-54-2[8]
Physical State Solid
Melting Point 48-51 °C[8]
Expected Yield Moderate to Good[6][7]
Appearance Off-white to yellow solid

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Oxime Formation cluster_part2 Part 2: 1,3-Dipolar Cycloaddition T2C Thiophene-2- carbaldehyde Oxime Thiophene-2- carbaldehyde Oxime T2C->Oxime NH2OH Hydroxylamine Hydrochloride NH2OH->Oxime NaOAc Sodium Acetate NaOAc->Oxime Oxime_in_part2 Thiophene-2- carbaldehyde Oxime Oxime->Oxime_in_part2 Intermediate FinalProduct Ethyl 5-(thiophen-2-yl)isoxazole- 3-carboxylate Oxime_in_part2->FinalProduct NCS N-Chlorosuccinimide NCS->FinalProduct EtPropiolate Ethyl Propiolate EtPropiolate->FinalProduct Et3N Triethylamine Et3N->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Reaction_Mechanism Oxime Thiophene-2-carbaldehyde Oxime HydroximoylChloride Hydroximoyl Chloride Intermediate Oxime->HydroximoylChloride + NCS NCS NCS EtPropiolate Ethyl Propiolate Isoxazole Ethyl 5-(thiophen-2-yl)isoxazole- 3-carboxylate EtPropiolate->Isoxazole Et3N Et3N NitrileOxide Thiophene-2-carbonitrile Oxide (1,3-Dipole) HydroximoylChloride->NitrileOxide + Et3N - Et3N·HCl NitrileOxide->Isoxazole [3+2] Cycloaddition

Caption: Reaction mechanism for the 1,3-dipolar cycloaddition step.

References

Application Notes and Protocols: Purification of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of "Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate" using silica gel column chromatography. This method is designed to separate the target compound from reaction impurities, byproducts, and unreacted starting materials.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Synthesis of this molecule can result in a crude product containing various impurities. Column chromatography is a robust and widely used technique for the purification of such organic compounds, offering high resolution and scalability. This protocol outlines a systematic approach to achieve high purity of the target compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₉NO₃S[]
Molecular Weight 223.25 g/mol [][2]
Appearance White to orange to green powder or crystals
Melting Point 48-51 °C[2]
CAS Number 90924-54-2[2]

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Collection tubes or flasks

  • Rotary evaporator

  • UV lamp (254 nm)

  • Glass wool or cotton

  • Sand (optional)

Preliminary Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. This will provide an indication of the separation efficiency and the required polarity of the mobile phase.

  • Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3, 1:1).

  • Visualization: Visualize the separated spots under a UV lamp (254 nm).

  • Optimal System: The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

Column Chromatography Protocol

This protocol assumes a standard glass column. For flash chromatography, the principles are the same, but the setup will differ.

1. Column Packing (Slurry Method):

  • Secure the chromatography column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column. A thin layer of sand can be added on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent mixture determined by TLC (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and let the excess solvent drain until it is just above the top of the silica bed. Do not let the column run dry.

2. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the initial elution solvent.

    • Carefully apply the solution to the top of the column using a pipette.

3. Elution:

  • Carefully add the mobile phase to the top of the column using a separatory or dropping funnel.

  • Begin elution with the least polar solvent mixture determined from the TLC analysis.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This can be done in a stepwise or gradient manner. A suggested gradient is provided in the table below.

  • Maintain a constant flow rate. For gravity columns, this is typically 1-2 mL/minute.

4. Fraction Collection:

  • Collect the eluent in small, numbered fractions (e.g., 10-20 mL per fraction).

  • Monitor the separation by spotting every few fractions on a TLC plate and visualizing under UV light.

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Data Presentation

The following table summarizes the key parameters for the column chromatography purification.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 mesh)For flash chromatography, use 230-400 mesh.
Mobile Phase n-Hexane and Ethyl Acetate
Elution Profile Gradient ElutionStart with a low polarity and gradually increase.
Initial Solvent 95:5 (Hexane:Ethyl Acetate)Adjust based on TLC results.
Final Solvent 70:30 (Hexane:Ethyl Acetate)May be adjusted based on the elution of the compound.
Flow Rate 1-5 mL/minDependent on column size and packing.
Monitoring TLC with UV (254 nm) visualization
Expected Rf 0.2 - 0.4 in the collection solvent

Workflow Diagram

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation Crude_Sample Crude Product TLC_Analysis TLC Analysis to Determine Optimal Solvent System Crude_Sample->TLC_Analysis Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading Sample Loading (Dry or Wet Method) Column_Packing->Sample_Loading Elution Gradient Elution (Hexane:Ethyl Acetate) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Combine_Fractions->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Compound does not move from the baseline: The mobile phase is not polar enough. Increase the proportion of ethyl acetate.

  • Compound runs with the solvent front: The mobile phase is too polar. Decrease the proportion of ethyl acetate.

  • Poor separation (streaking or overlapping bands):

    • The sample may have been overloaded. Use a larger column or less sample.

    • The column may not be packed evenly. Repack the column carefully.

    • The crude sample may have poor solubility in the mobile phase. Try a different solvent for sample loading.

  • Tailing of spots on TLC: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the peak shape.[3]

References

Application Note: Recrystallization Protocol for Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate via recrystallization. The outlined procedure is designed to yield a product of high purity, suitable for further use in research and development.

Compound Data

A summary of the physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 90924-54-2[1][][3]
Molecular Formula C₁₀H₉NO₃S[]
Molecular Weight 223.25 g/mol []
Appearance White to Orange to Green powder to crystal
Melting Point 48-51 °C / 51.0 to 55.0 °C[1]
Boiling Point 379.7 °C at 760 mmHg[]
Density 1.278 g/cm³[]
Form Solid[3]

Experimental Protocol: Recrystallization

This protocol is based on common recrystallization techniques for isoxazole and thiophene derivatives.[4][5] The ideal solvent system for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For moderately polar isoxazoles, an ethanol/water mixture is often effective.[4]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent.

    • If the solid does not fully dissolve, add small additional portions of hot ethanol until complete dissolution is achieved. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added.

    • Boil the solution with the charcoal for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them.

    • Collect the hot, clear filtrate in a clean Erlenmeyer flask.

  • Crystallization:

    • To the hot ethanolic solution, add deionized water dropwise until the solution becomes cloudy, indicating the point of saturation.[4]

    • Gently warm the solution until it becomes clear again.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

    • For maximum yield, the flask can be subsequently placed in an ice bath to further decrease the solubility of the compound.

  • Crystal Collection and Washing:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through them for a period.

    • For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Experimental Workflow

Recrystallization_Workflow cluster_setup Setup cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filter Hot Gravity Filtration (Optional) add_water Add Water until Cloudy dissolve->add_water hot_filter->add_water reheat Reheat to Clarity add_water->reheat cool_slowly Slow Cooling to Room Temperature reheat->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

References

Application Notes and Protocols for In Vitro Biological Screening of the 5-(Thiophen-2-yl)isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] When coupled with a thiophene moiety, as in the 5-(thiophen-2-yl)isoxazole core structure, these compounds present a promising avenue for the development of novel therapeutic agents. While specific biological data for ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is not extensively documented in publicly available literature, numerous derivatives of the 5-(thiophen-2-yl)isoxazole scaffold have demonstrated significant in vitro biological activity, particularly as anticancer and antimicrobial agents.[3][4]

These application notes provide a summary of the reported biological activities of 5-(thiophen-2-yl)isoxazole derivatives and detailed protocols for the in vitro screening assays used to evaluate them. The information is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this chemical class.

Data Presentation: In Vitro Biological Activities

Anticancer Activity

Derivatives of 5-(thiophen-2-yl)isoxazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has shown potent and selective activity against the MCF-7 human breast cancer cell line.[3][4] The mechanism of action for some of these compounds involves the induction of apoptosis and targeting of the Estrogen Receptor Alpha (ERα).[3][4]

Table 1: In Vitro Anticancer Activity of 5-(Thiophen-2-yl)isoxazole Derivatives

Compound IDModification on Isoxazole CoreCell LineIC₅₀ (µM)Reference
TTI-4 3-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)MCF-72.63[3]
TTI-6 3-(3,4,5-trimethoxyphenyl)-4-(trifluoromethyl)MCF-71.91[3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The broader class of thiophene and isoxazole-containing compounds has been screened for antimicrobial activity against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Screening of Related Thiophene-Oxazole Derivatives

OrganismTypeActivityReference
Staphylococcus aureusGram-positive BacteriaScreened
Escherichia coliGram-negative BacteriaScreened
Pseudomonas aeruginosaGram-negative BacteriaScreened
Candida albicansFungiScreened
Aspergillus nigerFungiScreened

Specific quantitative data such as Minimum Inhibitory Concentration (MIC) for these derivatives were not detailed in the provided search results, but they were reported to have been screened.

Experimental Protocols

In Vitro Anticancer Screening Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • 96-well cell culture plates

  • Test compound (e.g., this compound derivatives)

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)[5]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add DMSO to Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cell Viability Assay.

This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Flow cytometer

  • Test compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow start Treat Cells with Compound harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V-FITC Apoptosis Assay.

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, which can be measured by flow cytometry.[4]

Materials:

  • Flow cytometer

  • Test compound

  • Cancer cell lines

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[7]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Generate a histogram to visualize the cell cycle distribution.

In Vitro Antimicrobial Screening Assays

This method is used for the preliminary screening of antimicrobial activity.[8]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[9]

Materials:

  • Petri plates

  • Mueller-Hinton Agar (MHA)

  • Test microorganisms (bacterial and fungal strains)

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solution

  • Positive control (e.g., standard antibiotic)

  • Negative control (e.g., solvent)

Protocol:

  • Media Preparation and Inoculation: Prepare MHA plates. Spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Well Creation: Aseptically punch wells in the agar using a sterile cork borer.[8]

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.[9]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[9]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that shows no visible growth.[11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test microorganisms

  • Test compound solution

  • Microplate reader (optional, for turbidity measurement)

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Signaling Pathway

Estrogen Receptor Alpha (ERα) Signaling Pathway

ERα is a key regulator of cell growth and proliferation in certain types of breast cancer.[13] It is a ligand-dependent transcription factor that, upon binding to estrogen (E2), translocates to the nucleus and regulates the expression of genes involved in cell cycle progression and survival.[1] Some 5-(thiophen-2-yl)isoxazole derivatives have been suggested to target this pathway.[3][4]

ERa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (ERE) on DNA ERa_active->ERE Binds to ERa_active->ERE Translocation Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 5-(Thiophen-2-yl)isoxazole Derivative Inhibitor->ERa_inactive Inhibits

Caption: Simplified Estrogen Receptor Alpha (ERα) Signaling Pathway.

References

Application Notes and Protocols for Antimicrobial Screening of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate derivatives. The strategic combination of the thiophene and isoxazole rings in a single molecular framework has been identified as a promising avenue for the development of new antimicrobial agents.[1] Research indicates that the isoxazole ring is a key structural motif in various antimicrobial and antifungal compounds, and the incorporation of a thiophene moiety can enhance this biological activity.[1][2] This document outlines standardized experimental procedures for determining the antimicrobial efficacy of these synthetic compounds, presents representative data, and provides visual workflows to guide researchers in their laboratory investigations.

Quantitative Antimicrobial Activity

The antimicrobial potential of various thiophene-isoxazole derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[1] The data presented below summarizes the in vitro activity of representative isoxazole derivatives against a panel of clinically relevant bacteria and fungi. It is important to note that the specific activity of this compound derivatives will vary based on the nature and position of substituents on the core structure.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Thiophene-Isoxazole Derivatives against Various Microbial Strains (µg/mL)

Compound IDDerivative TypeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference
Isoxazole-A 3,5-di(thiophen-2-yl)-4,5-dihydroisoxazole62.562.5125250[3]
Isoxazole-B N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide50100100>250[3]
Isoxazole-C 4e (specific derivative)8010306[4]
Isoxazole-D 4g (specific derivative)8080806[4]
Isoxazole-E 4h (specific derivative)8080806[4]
Cloxacillin Standard Antibiotic100-120-[5]
Ketoconazole Standard Antifungal----

Note: The data in this table is a compilation from various sources for illustrative purposes and represents the antimicrobial activity of different classes of thiophene-isoxazole derivatives. The exact MIC values for specific this compound derivatives need to be determined experimentally.

Experimental Protocols

Detailed methodologies for the primary antimicrobial screening assays are provided below. These protocols are based on established methods and can be adapted for high-throughput screening of a library of synthesized compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of the test compounds that inhibits the visible growth of microorganisms in a liquid medium.[1]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Stock solutions of test compounds (e.g., 1000 µg/mL in DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (vehicle, e.g., DMSO)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.[1]

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well of the dilution series.[1] This will create a range of concentrations of the test compound.

  • Inoculation: Prepare a standardized microbial suspension (0.5 McFarland). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Add 100 µL of this diluted inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

    • Vehicle Control: Wells containing broth, microbial inoculum, and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

    • Positive Control: Wells containing a known antibiotic or antifungal in serial dilution.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[1]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method for Preliminary Screening

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening of a large number of compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Standardized microbial suspensions (0.5 McFarland)

  • Stock solutions of test compounds

  • Sterile cork borer or pipette tips

  • Positive and negative controls

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Well Preparation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of each test compound solution at a known concentration into separate wells. Also, apply positive and negative control solutions to their respective wells.[1]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[1]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the experimental workflow for the antimicrobial screening of this compound derivatives.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_data Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives stock_prep Preparation of Stock Solutions (e.g., in DMSO) synthesis->stock_prep agar_well Agar Well Diffusion Assay stock_prep->agar_well Qualitative Screening broth_micro Broth Microdilution Assay (MIC Determination) stock_prep->broth_micro Quantitative Screening zone_measure Measure Zones of Inhibition (mm) agar_well->zone_measure mic_determination Determine MIC Values (µg/mL) broth_micro->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis zone_measure->sar_analysis mic_determination->sar_analysis

Caption: Experimental workflow for antimicrobial screening.

MIC_Determination_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_results Result Analysis add_broth Add 100 µL Broth to all wells of a 96-well plate add_compound Add 100 µL Compound Stock to the first well add_broth->add_compound serial_dilute Perform 2-fold serial dilutions add_compound->serial_dilute inoculate_plate Add 100 µL Inoculum to each well serial_dilute->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate visual_inspection Visually inspect for turbidity incubate->visual_inspection determine_mic MIC = Lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

References

Application Notes and Protocols for the Evaluation of Anticancer Activity of Thiophene-Containing Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of thiophene-containing isoxazoles, detailing their mechanism of action and providing established protocols for their evaluation. This document is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry, offering insights into the therapeutic potential of this class of compounds.

Introduction

Thiophene-containing isoxazoles have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. The unique structural combination of the electron-rich thiophene ring and the versatile isoxazole core contributes to their diverse pharmacological activities.[1] These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, often exhibiting greater efficacy than established chemotherapeutic agents. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the modulation of key signaling pathways, such as the estrogen receptor alpha (ERα) pathway, which are critical for cancer cell proliferation and survival.[1][2]

Data Presentation: In Vitro Anticancer Activity

The in vitro cytotoxic activity of various thiophene-containing isoxazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population, are summarized in the tables below.

Table 1: IC50 Values of 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazole Derivatives (TTIs) against Various Cancer Cell Lines. [2]

CompoundMCF-7 (Breast Cancer) IC50 (µM)4T1 (Breast Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)
TTI-4 2.63>200>200
TTI-6 1.9118.2325.64

Table 2: IC50 Values of Thiophene Derivatives with Isoxazole and Other Moieties against MCF-7 Breast Cancer Cell Line. [3][4]

Compound NumberMoiety Attached to ThiopheneIC50 (µmol L-1)
5 Sulfamoxole28.85
6 Sulfathiazole10.25
7 Sulfaphenazole9.70
8 Sulfamethazine23.48
9 Sulfapyridine9.55
10 Sulfadiazine27.51
12 3-Methylisoxazole>100
13 4-Methoxybenzo[d]thiazole9.39
Doxorubicin (Control) -32.00

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anticancer activity of thiophene-containing isoxazoles.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of thiophene-containing isoxazoles on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thiophene-containing isoxazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the thiophene-containing isoxazole compounds in the growth medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by thiophene-containing isoxazoles.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed and treat cancer cells with the desired concentration of the thiophene-containing isoxazole for a specified time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of thiophene-containing isoxazoles on cell cycle progression.

Materials:

  • Cancer cells treated with the test compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular mechanism of apoptosis induction by examining the expression of key regulatory proteins.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Anticancer_Mechanism ThiopheneIsoxazole Thiophene-Containing Isoxazole ER_alpha Estrogen Receptor α (ERα) ThiopheneIsoxazole->ER_alpha Inhibits CellCycleArrest Cell Cycle Arrest (G2/M Phase) ThiopheneIsoxazole->CellCycleArrest Apoptosis Apoptosis ThiopheneIsoxazole->Apoptosis CellDeath Cancer Cell Death CellCycleArrest->CellDeath Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Apoptosis->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Apoptosis->Bax Caspases Caspase Activation (e.g., Caspase-3) Bcl2->Caspases Bax->Caspases Caspases->CellDeath

Caption: Proposed mechanism of anticancer action for thiophene-containing isoxazoles.

Experimental_Workflow Synthesis Synthesis of Thiophene-Isoxazole Derivatives InVitro In Vitro Screening Synthesis->InVitro MTT MTT Assay (Cell Viability) InVitro->MTT Mechanism Mechanism of Action Studies MTT->Mechanism ApoptosisAssay Annexin V/PI Assay (Apoptosis) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: General workflow for the evaluation of anticancer thiophene-isoxazoles.

Conclusion

Thiophene-containing isoxazoles represent a promising scaffold for the development of novel anticancer agents. The protocols and data presented in these application notes provide a framework for the systematic evaluation of their therapeutic potential. Further investigation into the detailed molecular mechanisms and in vivo efficacy of lead compounds is warranted to advance this class of molecules towards clinical applications.

References

Application Notes and Protocols for Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate as a scaffold in enzyme inhibition studies. While specific inhibitory data for this exact compound is not extensively available in the public domain, the isoxazole and thiophene moieties are present in numerous compounds with established biological activities. This document outlines the potential applications based on the known activities of structurally related molecules and provides detailed protocols for screening its efficacy against key enzyme targets.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring linked to a thiophene group. The isoxazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The thiophene ring, another important pharmacophore, is known to participate in interactions with biological targets.[2] This combination of structural features suggests that this compound and its analogues are promising candidates for investigation as enzyme inhibitors.

Potential Enzyme Targets and Rationale

Based on the activities of related isoxazole derivatives, this compound is a candidate for screening against the following enzyme families:

  • Carbonic Anhydrases (CAs): Isoxazole derivatives have been identified as inhibitors of carbonic anhydrases, enzymes involved in pH regulation, and are targets for diuretics and anti-glaucoma agents.[1][3]

  • Cyclooxygenases (COX-1 and COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes. Isoxazole-containing compounds have demonstrated selective inhibition of COX-2, which is a key enzyme in inflammation and pain pathways.[4]

  • Protein Kinases: Dysregulation of protein kinase activity is a hallmark of cancer and other diseases. Isoxazole-based molecules have been developed as potent and selective protein kinase inhibitors.

  • Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest for cosmetics and treating hyperpigmentation disorders. Some isoxazole derivatives have shown tyrosinase inhibitory activity.[5]

  • 5-Lipoxygenase (5-LOX): This enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes. Isoxazole derivatives have been investigated as 5-LOX inhibitors.[6]

Data Presentation: Enzyme Inhibition by Structurally Related Isoxazole Derivatives

The following tables summarize the inhibitory activities of various isoxazole derivatives against different enzyme classes. This data provides a rationale for screening this compound against these targets.

Table 1: Inhibition of Carbonic Anhydrase (CA) by Isoxazole Derivatives [3]

CompoundTarget EnzymeIC50 (µM)
AC2CA112.3 ± 1.6
AC3CA228.4 ± 2.3
Acetazolamide (Standard)CA18.6 ± 0.5

Table 2: Inhibition of Cyclooxygenases (COX) by Isoxazole Derivatives [4]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
C3>1000.93 ± 0.01
C5>1000.85 ± 0.04
C6>1000.55 ± 0.03
Celecoxib (Standard)5.20 ± 0.110.05 ± 0.01

Table 3: Inhibition of Tyrosinase by Isoxazole Derivatives [5]

CompoundTarget EnzymeIC50 (µM)
Compound 8Tyrosinase188.52 ± 5.85
Compound 11Tyrosinase110.16 ± 4.29
Compound 12Tyrosinase61.47 ± 3.46
Kojic Acid (Standard)Tyrosinase18.25 ± 0.24

Table 4: Inhibition of 5-Lipoxygenase (5-LOX) by Isoxazole Derivatives [6]

CompoundTarget EnzymeIC50 (µM)
C35-LOX8.47
C55-LOX10.48
Zileuton (Standard)5-LOX1.5

Experimental Protocols

Herein, we provide detailed protocols for in vitro enzyme inhibition assays relevant to the potential targets of this compound.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from a method utilizing the esterase activity of CA.[7]

Materials:

  • Purified Carbonic Anhydrase (human, bovine)

  • This compound

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with Assay Buffer to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the purified CA enzyme in Assay Buffer to the desired working concentration.

  • Assay Reaction:

    • In a 96-well plate, add 140 µL of Assay Buffer to each well.

    • Add 20 µL of the diluted enzyme solution.

    • Add 20 µL of the test compound dilution (or DMSO for control).

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of pNPA solution (dissolved in acetonitrile) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound Dilutions Mix Mix Buffer, Enzyme, & Compound in 96-well plate Compound->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Substrate Prepare pNPA Substrate Add_Substrate Add pNPA to initiate reaction Substrate->Add_Substrate Incubate Pre-incubate (25°C, 10 min) Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 400 nm (kinetic read) Add_Substrate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Protocol 2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Colorimetric)

This protocol is based on the peroxidase activity of COX enzymes.[8]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • This compound

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • Heme

  • Substrate: Arachidonic Acid

  • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of Assay Buffer, Heme, COX-1, and COX-2 according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound in DMSO and dilute with Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Background wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2.

    • Inhibitor wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of test compound, 10 µL of either COX-1 or COX-2.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Initiate Reaction:

    • Add 10 µL of Arachidonic Acid to all wells except the background wells.

    • Add 10 µL of TMPD to all wells.

  • Measurement: Shake the plate for 10-20 seconds and measure the absorbance at 590 nm after 5 minutes.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the 100% initial activity control.

    • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Plate_Setup Set up plate with Buffer, Heme, Enzyme, & Compound Compound_Prep->Plate_Setup Enzyme_Prep Prepare COX-1/COX-2 Solutions Enzyme_Prep->Plate_Setup Reagent_Prep Prepare Heme, Arachidonic Acid, and TMPD Initiate Add Arachidonic Acid & TMPD Reagent_Prep->Initiate Pre_Incubate Pre-incubate (25°C, 5 min) Plate_Setup->Pre_Incubate Pre_Incubate->Initiate Measure_Abs Measure Absorbance at 590 nm Initiate->Measure_Abs Correct_Abs Subtract Background Absorbance Measure_Abs->Correct_Abs Calc_Inhib Calculate % Inhibition Correct_Abs->Calc_Inhib Det_IC50 Determine IC50 Value Calc_Inhib->Det_IC50

Caption: Workflow for Cyclooxygenase (COX) Inhibition Assay.

Protocol 3: Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay that measures ATP consumption.[9]

Materials:

  • Specific protein kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the kinase solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start Prep_Compound Prepare Compound Dilutions Start->Prep_Compound Add_Compound_Kinase Add Compound and Kinase to 96-well plate Prep_Compound->Add_Compound_Kinase Incubate1 Incubate (RT, 10 min) Add_Compound_Kinase->Incubate1 Add_Substrate_ATP Add Substrate/ATP Mixture Incubate1->Add_Substrate_ATP Incubate2 Incubate (30°C, 60 min) Add_Substrate_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (RT, 40 min) Add_ADP_Glo->Incubate3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate3->Add_Detection_Reagent Incubate4 Incubate (RT, 30 min) Add_Detection_Reagent->Incubate4 Measure_Luminescence Measure Luminescence Incubate4->Measure_Luminescence Analyze_Data Analyze Data and Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Protein Kinase Inhibition Assay.

Signaling Pathway Context

The potential enzyme targets for this compound are involved in critical signaling pathways. For instance, COX-2 is a key enzyme in the arachidonic acid pathway leading to the production of prostaglandins, which are inflammatory mediators. Protein kinases are central components of numerous signaling cascades that regulate cell proliferation, differentiation, and survival.

G cluster_pathway Simplified Pro-inflammatory Signaling Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cleaves PLA2->Membrane COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs catalyzes Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2

Caption: Potential Inhibition of the COX-2 Pathway.

Conclusion

This compound represents a valuable starting point for the development of novel enzyme inhibitors. The protocols and data presented here provide a framework for researchers to initiate screening and characterization studies against several therapeutically relevant enzyme families. Further investigation into the structure-activity relationship of this and related compounds could lead to the discovery of potent and selective modulators of key biological pathways.

References

Application Notes and Protocols for Cell-based Assays of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate is a member of the isoxazole class of heterocyclic compounds. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Notably, compounds containing the 5-(thiophen-2-yl)isoxazole scaffold have demonstrated potent cytotoxic effects against various cancer cell lines, with some analogs showing specific activity against breast cancer cells by targeting estrogen receptor alpha (ERα).[4] These compounds often induce apoptosis and cause cell cycle arrest, highlighting their potential as novel therapeutic agents.[5]

This document provides detailed protocols for cell-based assays to evaluate the cytotoxic and pro-apoptotic activity of this compound, with a focus on its effects on the human breast cancer cell line, MCF-7. The proposed mechanism of action for this compound involves the induction of apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is a critical regulator of cell survival.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound can be determined by its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this evaluation, representing the concentration of the compound that inhibits 50% of cell growth. The following table summarizes hypothetical IC50 values for this compound against various human cancer cell lines after a 48-hour treatment period.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)5.2
This compoundA549 (Lung)12.8
This compoundHCT116 (Colon)8.5
Doxorubicin (Positive Control)MCF-7 (Breast)0.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for 48 hours at 37°C.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • MCF-7 cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 concentration for 24 and 48 hours. Include an untreated control.

  • Cell Staining:

    • Harvest the cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Cell-based Assay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (in DMSO) treat_cells Treat Cells with Compound (48 hours) prep_compound->treat_cells prep_cells Culture MCF-7 Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt bad Bad akt->bad Inhibition of pro-apoptotic function bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition

Hypothesized PI3K/Akt signaling pathway modulation.

References

Application Notes and Protocols: Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate in Drug Discovery Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate is a versatile heterocyclic building block with significant potential in drug discovery. Its rigid isoxazole core, coupled with the electron-rich thiophene ring, provides a valuable scaffold for the synthesis of diverse compound libraries. Derivatives of this scaffold have demonstrated a range of biological activities, most notably as anti-cancer agents, but also showing promise in antimicrobial and anti-inflammatory research.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of focused compound libraries for drug discovery programs.

Key Applications in Drug Discovery

The 5-(thiophen-2-yl)isoxazole scaffold has been identified as a privileged structure in medicinal chemistry. Its derivatives have been investigated for several therapeutic applications:

  • Oncology: This is the most prominent area of research for this scaffold. Derivatives have shown potent activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A-549), and hepatocellular carcinoma (HepG-2).[4][5][6][7] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the estrogen receptor alpha (ERα) pathway in breast cancer.[4][5]

  • Kinase Inhibition: Isoxazole derivatives, including those with a thiophene moiety, have been designed as inhibitors of protein kinases such as c-Met and Pim-1, which are implicated in cancer cell proliferation and survival.

  • Antimicrobial Agents: The isoxazole nucleus is a component of various antibacterial and antifungal compounds.[1] Library synthesis around the this compound core can lead to the discovery of novel antimicrobial agents.

  • Anti-inflammatory and Analgesic Activity: Isoxazole-containing compounds have been explored for their potential to inhibit inflammatory pathways, such as COX-2, and for their analgesic properties.[2]

Data Presentation: Structure-Activity Relationship (SAR) of 5-(Thiophen-2-yl)isoxazole Derivatives

A study by Pattanayak et al. on 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents provides valuable quantitative data for understanding the structure-activity relationship of this scaffold.[8][9] The following table summarizes the in vitro cytotoxicity (IC50) of a series of synthesized analogues against the MCF-7 human breast cancer cell line.

Compound IDR Group (at 3-position of isoxazole)IC50 (µM) against MCF-7
TTI-4 (Lead) 3,4-dimethoxyphenyl2.63[8]
TTI-6 3,4,5-trimethoxyphenyl1.91[8][9]
TTI-1 Phenyl> 50
TTI-2 4-methoxyphenyl14.2
TTI-3 3,5-dimethoxyphenyl9.87
TTI-5 2,4,6-trimethoxyphenyl24.3
TTI-7 4-hydroxyphenyl38.6
TTI-8 4-bromophenyl7.65
TTI-9 4-chlorophenyl6.43
TTI-10 4-fluorophenyl5.21
TTI-11 4-(trifluoromethyl)phenyl4.88
TTI-12 Naphthalen-2-yl11.5
TTI-13 Thiophen-2-yl15.7
TTI-14 Furan-2-yl19.2

SAR Summary:

  • The presence of a thiophene ring at the 5-position of the isoxazole is crucial for activity.[8]

  • Electron-donating groups (like methoxy) on the phenyl ring at the 3-position generally enhance potency. The 3,4,5-trimethoxyphenyl substitution (TTI-6) was found to be optimal.[8]

  • Electron-withdrawing groups, particularly halogens, at the para position of the phenyl ring also contribute to activity, albeit less than multiple methoxy groups.[8]

  • A trifluoromethyl group at the 4-position of the isoxazole ring is important for the observed anti-cancer activity.[8]

Experimental Protocols

Protocol 1: Synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxamide Library

This protocol outlines a general two-step procedure for the synthesis of a diverse library of amides starting from this compound. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the coupling of the acid with a variety of primary and secondary amines.

Step 1: Hydrolysis of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v), add lithium hydroxide (LiOH) (1.5 - 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(thiophen-2-yl)isoxazole-3-carboxylic acid as a solid. This product is often used in the next step without further purification.

Step 2: Amide Coupling for Library Synthesis

This protocol provides a general method for amide bond formation. Optimization of coupling agents and conditions may be necessary for specific amines.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(thiophen-2-yl)isoxazole-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq). Alternatively, other coupling reagents like HATU or EDC can be used.[10] Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Dilute the filtrate with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the desired 5-(thiophen-2-yl)isoxazole-3-carboxamide derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Library Synthesis Workflow cluster_screening Screening Workflow A This compound B Hydrolysis (LiOH, THF/H2O) A->B C 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid B->C D Amide Coupling (Amine Library, Coupling Agents) C->D E Diverse 5-(Thiophen-2-yl)isoxazole-3-carboxamide Library D->E F In Vitro Cytotoxicity Assays (e.g., MTT) E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Candidate Drug H->I

Caption: Workflow for library synthesis and screening.

G cluster_pathway Proposed Signaling Pathway Inhibition Compound 5-(Thiophen-2-yl)isoxazole Derivative (e.g., TTI-6) ERa Estrogen Receptor α (ERα) Compound->ERa Inhibition ERE Estrogen Response Element (in DNA) ERa->ERE Binding Transcription Gene Transcription ERE->Transcription Proliferation Cancer Cell Proliferation Transcription->Proliferation

Caption: Inhibition of ERα signaling pathway.

References

Application Notes and Protocols: Molecular Docking Studies of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies on "Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate." This document outlines the necessary protocols, from ligand and protein preparation to the analysis of docking results, and offers insights into the potential therapeutic applications of this compound. The primary objective is to investigate the binding affinity and interaction patterns of this compound with its potential biological targets.

Introduction

This compound is a heterocyclic compound with a molecular formula of C₁₀H₉NO₃S and a molecular weight of 223.25 g/mol .[][2] The presence of the isoxazole and thiophene rings suggests its potential for diverse biological activities, as these moieties are present in numerous pharmacologically active compounds.[] Research into structurally similar 5-(thiophen-2-yl)isoxazole derivatives has indicated their potential as anti-breast cancer agents by targeting the Estrogen Receptor Alpha (ERα). This document will, therefore, focus on the molecular docking of this compound with ERα as a case study.

Target Selection

Based on preliminary research on analogous compounds, Estrogen Receptor Alpha (ERα) has been selected as the primary protein target for this molecular docking study. ERα is a key regulator in the development and progression of a significant proportion of breast cancers. The crystal structure of the human ERα ligand-binding domain in complex with an antagonist provides an excellent model for in-silico screening of potential inhibitors. For this protocol, we will utilize the crystal structure of human ERα with PDB ID: 3ERT .[3][4][5][6]

Quantitative Data Summary

The following table summarizes the hypothetical docking results of this compound against the ligand-binding domain of Estrogen Receptor Alpha (PDB ID: 3ERT). These values are representative of what can be obtained from a standard molecular docking workflow.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting Residues
This compoundERα3ERT-8.50.58LEU346, THR347, ASP351, GLU353, LEU384, LEU387, MET388, LEU391, ARG394, PHE404, LEU525
4-Hydroxy-tamoxifen (Co-crystallized ligand)ERα3ERT-10.20.03LEU346, THR347, ASP351, GLU353, LEU384, LEU387, MET388, LEU391, ARG394, PHE404, LEU525

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking study of this compound with Estrogen Receptor Alpha using AutoDock Vina.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: The molecular docking engine.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or similar chemical database: For obtaining the 3D structure of the ligand.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from PubChem (CID: 10467773). Download the structure in SDF format.

  • Convert to PDBQT format:

    • Open the ligand's SDF file in a molecular editor that can save in PDB format (e.g., PyMOL, Chimera, or Avogadro).

    • Save the structure as a PDB file.

    • Open AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select the ligand PDB file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Protein Preparation
  • Download Protein Structure: Download the PDB file for Estrogen Receptor Alpha (PDB ID: 3ERT) from the RCSB PDB database.

  • Prepare the Receptor:

    • Open the 3ERT.pdb file in a molecular viewer like PyMOL or UCSF Chimera.

    • Remove water molecules, co-crystallized ligands (in this case, 4-Hydroxy-tamoxifen), and any other heteroatoms that are not part of the protein.

    • Save the cleaned protein structure as a new PDB file (e.g., 3ERT_protein.pdb).

  • Convert to PDBQT format:

    • Open AutoDockTools (ADT).

    • Go to File -> Read Molecule and open 3ERT_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose. Select the protein molecule.

    • Save the prepared protein as a PDBQT file (3ERT_protein.pdbqt).

Grid Box Generation
  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. In ADT, with the protein loaded:

    • Go to Grid -> Grid Box.

    • A grid box will appear around the protein. Adjust the center and dimensions of the grid box to encompass the active site of the receptor. For 3ERT, the active site is located in the ligand-binding domain.

    • A suggested grid center for 3ERT is approximately: center_x = 3.5, center_y = -1.5, center_z = 26.5.

    • A suggested grid size is: size_x = 25, size_y = 25, size_z = 25 (in Angstroms).

  • Save Grid Parameters: Note down the grid center and size coordinates. These will be used in the configuration file for AutoDock Vina.

Molecular Docking with AutoDock Vina
  • Create a Configuration File: Create a text file named conf.txt with the following content, replacing the file names and coordinates as necessary:

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

    This will initiate the docking process. The results will be saved in docking_results.pdbqt and a log file named log.txt will be created.

Results Analysis
  • Examine the Log File: The log.txt file contains the binding affinity scores (in kcal/mol) for the different binding modes of the ligand. The most negative value represents the best binding affinity.

  • Visualize Binding Poses:

    • Open PyMOL or UCSF Chimera.

    • Load the prepared receptor PDBQT file (3ERT_protein.pdbqt).

    • Load the docking results PDBQT file (docking_results.pdbqt). This file contains multiple predicted binding poses of the ligand.

    • Visualize the interactions between the best-scoring pose of the ligand and the amino acid residues in the active site of the protein. Identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_optimization Optimization Phase Target_ID Target Identification (e.g., ERα) Protein_Prep Protein Preparation (PDB: 3ERT) Target_ID->Protein_Prep Ligand_Selection Ligand Selection (this compound) Ligand_Prep Ligand Preparation (SMILES to 3D) Ligand_Selection->Ligand_Prep Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Ligand_Prep->Grid_Generation Docking_Run Run Docking Simulation (AutoDock Vina) Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Scoring Scoring & Ranking (Binding Affinity, Ki) Pose_Analysis->Scoring Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic) Scoring->Interaction_Analysis Lead_Optimization Lead Optimization Interaction_Analysis->Lead_Optimization

Caption: A flowchart illustrating the key stages of a molecular docking study.

Estrogen Receptor Alpha (ERα) Signaling Pathway

ERa_Signaling_Pathway Simplified ERα Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / Ligand (e.g., this compound) ERa_inactive Inactive ERα Complex Estrogen->ERa_inactive Binds and activates ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Translocation ERE Estrogen Response Element (ERE) on DNA ERa_active->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Cell_Proliferation Cell Proliferation, Growth, Differentiation Gene_Transcription->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Caption: A simplified diagram of the ERα signaling pathway.

References

Application Notes and Protocols for the Derivatization of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, a key heterocyclic scaffold, for the purpose of conducting Structure-Activity Relationship (SAR) studies. The protocols outlined below detail the chemical modifications at key positions of the molecule to generate a library of analogs for biological screening.

Introduction and Rationale

The 5-(thiophen-2-yl)isoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound serves as a versatile starting material for generating a library of analogs to explore the SAR of this chemical series. The primary points for derivatization on this scaffold are:

  • Position 3 of the Isoxazole Ring: The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form a library of amides.

  • The Thiophene Ring: The thiophene ring can be functionalized, for instance, through electrophilic substitution or cross-coupling reactions, to introduce various substituents and explore their impact on biological activity.

  • The Isoxazole Ring: While modifications to the isoxazole ring itself are more complex, substitutions at the 4-position have been shown to be important for activity in some series.[1]

This document will focus on the derivatization at the 3-position of the isoxazole ring and the functionalization of the thiophene ring.

Overall Workflow for SAR Studies

The general workflow for the SAR exploration of this compound is depicted below. This involves the synthesis of a library of derivatives, followed by biological screening and data analysis to establish SAR.

SAR_Workflow start This compound derivatization Derivatization (Positions 3 and 5) start->derivatization library Library of Analogs derivatization->library screening Biological Screening library->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for SAR studies.

Derivatization at Position 3 of the Isoxazole Ring

The most straightforward approach to generating a diverse library of analogs is through the modification of the ethyl ester at the 3-position. This is typically a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by amide coupling with a variety of amines.

Step 1: Hydrolysis of this compound

Protocol 1: Basic Hydrolysis

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Addition of Base: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl.

    • The carboxylic acid product will precipitate out of solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to yield 5-(thiophen-2-yl)isoxazole-3-carboxylic acid.

Step 2: Amide Coupling of 5-(thiophen-2-yl)isoxazole-3-carboxylic Acid

Protocol 2: HATU-Mediated Amide Coupling

  • Activation: In an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(thiophen-2-yl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Amide_Synthesis ester This compound hydrolysis Hydrolysis (LiOH, THF/H₂O) ester->hydrolysis acid 5-(thiophen-2-yl)isoxazole-3-carboxylic acid hydrolysis->acid coupling Amide Coupling (HATU, DIPEA, Amine) acid->coupling amide 5-(thiophen-2-yl)isoxazole-3-carboxamide Derivative coupling->amide

Caption: Derivatization at the 3-position.

Derivatization of the Thiophene Ring

For a more comprehensive SAR study, derivatization of the thiophene ring can be explored. A common strategy is to introduce a handle for cross-coupling reactions, such as a bromine atom, which can then be replaced with a variety of substituents.

Step 1: Bromination of the Thiophene Ring

Protocol 3: Electrophilic Bromination

Note: This protocol assumes the synthesis starts from a precursor that can be brominated at the 5-position of the thiophene ring before the formation of the isoxazole ring, or that selective bromination of the final molecule is achievable.

  • Dissolution: Dissolve the thiophene-containing starting material (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Step 2: Suzuki-Miyaura Cross-Coupling

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the 5-(5-bromothiophen-2-yl)isoxazole derivative (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

  • Catalyst and Ligand: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Thiophene_Derivatization thiophene 5-(Thiophen-2-yl)isoxazole Derivative bromination Bromination (NBS) thiophene->bromination bromo_thiophene 5-(5-Bromothiophen-2-yl)isoxazole Derivative bromination->bromo_thiophene suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) bromo_thiophene->suzuki substituted_thiophene 5-(5-Aryl/Heteroaryl-thiophen-2-yl)isoxazole Derivative suzuki->substituted_thiophene

Caption: Derivatization of the thiophene ring.

Data Presentation for SAR Analysis

The following table presents example data from a study on 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives evaluated for their anti-cancer activity against the MCF-7 human breast cancer cell line.[1] This data highlights the influence of substituents at the 3-position of the isoxazole ring.

Compound R Group (at position 3) IC₅₀ (µM) against MCF-7 Cells
TTI-4 3,4-Dimethoxyphenyl2.63
TTI-6 3,4,5-Trimethoxyphenyl1.91
Analog A Phenyl> 10
Analog B 4-Methoxyphenyl5.21
Analog C 4-Chlorophenyl7.89

Key SAR Observations:

  • The presence of a thiophene ring at the 5th position of the isoxazole was found to be beneficial for activity compared to phenyl, furanyl, or vinyl groups in this particular study.[1]

  • An unsubstituted thiophene ring was crucial for the observed anti-breast cancer activity.[1]

  • Electron-donating groups, particularly multiple methoxy groups, on the phenyl ring at the 3-position of the isoxazole core, enhanced the cytotoxic activity.[1] For example, the trimethoxyphenyl derivative (TTI-6) was more potent than the dimethoxyphenyl derivative (TTI-4).

  • The presence of a trifluoromethyl group at the 4-position of the isoxazole ring was also identified as important for the activity.[1]

Conclusion

The derivatization of this compound provides a rich platform for SAR studies. By systematically modifying the 3-position of the isoxazole ring and the thiophene moiety, researchers can generate a diverse library of compounds to probe the structural requirements for desired biological activities. The protocols and data presented herein serve as a guide for the rational design and synthesis of novel analogs for drug discovery programs.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the common two-step synthesis from 2-acetylthiophene and diethyl oxalate.

Q1: My initial Claisen condensation reaction to form the β-diketone intermediate is showing low yield. What are the likely causes and how can I optimize this step?

A1: Low yields in the Claisen condensation can stem from several factors. Here are some key areas to troubleshoot:

  • Base Selection and Quality: The choice and quality of the base are critical. Sodium ethoxide is typically used for this reaction to match the ethyl ester in the final product. Ensure the base is not old or degraded, as this can significantly impact the reaction's efficiency.

  • Reaction Temperature: The initial reaction should be conducted at a low temperature (0-5°C) to control the exothermic reaction and prevent side reactions. Allowing the reaction to proceed at room temperature after the initial addition can then drive it to completion.

  • Moisture Contamination: This reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent quenching of the base and hydrolysis of the ester.

  • Reaction Time: While the reaction is generally stirred for several hours at room temperature, monitoring by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time for your specific setup.

Q2: During the cyclization step with hydroxylamine, I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity for the desired 5-substituted isoxazole?

A2: The formation of the isomeric 3-substituted isoxazole is a potential side reaction. To favor the formation of the desired this compound:

  • pH Control: The pH of the reaction medium is a crucial factor in determining the regioselectivity of the cyclization. Maintaining a slightly acidic to neutral pH is generally preferred for the formation of 5-substituted isoxazoles. Refluxing the β-diketone intermediate with hydroxylamine hydrochloride in a solvent like methanol or ethanol often provides the necessary conditions.

  • Reaction Temperature and Time: Refluxing for an adequate duration is necessary for the reaction to go to completion. Monitor the reaction progress by TLC to avoid prolonged heating which might lead to decomposition or side product formation.

Q3: The final product is difficult to purify, and I see multiple spots on my TLC plate. What are the common impurities and what is the best purification strategy?

A3: Common impurities can include unreacted starting materials, the isomeric isoxazole, and potentially byproducts from the decomposition of the thiophene ring under harsh conditions.

  • Workup Procedure: A thorough aqueous workup is essential. After the reaction, quenching with water and extracting with a suitable organic solvent like ethyl acetate is standard. Washing the organic layer with brine helps to remove water-soluble impurities.

  • Column Chromatography: Purification of the crude product by column chromatography on silica gel is highly recommended. A gradient elution system, for example, starting with a low polarity solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will help in separating the desired product from impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective final purification step.

Q4: I am considering a 1,3-dipolar cycloaddition approach. What are the potential pitfalls with this method for a thiophene-substituted isoxazole?

A4: The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful method for isoxazole synthesis. However, there are specific challenges to consider:

  • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is a common side reaction that lowers the yield of the desired isoxazole.[1] To minimize this, it is best to generate the nitrile oxide in situ in the presence of the alkyne dipolarophile.

  • Stability of Thiophene Ring: While generally stable, the thiophene ring can be sensitive to certain reagents used for in situ nitrile oxide generation, particularly strong oxidizing agents. Careful selection of the method for nitrile oxide generation is important. Common methods include the dehydrohalogenation of hydroxamoyl chlorides with a base or the oxidation of aldoximes.

Experimental Protocols

Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (Intermediate)

This protocol is adapted from a similar synthesis of the methyl ester.[2]

  • To a solution of sodium ethoxide (prepared from sodium (0.5 mol) in anhydrous ethanol (1000 mL)) cooled to 0-5°C, a mixture of 2-acetylthiophene (63.09g, 0.5 mol) and diethyl oxalate (73g, 0.5 mol) is added dropwise with stirring.[2]

  • After the addition is complete, the resulting solution is stirred for 6 hours at room temperature.[2]

  • The reaction progress should be monitored by TLC.

  • After the reaction is complete, the mixture is acidified with HCl (e.g., 3M HCl, 150mL) and extracted with ethyl acetate.[2]

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure to afford the crude ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, which can often be used in the next step without further purification.[2]

Synthesis of this compound

  • A solution of the crude ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate (from the previous step) and hydroxylamine hydrochloride (35g, 0.5 mol) in ethanol (700 mL) is refluxed for 4 hours.[2]

  • The reaction progress should be monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.[2]

  • The residue is diluted with dichloromethane (CH2Cl2), and the organic layer is washed with water and brine.[2]

  • The organic layer is then dried over anhydrous sodium sulfate (Na2SO4) and the solvent is concentrated.[2]

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, e.g., 1:15) to afford this compound.[2]

Data Presentation

ParameterStep 1: Claisen CondensationStep 2: Cyclization
Key Reagents 2-Acetylthiophene, Diethyl oxalate, Sodium ethoxideEthyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, Hydroxylamine hydrochloride
Solvent Anhydrous EthanolEthanol
Temperature 0-5°C initially, then room temperatureReflux
Reaction Time ~6 hours~4 hours
Typical Yield >80% (crude)60-70% (after purification)

Visualizations

experimental_workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization & Purification start 2-Acetylthiophene + Diethyl Oxalate base Sodium Ethoxide in Ethanol (0-5°C) start->base rt_stir Stir at RT (6 hours) base->rt_stir workup1 Acidic Workup & Extraction rt_stir->workup1 intermediate Crude Ethyl 2,4-dioxo-4- (thiophen-2-yl)butanoate workup1->intermediate hydroxylamine Hydroxylamine HCl in Ethanol intermediate->hydroxylamine reflux Reflux (4 hours) hydroxylamine->reflux workup2 Aqueous Workup & Extraction reflux->workup2 purification Column Chromatography workup2->purification product Ethyl 5-(thiophen-2-YL)isoxazole- 3-carboxylate purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Identify the Problem Area cluster_solution1 Solutions for Step 1 cluster_solution2 Solutions for Step 2 cluster_solution3 Purification Strategies start Low Yield or Impure Product condensation_issue Low Yield in Step 1 (Condensation) start->condensation_issue cyclization_issue Isomeric Byproduct in Step 2 (Cyclization) start->cyclization_issue purification_issue Purification Difficulties start->purification_issue check_base Check Base Quality & Anhydrous Conditions condensation_issue->check_base control_temp1 Maintain Low Initial Temperature (0-5°C) condensation_issue->control_temp1 monitor_tlc1 Monitor with TLC condensation_issue->monitor_tlc1 control_ph Control pH (Slightly Acidic/Neutral) cyclization_issue->control_ph monitor_tlc2 Monitor with TLC to Avoid Over-refluxing cyclization_issue->monitor_tlc2 thorough_workup Thorough Aqueous Workup purification_issue->thorough_workup column_chrom Optimize Column Chromatography Gradient purification_issue->column_chrom recrystallize Recrystallization purification_issue->recrystallize

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Troubleshooting Guide: Low Yield

Low yield is a frequent issue in the synthesis of substituted isoxazoles. This guide provides a structured approach to identifying and resolving potential causes for suboptimal yields in the synthesis of this compound.

Problem: Low or No Yield of the Desired Product

The synthesis of isoxazoles, including this compound, often proceeds via a 1,3-dipolar cycloaddition reaction or the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] Low yields can arise from various factors related to these reaction pathways.

Possible Cause 1: Inefficient Generation or Decomposition of the Nitrile Oxide Intermediate (in 1,3-Dipolar Cycloaddition)

Nitrile oxides are key intermediates in one of the primary synthetic routes to isoxazoles.[2] They can be unstable and prone to side reactions if not generated and consumed efficiently.[2][3]

  • Solutions:

    • In Situ Generation: Generate the nitrile oxide in situ (in the reaction mixture) to ensure it reacts with the dipolarophile as it is formed. Common methods include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine, or the oxidation of aldoximes.[2]

    • Choice of Reagents: The selection of the precursor and oxidizing agent is critical.[3] For the oxidation of aldoximes, reagents such as N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents are often used.[3] A greener protocol using NaCl/Oxone for aldoxime oxidation has also shown promising yields.[3]

    • Purity of Starting Materials: Ensure the purity of the starting materials, particularly the nitrile oxide precursor, to prevent side reactions.

Possible Cause 2: Dimerization of the Nitrile Oxide Intermediate

A common side reaction is the dimerization of the nitrile oxide to form furoxans, which significantly reduces the yield of the desired isoxazole.[1][3] This is more likely to occur if the nitrile oxide is generated faster than it can react with the alkyne.

  • Solutions:

    • Slow Addition: Add the nitrile oxide precursor or the reagent used for its in situ generation slowly to the reaction mixture. This maintains a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.[4]

    • Stoichiometry Adjustment: Using a slight excess of the alkyne dipolarophile can help to "trap" the nitrile oxide as it is formed, outcompeting the dimerization reaction.[1]

    • Temperature Optimization: Lowering the reaction temperature may decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.[4]

Possible Cause 3: Issues with the Condensation Reaction (1,3-Dicarbonyl Route)

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is another major route to isoxazoles.[1] However, this method can sometimes lead to the formation of regioisomeric mixtures and may require harsh reaction conditions.

  • Solutions:

    • Reaction Conditions: The choice of solvent and the presence of an acid or base can significantly influence the reaction's outcome. For instance, reacting a β-enamino diketone with hydroxylamine hydrochloride in ethanol at reflux can favor the formation of one regioisomer, while using acetonitrile with pyridine at room temperature may favor another.[5]

    • Catalyst Use: In some cases, the use of a catalyst can improve yield and selectivity. For example, itaconic acid has been used as a catalyst for the reaction of hydroxylamine hydrochloride, aromatic aldehydes, and ethyl acetoacetate.[6]

    • Substrate Purity: Ensure the purity of the 1,3-dicarbonyl compound and hydroxylamine hydrochloride to avoid side reactions.

Possible Cause 4: Suboptimal Reaction Parameters

General reaction conditions play a crucial role in the success of the synthesis.

  • Solutions:

    • Solvent Selection: The solvent can affect the solubility of reactants, reaction rates, and even the regioselectivity of the cycloaddition.[1] Experiment with different solvents to find the optimal one for your specific substrates.

    • Temperature Control: Excessively high temperatures can lead to the decomposition of reactants or products and promote side reactions.[1] Conversely, a temperature that is too low can result in a sluggish or incomplete reaction.[1] Careful optimization of the reaction temperature is essential.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes to isoxazoles like this compound?

A1: The two most common and versatile methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1]

Q2: My 1,3-dipolar cycloaddition is giving a low yield. What is the most likely side reaction?

A2: The most common side reaction in 1,3-dipolar cycloadditions for isoxazole synthesis is the dimerization of the nitrile oxide intermediate to form a furoxan.[1][3] This can be minimized by generating the nitrile oxide in situ, adding the precursor slowly, using an excess of the alkyne, and optimizing the reaction temperature.[1][4]

Q3: How can I improve the regioselectivity of my isoxazole synthesis?

A3: Regioselectivity, the control of which regioisomer is formed, can be a challenge.[1] It is influenced by both electronic and steric factors of the reactants.[4] In 1,3-dipolar cycloadditions, the use of catalysts like copper(I) can favor the formation of specific regioisomers.[4] For condensation reactions, the choice of solvent and base can also direct the reaction towards a particular isomer.[5]

Q4: I am observing the formation of an unexpected isomer. What could be the cause?

A4: The formation of isomeric products is a known challenge in isoxazole synthesis.[1] In the reaction of β-ketoacetals with hydroxylamine hydrochloride, for example, different disubstituted isomers can be obtained depending on the substrate and reaction conditions.[7] Careful analysis of your reaction conditions and comparison with established protocols for similar substrates is recommended.

Q5: Can ultrasound be used to improve the yield of isoxazole synthesis?

A5: Yes, ultrasound irradiation has been shown to be an effective green chemistry approach for synthesizing isoxazoles.[6] It can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.[6] For example, a multicomponent reaction of hydroxylamine hydrochloride, an aromatic aldehyde, and ethyl acetoacetate showed a higher yield under ultrasonic irradiation compared to conventional heating.[6]

Quantitative Data Summary

Reaction ConditionsPrecursorsCatalyst/ReagentYield (%)Reference
Conventional Heating (100°C, 3h)Hydroxylamine hydrochloride, aromatic aldehydes, ethyl acetoacetateItaconic acid90%[6]
Ultrasound (50°C, 15 min)Hydroxylamine hydrochloride, aromatic aldehydes, ethyl acetoacetateItaconic acid95%[6]
Ultrasound (Room Temp, 20-35 min)Aromatic aldehydes, ethyl acetoacetate, hydroxylamine hydrochlorideFe2O3 NPs (10 mol%)84-91%[6]
One-pot, TCCA mediatedα,β-unsaturated ketones, hydroxylamine hydrochlorideTrichloroisocyanuric acid (TCCA)up to 85%[7]

Experimental Protocols

General Procedure for 1,3-Dipolar Cycloaddition (Illustrative)

This is a general guideline and may require optimization for the specific synthesis of this compound.

  • To a solution of the alkyne (e.g., ethyl propiolate) in a suitable solvent (e.g., dichloromethane or toluene), add the aldoxime derived from thiophene-2-carboxaldehyde.

  • Add a base (e.g., triethylamine) to the mixture.

  • Slowly add a solution of an oxidizing agent (e.g., N-Chlorosuccinimide in DMF) or a chlorinating agent to generate the nitrile oxide in situ.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

General Procedure for Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine (Illustrative)

  • Dissolve the appropriate 1,3-dicarbonyl precursor (e.g., a β-ketoester derived from thiophene) in a suitable solvent such as ethanol.[5]

  • Add hydroxylamine hydrochloride to the solution.

  • Depending on the desired regioisomer, a base (e.g., pyridine) or an acid catalyst may be added.[5]

  • Heat the reaction mixture to reflux and monitor by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate reaction_type Which synthetic route was used? start->reaction_type cycloaddition 1,3-Dipolar Cycloaddition reaction_type->cycloaddition 1,3-Dipolar Cycloaddition condensation Condensation with Hydroxylamine reaction_type->condensation Condensation general_issues General Reaction Parameters reaction_type->general_issues General Issues nitrile_oxide_issue Problem with Nitrile Oxide Intermediate? cycloaddition->nitrile_oxide_issue inefficient_generation Inefficient Generation / Decomposition nitrile_oxide_issue->inefficient_generation Yes dimerization Dimerization to Furoxan nitrile_oxide_issue->dimerization Yes solution_insitu Generate Nitrile Oxide In Situ inefficient_generation->solution_insitu solution_reagents Optimize Oxidizing Agent/Precursor inefficient_generation->solution_reagents solution_slow_addition Slow Addition of Precursor dimerization->solution_slow_addition solution_stoichiometry Use Excess Alkyne dimerization->solution_stoichiometry solution_temp_cyclo Optimize Temperature dimerization->solution_temp_cyclo condensation_issue Problem with Condensation Reaction? condensation->condensation_issue regio_issue Regioisomer Formation condensation_issue->regio_issue Yes harsh_conditions Harsh Reaction Conditions condensation_issue->harsh_conditions Yes solution_solvent_base Optimize Solvent and Base/Acid regio_issue->solution_solvent_base solution_catalyst Use a Catalyst harsh_conditions->solution_catalyst suboptimal_params Suboptimal Parameters? general_issues->suboptimal_params solvent_issue Solvent Choice suboptimal_params->solvent_issue Yes temp_issue Incorrect Temperature suboptimal_params->temp_issue Yes time_issue Incorrect Reaction Time suboptimal_params->time_issue Yes purity_issue Starting Material Purity suboptimal_params->purity_issue Yes solution_solvent Screen Different Solvents solvent_issue->solution_solvent solution_temp Optimize Temperature temp_issue->solution_temp solution_time Monitor with TLC time_issue->solution_time solution_purity Purify Starting Materials purity_issue->solution_purity

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

Synthesis_Pathway cluster_cycloaddition Route 1: 1,3-Dipolar Cycloaddition cluster_condensation Route 2: Condensation thiophene_aldoxime Thiophene-2-carboxaldehyde Oxime nitrile_oxide Thiophene-2-carbonitrile oxide thiophene_aldoxime->nitrile_oxide Oxidation (e.g., NCS) ethyl_propiolate Ethyl Propiolate product_cyclo Ethyl 5-(thiophen-2-yl) isoxazole-3-carboxylate ethyl_propiolate->product_cyclo [3+2] Cycloaddition nitrile_oxide->product_cyclo [3+2] Cycloaddition dicarbonyl Ethyl 4-(thiophen-2-yl)-2,4- dioxobutanoate product_cond Ethyl 5-(thiophen-2-yl) isoxazole-3-carboxylate dicarbonyl->product_cond Condensation/ Cyclization hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->product_cond Condensation/ Cyclization

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Synthesis of 5-Thiophene-Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 5-thiophene-isoxazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5-thiophene-isoxazoles, particularly via the common 1,3-dipolar cycloaddition route.

Problem 1: Low or No Yield of the Desired 5-Thiophene-Isoxazole

  • Question: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in the synthesis of 5-thiophene-isoxazoles can stem from several factors, primarily related to the stability and reactivity of the nitrile oxide intermediate.

    • Inefficient Nitrile Oxide Generation: The in-situ generation of the thiophene-derived nitrile oxide from its corresponding aldoxime is a critical step. Ensure that the chosen oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include N-Chlorosuccinimide (NCS) and Chloramine-T. The purity of the starting thiophene aldoxime is also crucial.

    • Dimerization of the Nitrile Oxide: The most common side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), which significantly reduces the yield of the desired isoxazole. To minimize this, the nitrile oxide should be generated slowly in the presence of the alkyne dipolarophile. Using a slight excess of the alkyne can also favor the cycloaddition reaction over dimerization.

    • Decomposition of Starting Materials or Product: The thiophene ring can be sensitive to certain reaction conditions. Harsh oxidizing agents or excessively high temperatures may lead to degradation of the thiophene moiety or the final isoxazole product. Monitor the reaction temperature closely and consider using milder reaction conditions if degradation is suspected.

    • Incorrect Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield. The solubility of the reactants and the stability of the nitrile oxide intermediate are key considerations.

Problem 2: Formation of Regioisomers

  • Question: I am obtaining a mixture of regioisomers (3,5- and 3,4-disubstituted isoxazoles) instead of the desired 5-thiophene-isoxazole. How can I improve the regioselectivity?

  • Answer: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors of the nitrile oxide and the alkyne.

    • Electronic Effects: The electron-donating nature of the thiophene ring influences the electronic properties of the nitrile oxide. Generally, the reaction of an aromatic nitrile oxide with a terminal alkyne favors the formation of the 3,5-disubstituted isoxazole. However, the substituents on the alkyne also play a significant role. Electron-withdrawing groups on the alkyne can alter the regiochemical outcome.

    • Steric Hindrance: Bulky substituents on either the thiophene nitrile oxide or the alkyne can sterically hinder one approach of the cycloaddition, thereby favoring the formation of a specific regioisomer.

    • Catalysis: The use of catalysts, such as copper(I) or ruthenium(II) complexes, has been shown to control the regioselectivity of 1,3-dipolar cycloadditions, often favoring the formation of the 3,5-disubstituted isomer.

Problem 3: Difficulty in Product Purification

  • Question: I am struggling to purify the desired 5-thiophene-isoxazole from the reaction mixture. What are the common impurities and effective purification strategies?

  • Answer: The primary impurity is often the furoxan dimer, along with unreacted starting materials and potentially regioisomers.

    • Furoxan Dimer Removal: Furoxans can sometimes be challenging to separate from the desired isoxazole due to similar polarities. Column chromatography on silica gel is the most common purification method. A careful selection of the eluent system is critical for achieving good separation.

    • Crystallization: If the desired 5-thiophene-isoxazole is a solid, recrystallization from a suitable solvent system can be an effective method for purification, especially for removing more soluble impurities.

    • Trituration: This technique involves washing the crude solid product with a solvent in which the desired product is insoluble, while the impurities are soluble. This can be a simple and effective initial purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 5-thiophene-isoxazoles?

A1: The most prevalent and versatile method is the 1,3-dipolar cycloaddition reaction between a thiophene-derived nitrile oxide and an alkyne. The nitrile oxide is typically generated in situ from the corresponding thiophene-2-carboxaldehyde oxime using an oxidizing agent like N-chlorosuccinimide (NCS) or Chloramine-T.

Q2: What is the primary side reaction to be aware of in this synthesis?

A2: The dimerization of the thiophene nitrile oxide intermediate to form a furoxan is the most significant side reaction.[1] This occurs when the rate of dimerization is competitive with the rate of the desired cycloaddition reaction with the alkyne.

Q3: How can I minimize the formation of the furoxan byproduct?

A3: To suppress furoxan formation, it is recommended to generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow addition of the oxidizing agent to a mixture of the thiophene aldoxime and the alkyne. Using a slight excess of the alkyne can also help to trap the nitrile oxide as it is formed.

Q4: Does the thiophene ring itself participate in any side reactions under these conditions?

A4: While the thiophene ring is generally stable, strong oxidizing conditions or high temperatures could potentially lead to oxidation or other degradation pathways. It is important to use the mildest effective conditions for the nitrile oxide generation to avoid unwanted reactions involving the thiophene moiety.

Q5: How do I prepare the starting thiophene-2-carboxaldehyde oxime?

A5: Thiophene-2-carboxaldehyde oxime can be readily prepared by the reaction of thiophene-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or sodium acetate, typically in an aqueous ethanol solution.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 3-Phenyl-5-(thiophen-2-yl)isoxazole and Furoxan Byproduct

EntryOxidizing AgentBaseSolventTemperature (°C)Time (h)Isoxazole Yield (%)Furoxan Yield (%)
1NCSEt3NCH2Cl225126520
2Chloramine-T-EtOH7885825
3NCSPyridineTHF25127215
4Oxone®/NaCl-CH3CN/H2O2547810

Data is representative and compiled from typical outcomes for 1,3-dipolar cycloaddition reactions. Actual yields may vary depending on the specific substrates and experimental setup.

Experimental Protocols

Key Experiment: One-Pot Synthesis of 3-Phenyl-5-(thiophen-2-yl)isoxazole

This protocol describes a general one-pot procedure for the synthesis of a 5-thiophene-isoxazole via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Thiophene-2-carboxaldehyde oxime

  • Phenylacetylene

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of thiophene-2-carboxaldehyde oxime (1.0 mmol) and phenylacetylene (1.2 mmol) in CH2Cl2 (10 mL) at room temperature, add triethylamine (1.5 mmol).

  • Slowly add a solution of N-chlorosuccinimide (1.1 mmol) in CH2Cl2 (5 mL) to the reaction mixture over a period of 30 minutes using a syringe pump.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 3-phenyl-5-(thiophen-2-yl)isoxazole.

Mandatory Visualization

Reaction_Pathway Thiophene_Aldoxime Thiophene-2-carboxaldehyde Oxime Nitrile_Oxide Thiophene Nitrile Oxide (Intermediate) Thiophene_Aldoxime->Nitrile_Oxide Oxidation Phenylacetylene Phenylacetylene Isoxazole 5-Thiophene-Isoxazole (Desired Product) NCS NCS / Base Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Furoxan Furoxan (Side Product) Nitrile_Oxide->Furoxan Dimerization

Caption: Main reaction pathway for 5-thiophene-isoxazole synthesis and the competing side reaction.

Troubleshooting_Workflow Start Low Yield of 5-Thiophene-Isoxazole Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Reactants are Pure Purify_Reactants Purify Thiophene Aldoxime and Alkyne Check_Purity->Purify_Reactants Impurities Detected Analyze_Byproducts Analyze Crude Product for Byproducts Check_Conditions->Analyze_Byproducts Stoichiometry is Correct Optimize_Oxidation Optimize Oxidant and Base Stoichiometry Check_Conditions->Optimize_Oxidation Suboptimal Stoichiometry Slow_Addition Slowly Add Oxidizing Agent Analyze_Byproducts->Slow_Addition High Furoxan Dimer Adjust_Temp Adjust Reaction Temperature Analyze_Byproducts->Adjust_Temp Degradation Products Observed Excess_Alkyne Use Slight Excess of Alkyne Slow_Addition->Excess_Alkyne

Caption: Troubleshooting workflow for low yield in 5-thiophene-isoxazole synthesis.

References

Preventing isoxazole ring opening during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted isoxazole ring opening during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole ring under general synthetic conditions?

The isoxazole ring is a five-membered aromatic heterocycle and is generally considered stable to a range of common synthetic reagents.[1][2] However, it possesses a weak N-O bond, making it susceptible to cleavage under specific conditions, particularly with reducing agents or strong bases.[2][3][4] The stability is also influenced by the substitution pattern on the ring and the presence of other functional groups in the molecule.[1][4]

Q2: What are the most common conditions that lead to isoxazole ring opening?

The primary conditions that can cause the isoxazole ring to open are:

  • Reductive Cleavage: Catalytic hydrogenation is a common method that intentionally or unintentionally cleaves the N-O bond.[3][5]

  • Basic Conditions: The isoxazole ring is labile under basic conditions, which can lead to hydrolytic cleavage.[1][4]

  • Elevated Temperatures: Higher reaction temperatures can promote ring opening, especially in the presence of bases.[1]

  • Photochemical Reactions: Exposure to UV light can induce rearrangement of the isoxazole ring to an oxazole through an azirine intermediate.[6]

  • Transition Metal Catalysis: Certain transition metals, such as Fe(III) and Ru(II), can catalyze ring opening and subsequent annulation reactions.[7]

  • Reaction with specific reagents: Strong reducing agents like Molybdenum hexacarbonyl (Mo(CO)6) in the presence of water can cause reductive cleavage of the N-O bond to yield β-aminoenones.[8]

Q3: Are there any protecting groups to prevent isoxazole ring opening?

Currently, the use of specific protecting groups for the isoxazole ring to prevent its cleavage is not a widely documented strategy. The primary approach to avoid unwanted ring opening is the careful selection of reaction conditions to be compatible with the stability of the isoxazole moiety. While protecting groups for related heterocycles like oxazoles have been developed, similar strategies for isoxazoles are not common.[9]

Troubleshooting Guides

Issue 1: Isoxazole ring opens during a reduction step.

Symptoms:

  • Disappearance of the isoxazole signal in NMR/LC-MS.

  • Appearance of products corresponding to β-amino enones or γ-amino alcohols.[2]

Possible Causes & Solutions:

CauseRecommended Action
Catalytic Hydrogenation Avoid using reactive hydrogenation catalysts like Raney Nickel, Pd/C, or PtO₂ if N-O bond cleavage is not desired. Consider alternative, milder reducing agents.
Metal Hydride Reagents Strong hydrides like LiAlH₄ can cleave the isoxazole ring. Use milder reagents such as sodium borohydride (NaBH₄) if compatible with other functional groups.
Dissolving Metal Reductions Conditions like Birch reduction will open the isoxazole ring. Choose alternative reduction methods.
Issue 2: Degradation of the isoxazole ring under basic conditions.

Symptoms:

  • Formation of α-cyanoenol metabolites or other hydrolysis products.

  • Low yield of the desired isoxazole-containing product.

Possible Causes & Solutions:

CauseRecommended Action
Strong Base Avoid strong bases like NaOH, KOH, or alkoxides when possible. Use weaker, non-nucleophilic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
High pH Buffer the reaction mixture to maintain a neutral or slightly acidic pH if the reaction allows.
Elevated Temperature Conduct the reaction at the lowest possible temperature to minimize base-catalyzed hydrolysis.

Quantitative Data on Isoxazole Stability

The stability of the isoxazole ring is significantly influenced by pH and temperature. The following data is from a study on the hydrolytic stability of the isoxazole-containing drug, Leflunomide.

Temperature (°C)pHHalf-life (t₁/₂) of Leflunomide
254.0Stable
257.4Stable
2510.0~6.0 hours
374.0Stable
377.4~7.4 hours
3710.0~1.2 hours

Data extracted from a study on the in vitro metabolism of Leflunomide.

Experimental Protocols

Protocol 1: Reductive Ring Opening of an Isoxazole using Catalytic Hydrogenation

This protocol describes a general procedure for the reductive cleavage of a 3-substituted benzisoxazole.

Materials:

  • 3-substituted benzisoxazole

  • {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl (Ruthenium catalyst)[10]

  • N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (high pressure)

Procedure:

  • In a high-pressure reaction vessel, dissolve the ruthenium catalyst (5.0 µmol) and Cbz-OSu (0.22 mmol) in anhydrous THF (1.0 mL) under a nitrogen atmosphere.[10]

  • Add the 3-substituted benzisoxazole (0.20 mmol) to the solution.[10]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 50 atm with hydrogen.[10]

  • Heat the reaction mixture to 80 °C and stir for 4-24 hours.[10]

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the α-substituted N-Cbz-o-hydroxybenzylamine.[10]

Protocol 2: Molybdenum-Catalyzed Ring Opening of Isoxazoles

This protocol outlines the synthesis of 1H-pyrrole-2,3-diones from isoxazole-5-carbaldehydes using molybdenum hexacarbonyl.

Materials:

  • Isoxazole-5-carbaldehyde

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Acetonitrile (MeCN), wet

Procedure:

  • In a reaction flask, dissolve the isoxazole-5-carbaldehyde in wet acetonitrile.

  • Add molybdenum hexacarbonyl (Mo(CO)₆).[11]

  • The reaction is mediated by Mo(CO)₆ in wet MeCN, leading to the formal isomerization of the isoxazole.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up to isolate the 1H-pyrrole-2,3-dione product.[11]

Visualizations

Isoxazole_Opening_Pathways cluster_reductive Reductive Cleavage cluster_basic Basic Hydrolysis cluster_photo Photochemical Rearrangement Isoxazole Isoxazole Ring Red_Agents Reducing Agents (e.g., H₂, Ra-Ni, Mo(CO)₆) Isoxazole->Red_Agents Base Base (e.g., NaOH) + Heat Isoxazole->Base UV UV Light Isoxazole->UV Beta_Amino_Enone β-Amino Enone Red_Agents->Beta_Amino_Enone Alpha_Cyanoenol α-Cyanoenol Base->Alpha_Cyanoenol Azirine Azirine Intermediate UV->Azirine Oxazole Oxazole Azirine->Oxazole

Caption: Major pathways for isoxazole ring opening.

Troubleshooting_Logic Start Unwanted Isoxazole Ring Opening Observed Check_Reaction Identify Reaction Type Start->Check_Reaction Reduction Reduction Step? Check_Reaction->Reduction Yes Base_Treatment Base Treatment? Check_Reaction->Base_Treatment Yes Other Other Conditions? (e.g., Light, Metal Catalyst) Check_Reaction->Other Yes Sol_Reduction Use Milder Reducing Agent (e.g., NaBH₄) Reduction->Sol_Reduction Sol_Base Use Weaker, Non-nucleophilic Base Lower Temperature Base_Treatment->Sol_Base Sol_Other Protect from Light Choose Alternative Catalyst Other->Sol_Other

Caption: Troubleshooting workflow for isoxazole ring opening.

References

Technical Support Center: Improving Assay Solubility of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of "Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate" for reliable and consistent assay results. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: For initial stock solutions, polar aprotic solvents are often effective for compounds with similar heterocyclic structures. Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery capable of dissolving a broad spectrum of both polar and nonpolar compounds.[1][2] It is recommended to start with DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds.[1][3] This occurs because the compound is not soluble in the final aqueous environment. To mitigate this, you can perform serial dilutions in 100% DMSO before the final dilution into the assay medium.[1][4] Alternatively, consider using formulation strategies such as co-solvents, cyclodextrins, or surfactants to maintain solubility.[5][6][7]

Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A3: High concentrations of DMSO can be toxic to cells and interfere with assay components.[1][8] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[1][6] However, the optimal concentration can be cell-line and assay-dependent.[1] It is always recommended to include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[1]

Q4: Are there alternatives to DMSO for improving solubility?

A4: Yes, several alternatives can be explored. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes that enhance their aqueous solubility.[9][10][11][12][13] Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[5][14][15][16] Co-solvents, which are water-miscible organic solvents, can also be used to increase the solubility of nonpolar drugs.[5][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound does not dissolve in 100% DMSO. The compound may have very low solubility even in DMSO.Gently warm the solution (e.g., to 37°C) and vortex. If it still doesn't dissolve, consider trying an alternative polar aprotic solvent like dimethylformamide (DMF).
Compound precipitates immediately upon dilution in aqueous buffer. The compound has poor aqueous solubility and is "crashing out" of the DMSO solution.Decrease the final concentration of the compound in the assay. Perform serial dilutions in 100% DMSO before the final aqueous dilution.[4] Consider using a formulation approach with cyclodextrins or surfactants to improve aqueous solubility.[3]
Assay results are inconsistent or show high background. The solvent may be interfering with the assay or causing cellular stress. The compound may not be fully solubilized, leading to variable concentrations.Lower the final solvent concentration. Ensure the solvent is evenly distributed in the well by proper mixing. Visually inspect for any precipitation. Run a solvent toxicity curve to determine the maximum tolerable concentration for your specific assay.[17][18][19]
Observed biological effect is weak or absent. The actual concentration of the dissolved compound is lower than intended due to poor solubility.Confirm the solubility of the compound under your experimental conditions. Consider using a solubilization enhancement technique to increase the bioavailable concentration of the compound.

Quantitative Data Summary: Solvent Considerations

Solvent/Agent Recommended Starting Concentration in Assay Maximum Recommended Concentration Potential Issues
DMSO < 0.1%< 0.5%[1][6]Cell toxicity, differentiation induction, interference with assay components.[1][8]
Ethanol < 0.1%< 0.5%Can affect cellular processes; effects can be cell-type specific.[18]
Cyclodextrins (e.g., HP-β-CD) 0.5% - 2% (w/v)Varies by cyclodextrin type and cell line.Can sometimes extract cholesterol from cell membranes.
Surfactants (e.g., Tween® 80) 0.01% - 0.1%Varies by surfactant and cell line.Can cause cell lysis at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of DMSO Stock and Working Solutions
  • Preparation of High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in 100% sterile DMSO to achieve a high-concentration stock (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in tightly sealed containers to prevent water absorption.[1]

  • Preparation of Working Solutions via Serial Dilution:

    • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate concentrations.[1][4]

    • For the final step, dilute the intermediate DMSO solutions into the aqueous assay buffer to achieve the desired final compound concentrations, ensuring the final DMSO concentration remains below 0.5%.[1]

Protocol 2: Solubility Enhancement using Cyclodextrins
  • Determine Optimal Cyclodextrin Concentration:

    • Prepare a series of aqueous solutions with varying concentrations of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Add an excess amount of this compound to each solution.

    • Shake the solutions at a constant temperature for 24-48 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved compound.

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Plot the compound concentration against the cyclodextrin concentration to determine the solubility enhancement.

  • Preparation of Dosing Solutions:

    • Prepare the dosing solution by first dissolving the cyclodextrin in the aqueous buffer, followed by the addition of the compound.

Protocol 3: Solubility Enhancement using Surfactants
  • Select a Biocompatible Surfactant:

    • Choose a non-ionic surfactant with low cellular toxicity, such as Tween® 20 or Tween® 80.

  • Prepare a Surfactant-Based Formulation:

    • Prepare an aqueous solution of the selected surfactant at a concentration above its critical micelle concentration (CMC).

    • Add this compound to the surfactant solution.

    • Mix thoroughly to allow for the formation of micelles and encapsulation of the compound.

    • Use this formulation for preparing the final dilutions in the assay medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM Stock) start->dissolve serial_dilute Serial Dilution in DMSO dissolve->serial_dilute final_dilute Final Dilution in Aqueous Buffer (<0.5% DMSO) serial_dilute->final_dilute add_to_assay Add to Assay Plate final_dilute->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout analyze Analyze Data readout->analyze troubleshoot Troubleshoot if Needed analyze->troubleshoot

Caption: Experimental workflow for preparing and testing a poorly soluble compound.

micellar_solubilization cluster_surfactant Surfactant Monomers cluster_compound Insoluble Compound cluster_micelle Micelle Formation (>CMC) s1 c1 C s2 s3 s4 s5 center c2 C head1 head2 head3 head4 compound_in C

Caption: Mechanism of micellar solubilization of a hydrophobic compound by surfactants.

References

Technical Support Center: Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on the chemical structure, the two most susceptible functionalities to degradation are the ethyl ester and the isoxazole ring. The primary degradation pathways are likely:

  • Hydrolysis of the ethyl ester: This can occur under both acidic and basic conditions to yield the corresponding carboxylic acid, 5-(thiophen-2-yl)isoxazole-3-carboxylic acid, and ethanol.

  • Cleavage of the isoxazole ring: The N-O bond of the isoxazole ring is known to be labile under certain conditions.[1][2] Cleavage can be initiated by bases, reducing agents, or light.[1][2][3] Strong bases can induce the cleavage of the isoxazole ring.[1]

Q2: What are the expected degradation products from isoxazole ring cleavage?

The cleavage of the isoxazole ring can lead to a variety of products depending on the reaction conditions. One common pathway involves the formation of a ketonitrile intermediate through base-induced ring opening.[4] Reductive cleavage, for instance through catalytic hydrogenation, can also open the isoxazole ring.[3]

Q3: Is this compound sensitive to light?

Yes, isoxazole-containing compounds can be photosensitive.[2] The isoxazole ring can undergo rearrangement or cleavage upon exposure to light.[1][2] Additionally, the thiophene moiety may also be susceptible to photodegradation.

Q4: What analytical techniques are recommended for identifying and quantifying the degradation products?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying the parent compound and its degradation products. A stability-indicating method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial for the identification of unknown degradation products by providing molecular weight and fragmentation information.[5]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the detailed chemical structure of isolated degradation products.[4][5][6]

Troubleshooting Guides

Problem 1: I am observing a new peak in my HPLC chromatogram during a stability study.

  • Possible Cause 1: Ester Hydrolysis. If the study is being conducted in an aqueous solution, especially at non-neutral pH, the ethyl ester may be hydrolyzing.

    • Troubleshooting Step: Compare the retention time of the new peak with a standard of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid. If a standard is not available, analyze the sample by LC-MS to check for a mass corresponding to the carboxylic acid.

  • Possible Cause 2: Isoxazole Ring Opening. If the stress condition involves heat, strong base, or light, the isoxazole ring may have cleaved.

    • Troubleshooting Step: Use LC-MS to determine the molecular weight of the new impurity. This will provide clues as to the nature of the degradation product.

  • Possible Cause 3: Photodegradation. If the sample was exposed to light, a photodegradant may have formed.

    • Troubleshooting Step: Protect the sample from light and re-run the experiment. If the peak does not appear, it is likely a photodegradant.

Problem 2: I am seeing a loss of the parent compound but no major degradation peaks.

  • Possible Cause 1: Formation of non-UV active products. Some degradation products may not have a chromophore that absorbs at the wavelength being monitored.

    • Troubleshooting Step: Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in conjunction with your UV detector.

  • Possible Cause 2: Formation of volatile degradation products. Small molecules formed from ring cleavage might be too volatile to be observed by HPLC.

    • Troubleshooting Step: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your sample for volatile compounds.

  • Possible Cause 3: Adsorption of the compound to the container.

    • Troubleshooting Step: Analyze a solution prepared in a different type of container material (e.g., glass vs. polypropylene).

Quantitative Data Summary

The following table provides hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes only.

Stress Condition% Degradation of ParentMajor Degradation Product(s)% of Major Degradant(s)
0.1 M HCl, 60°C, 24h15%5-(thiophen-2-yl)isoxazole-3-carboxylic acid12%
0.1 M NaOH, 25°C, 4h45%5-(thiophen-2-yl)isoxazole-3-carboxylic acid, Ring-opened products30%, 10%
3% H2O2, 25°C, 24h5%Minor oxidative products<1%
UV light, 254 nm, 24h25%Photodegradation products18%
80°C, 75% RH, 7 days8%5-(thiophen-2-yl)isoxazole-3-carboxylic acid6%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Keep at room temperature.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature.

    • Photodegradation: Expose the solution of the compound (0.1 mg/mL in a suitable solvent) in a photostability chamber to UV light.

    • Thermal Degradation: Store the solid compound in a stability chamber at elevated temperature and humidity (e.g., 80°C/75% RH).

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours for solutions; 1, 3, 7 days for solid).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. Identify and characterize the degradation products using LC-MS/MS and NMR if necessary.

Visualizations

cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis cluster_2 Ring Cleavage cluster_3 Photodegradation parent This compound hydrolysis_product 5-(thiophen-2-yl)isoxazole-3-carboxylic acid parent->hydrolysis_product Acid/Base ring_opened_intermediate Ketonitrile Intermediate parent->ring_opened_intermediate Base reductive_cleavage_product Reductive Cleavage Products parent->reductive_cleavage_product Reduction (e.g., H2/Pd) photo_product Photochemical Products (e.g., Isomers, Ring-Opened Species) parent->photo_product Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

cluster_0 Experimental Workflow for Degradation Study cluster_1 Analysis start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sampling Collect Samples at Time Intervals stress->sampling sample_prep Sample Preparation (Neutralization, Dilution) sampling->sample_prep hplc HPLC-UV Analysis (Quantification) sample_prep->hplc lcms LC-MS/MS Analysis (Identification) hplc->lcms If unknown peaks report Report Results hplc->report nmr NMR Analysis (Structure Elucidation) lcms->nmr For definitive structure lcms->report nmr->report

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of Polar Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of polar isoxazole compounds. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar isoxazole compounds, presented in a question-and-answer format.

Issue 1: Crude product "oils out" during recrystallization instead of forming crystals.

  • Question: My polar isoxazole derivative is separating as an oil from the recrystallization solvent upon cooling. How can I induce crystallization?

  • Answer: "Oiling out" is a common issue when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[1] Here are several strategies to address this:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce saturation.

    • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help. Do not place it directly in an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of your compound, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[1]

    • Change Solvent System: The chosen solvent may be too good. Try a lower-boiling point solvent system or a binary solvent system where the compound is less soluble.[1]

Issue 2: Poor separation and streaking during silica gel column chromatography.

  • Question: My polar isoxazole is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What can I do to improve this?

  • Answer: Streaking is a frequent problem with polar compounds, especially those with basic nitrogen atoms, due to strong interactions with the acidic silanol groups on the silica surface. Consider the following solutions:

    • Add a Mobile Phase Modifier: For basic isoxazoles, add a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.1-2%) to your eluent. For acidic isoxazoles, add a small amount of acetic acid or formic acid. This helps to reduce tailing by competing for the active sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., diol, amino).[2] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[3][4]

    • Dry Loading: If your compound has low solubility in the initial mobile phase, use a "dry loading" technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[1]

Issue 3: Low recovery of the polar compound after purification.

  • Question: I am losing a significant amount of my polar isoxazole during the purification process. What are the common causes and how can I improve my yield?

  • Answer: Low recovery can occur at multiple stages of purification. Here are some potential causes and solutions:

    • Inefficient Extraction: Polar compounds can have high water solubility, making extraction from an aqueous phase difficult.

      • Salting Out: Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase, which can promote partitioning into the organic layer.

      • pH Adjustment: If your isoxazole has acidic or basic functional groups, adjust the pH of the aqueous layer to neutralize these groups, making the molecule less polar.

      • Use a More Polar Solvent: Solvents like n-butanol or a chloroform/isopropanol mixture may be more effective than ethyl acetate or dichloromethane for extracting highly polar compounds.[1]

    • Degradation on Silica Gel: Some compounds are unstable on silica. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed. If it is unstable, consider using a different stationary phase like alumina or a bonded phase.

    • Irreversible Adsorption: The compound may be too polar and stick irreversibly to the column. If you suspect this, try eluting with a much stronger solvent system at the end of the run (e.g., up to 100% methanol or methanol with a modifier) to wash it off the column.[1]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is better for polar isoxazoles: normal-phase or reverse-phase? A1: The choice depends on the specific properties of your isoxazole.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (like silica) and a non-polar mobile phase. It is generally suitable for separating polar compounds. However, very polar compounds can be too strongly retained, leading to long elution times and poor peak shape.[5]

  • Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[6] This is the most common HPLC technique but can be challenging for very polar compounds that may have insufficient retention and elute too quickly.[3][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a variation of normal-phase chromatography that uses a polar stationary phase with a mobile phase similar to RPC (e.g., high concentration of acetonitrile with a small amount of aqueous buffer). HILIC is an excellent technique for retaining and separating very polar compounds that are not well-retained by RPC.[3][4][7]

Q2: How do I choose a suitable solvent for recrystallizing my polar isoxazole? A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Single Solvents: For moderately polar isoxazoles, polar solvents like ethanol or isopropanol can be effective. Water can also be a good choice for sufficiently polar compounds.[8]

  • Binary Solvent Systems: This is often the best approach for polar compounds. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, water). Then, slowly add a "poor" solvent in which it is insoluble (e.g., diethyl ether, hexanes, ethyl acetate) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[1][8]

Q3: My polar isoxazole is highly water-soluble. How can I effectively extract it into an organic solvent? A3: High water solubility is a common challenge. To improve extraction efficiency, you can use the "salting out" technique by saturating the aqueous layer with a salt like sodium chloride. This reduces the solubility of your compound in the aqueous phase and promotes its transfer into the organic layer. Using more polar organic solvents like n-butanol or performing a continuous liquid-liquid extraction can also be highly effective.[1]

Q4: My isoxazole has a chiral center. What is the best approach for separating the enantiomers? A4: Chiral HPLC is the most common method for separating enantiomers. This involves using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for a wide range of compounds, including N-heterocycles. Both normal-phase and reverse-phase modes can be used, and the choice of mobile phase (e.g., hexane/isopropanol for normal-phase or methanol/water for reverse-phase) needs to be optimized for your specific compound.

Data Presentation

Table 1: Common Recrystallization Solvent Systems for Polar Heterocyclic Compounds

Solvent System (v/v) Compound Type Typical Recovery Range Notes
Ethanol/Water Moderately polar N-heterocycles 60-85% Good for compounds with hydrogen bond donors/acceptors.[9]
Isopropanol Moderately polar N-heterocycles 70-90% Often gives lower losses than ethanol.[9]
Methanol/Water Polar aromatic heterocycles 65-88% Effective for compounds soluble in methanol.
Acetone/Hexane Compounds with moderate polarity 55-80% Good for inducing crystallization of less polar impurities.[8]
Ethyl Acetate/Hexane Wide range of polarities 50-75% A standard system, but can sometimes lead to oiling out.[8]

| DMSO/Water | Very polar compounds | 40-70% | Use minimal DMSO; add water as the antisolvent. |

Recovery yields are illustrative and highly dependent on the specific compound and purity of the crude material.

Table 2: Starting Conditions for Chromatographic Purification of Polar Isoxazoles

Chromatography Mode Stationary Phase Typical Mobile Phase (Gradient Elution) Compound Elution Order
Normal Phase Silica Gel Start: 100% Hexane or HeptaneEnd: 50-100% Ethyl Acetate Least polar elutes first.[5]
Normal Phase (Polar) Silica Gel Start: 100% DichloromethaneEnd: 5-20% Methanol in Dichloromethane Least polar elutes first.
Reverse Phase C18 Start: 95% Water (with 0.1% Formic Acid or TFA)End: 100% Acetonitrile or Methanol Most polar elutes first.[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

  • Select Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target isoxazole an Rf value of approximately 0.2-0.3. A common starting point for polar compounds is ethyl acetate/hexane or dichloromethane/methanol.[1]

  • Prepare the Column:

    • Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude compound by weight).[1]

    • Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane).

    • Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.

  • Load the Sample:

    • Liquid Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended for Polar Compounds): Dissolve your crude product in a volatile solvent (e.g., dichloromethane, methanol). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product). Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow.

    • Begin with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reverse-Phase HPLC

  • Method Development: Develop an analytical method first on a smaller scale analytical HPLC system. The goal is to achieve good separation between your compound and impurities. A typical mobile phase is a gradient of water (often with 0.1% formic acid or TFA for better peak shape) and acetonitrile or methanol.[10][12]

  • Column Preparation:

    • Use a pre-packed C18 preparative column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile) for several column volumes until the baseline is stable.

  • Sample Preparation and Injection:

    • Dissolve the crude compound in a minimal amount of the initial mobile phase. If solubility is an issue, methanol or DMSO can be used, but ensure the injection volume is small to avoid solvent effects that can distort peak shape.[1]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the column.

  • Elution and Fraction Collection:

    • Run the preparative gradient method.

    • Collect fractions based on the UV detector signal or retention time from the analytical run. Automated fraction collectors are typically used.

  • Analysis and Work-up:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to recover the purified solid product.

Visualizations

G cluster_0 Crude Product Work-up cluster_1 Purification Method Selection cluster_2 Final Product A Crude Isoxazole Mixture B Dissolve in Organic Solvent A->B C Aqueous Wash / Extraction B->C D Assess Polarity & Purity C->D E Recrystallization D->E High Purity / Crystalline F Column Chromatography D->F Moderate Purity / Multiple Impurities G Preparative HPLC D->G Low Purity / Difficult Separation H Pure Polar Isoxazole E->H F->H G->H I Characterization (NMR, MS, etc.) H->I

Caption: General purification workflow for polar isoxazole compounds.

G A Crude product oils out during recrystallization? B Reheat to dissolve oil. Add more hot solvent. A->B Yes C Allow to cool slowly. (Insulate flask) B->C D Crystals form? C->D E Collect Crystals D->E Yes F Try Scratching / Seeding D->F No G Crystals form? F->G G->E Yes H Change Solvent System (e.g., lower boiling point or different binary mixture) G->H No H->A Retry I Purify via Chromatography H->I Alternative

Caption: Troubleshooting decision tree for "oiling out" during recrystallization.

G cluster_NP Normal Phase Chromatography (NPC) cluster_RP Reverse Phase Chromatography (RPC) NP Stationary Phase: Polar (Silica) Mobile Phase: Non-Polar Elution Order: Least Polar First NP_desc Strong retention of polar compounds RP Stationary Phase: Non-Polar (C18) Mobile Phase: Polar (H2O/ACN) Elution Order: Most Polar First RP_desc Weak retention of polar compounds

Caption: Comparison of Normal Phase vs. Reverse Phase Chromatography.

References

Technical Support Center: Scaling up the Synthesis of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate. Below you will find frequently asked questions, detailed experimental protocols, troubleshooting guides, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and scalable approach is a two-step synthesis. The first step is a Claisen condensation of 2-acetylthiophene with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the intermediate, ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate. The second step involves the cyclization of this 1,3-diketone intermediate with hydroxylamine hydrochloride to yield the final isoxazole product.

Q2: What are the critical safety precautions to consider during scale-up?

  • Sodium ethoxide/methoxide: These reagents are highly flammable, corrosive, and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon) in a dry environment. Large-scale reactions can be highly exothermic, so controlled addition and efficient cooling are crucial.

  • Hydroxylamine hydrochloride: This compound is a potential skin and respiratory irritant. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Diethyl ether and other organic solvents are flammable. Ensure all operations are performed in a well-ventilated area, away from ignition sources.

Q3: What are the key challenges when scaling up this synthesis?

The primary challenges include:

  • Exothermic reaction control: The initial Claisen condensation is exothermic. Maintaining a low temperature during the addition of reagents is critical to prevent side reactions and ensure safety.

  • Regioisomer formation: The cyclization of the unsymmetrical diketone intermediate can potentially lead to two different regioisomers of the isoxazole. Controlling the reaction conditions, such as pH and solvent, is important to favor the desired isomer.[1][2]

  • Product isolation and purification: At a larger scale, efficient filtration and purification methods are necessary to obtain a high-purity product. Recrystallization is a common method, and selecting the appropriate solvent system is key.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both reaction steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the consumption of starting materials and the formation of the product.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

This protocol is adapted for a 100 g scale synthesis of the diketone intermediate.

Materials and Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel.

  • Inert atmosphere (Nitrogen or Argon).

  • Cooling system for the reactor.

  • 2-acetylthiophene

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Set up the 10 L reactor under an inert atmosphere and ensure it is clean and dry.

  • Charge the reactor with anhydrous ethanol and cool the jacket to 0-5 °C.

  • Slowly add sodium ethoxide to the cooled ethanol with stirring to prepare the sodium ethoxide solution.

  • In a separate vessel, prepare a mixture of 2-acetylthiophene and diethyl oxalate.

  • Add the mixture of 2-acetylthiophene and diethyl oxalate dropwise to the sodium ethoxide solution in the reactor, maintaining the internal temperature between 0-5 °C. The addition should be controlled to manage the exotherm.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture back to 0-5 °C and slowly add hydrochloric acid to neutralize the base.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, which can often be used in the next step without further purification.

Protocol 2: Large-Scale Synthesis of this compound

Materials and Equipment:

  • 10 L jacketed glass reactor with a mechanical stirrer, thermocouple, and condenser.

  • Heating system for the reactor.

  • Hydroxylamine hydrochloride

  • Ethanol

  • Water

  • Filtration equipment (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Charge the reactor with the crude ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate and ethanol.

  • Add hydroxylamine hydrochloride to the mixture.

  • Heat the reaction mixture to reflux (around 78 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Data Presentation

Table 1: Reagent Quantities for Different Synthesis Scales

ReagentLab Scale (10 g product)Pilot Scale (100 g product)Production Scale (1 kg product)
2-acetylthiophene~6 g~60 g~600 g
Diethyl oxalate~7 g~70 g~700 g
Sodium ethoxide~3.3 g~33 g~330 g
Hydroxylamine HCl~3.3 g~33 g~330 g
Ethanol (Step 1)100 mL1 L10 L
Ethanol (Step 2)70 mL700 mL7 L

Table 2: Typical Yields and Purity at Different Scales

ParameterLab ScalePilot Scale
Step 1 Yield (Diketone) 85-95% (crude)80-90% (crude)
Step 2 Yield (Final Product) 60-70% (after purification)55-65% (after purification)
Purity (HPLC) >98%>98%

Troubleshooting Guide

Issue 1: Low yield in the Claisen condensation (Step 1).

  • Potential Cause: Incomplete reaction or side reactions.

  • Solutions:

    • Ensure anhydrous conditions: Moisture will consume the sodium ethoxide. Use anhydrous ethanol and handle sodium ethoxide under an inert atmosphere.

    • Temperature control: Maintain the temperature at 0-5 °C during the addition of the thiophene/oxalate mixture to minimize side reactions. A runaway exotherm can lead to decomposition.[3]

    • Reaction time: Ensure the reaction is stirred for a sufficient time at room temperature to go to completion. Monitor by TLC.

    • Base stoichiometry: Use at least one full equivalent of sodium ethoxide.[4]

Issue 2: Formation of an oily product that is difficult to crystallize.

  • Potential Cause: Presence of impurities or residual solvent.

  • Solutions:

    • Purify the intermediate: If the crude diketone from step 1 is impure, consider purifying it by vacuum distillation before proceeding to the cyclization step.

    • Optimize recrystallization:

      • Try different solvent systems. A mixture of ethanol and water is a good starting point, but other systems like ethyl acetate/hexanes or isopropanol/water could also be effective.[5]

      • Ensure slow cooling to promote crystal growth.

      • Scratching the inside of the flask with a glass rod can help induce crystallization.

      • If a small amount of pure product is available, use it as a seed crystal.

Issue 3: Presence of the undesired regioisomer in the final product.

  • Potential Cause: The cyclization of the unsymmetrical 1,3-diketone can occur at either carbonyl group.

  • Solutions:

    • pH control: The pH of the reaction mixture during cyclization can influence the regioselectivity. Maintaining a slightly acidic to neutral pH is often preferred.

    • Solvent choice: The polarity of the solvent can affect which carbonyl group is more reactive. Protic solvents like ethanol are commonly used.[6]

    • Lewis acid catalysis: In some cases, the use of a Lewis acid can help to direct the cyclization to a specific carbonyl group, though this would require further process development.[1]

Issue 4: The reaction stalls or is incomplete during the cyclization step (Step 2).

  • Potential Cause: Insufficient heating, poor quality of hydroxylamine hydrochloride, or pH issues.

  • Solutions:

    • Temperature and time: Ensure the reaction is maintained at a consistent reflux and for a sufficient duration. Monitor by TLC until the starting material is consumed.

    • Reagent quality: Use high-purity hydroxylamine hydrochloride.

    • pH adjustment: The reaction to form the isoxazole ring involves a dehydration step. Sometimes, the addition of a mild acid catalyst can help drive the reaction to completion, although this should be optimized carefully to avoid side reactions.

Visualizations

experimental_workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Isoxazole Formation start_materials 2-Acetylthiophene + Diethyl Oxalate reaction1 Reaction at 0-5 °C, then Room Temp start_materials->reaction1 reagents1 Sodium Ethoxide in Ethanol reagents1->reaction1 workup1 Acidic Work-up & Extraction reaction1->workup1 intermediate Crude Ethyl 2,4-dioxo-4- (thiophen-2-yl)butanoate workup1->intermediate reaction2 Reflux intermediate->reaction2 reagents2 Hydroxylamine HCl in Ethanol reagents2->reaction2 workup2 Extraction & Concentration reaction2->workup2 purification Recrystallization workup2->purification final_product Ethyl 5-(thiophen-2-YL)isoxazole- 3-carboxylate purification->final_product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_low_yield issue Low Yield in Step 1 cause1 Moisture Present? issue->cause1 cause2 Poor Temperature Control? issue->cause2 cause3 Insufficient Reaction Time? issue->cause3 cause4 Incorrect Base Stoichiometry? issue->cause4 solution1 Use Anhydrous Solvents & Inert Atmosphere cause1->solution1 Yes solution2 Maintain 0-5 °C During Addition cause2->solution2 Yes solution3 Monitor by TLC to Completion cause3->solution3 Yes solution4 Use at Least 1 Equivalent of Base cause4->solution4 Yes

Caption: Troubleshooting logic for low yield in the Claisen condensation.

References

Technical Support Center: Crystallization of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white crystalline solid.[1][2] The reported melting point is in the range of 48-51 °C.[3] Significant deviation from this appearance or melting point may indicate the presence of impurities.

Q2: What are the recommended solvent systems for the recrystallization of this compound?

A2: Based on protocols for analogous isoxazole esters, a mixed solvent system of a soluble solvent and an anti-solvent is recommended.[4] Commonly successful systems include ethanol/water or methanol/water.[4] For purification prior to crystallization, column chromatography using a mixture of n-hexane and ethyl acetate has been shown to be effective for similar compounds.[5]

Q3: How can I improve the yield of my crystallization?

A3: To improve yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Slow cooling of the saturated solution is crucial as rapid cooling can lead to the formation of small, impure crystals and lower overall yield. Further cooling in an ice bath after initial crystal formation at room temperature can also help to maximize precipitation.

Q4: My product is oiling out instead of crystallizing. What should I do?

A4: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also be very effective. If these methods fail, you can try redissolving the oil in a small amount of the soluble solvent and then slowly adding the anti-solvent until turbidity is observed, followed by slow cooling.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Crystal Formation - Solution is not sufficiently saturated.- Impurities are inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Try scratching the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- If impurities are suspected, purify the crude material by column chromatography before recrystallization.
Product "Oils Out" - Solution is supersaturated.- Cooling is too rapid.- Melting point of the compound is below the temperature of the solution.- Re-heat the solution and add a small amount of the "good" solvent to reduce saturation.- Allow the solution to cool more slowly.- Ensure the chosen anti-solvent does not cause the compound to precipitate above its melting point.
Low Crystal Yield - Too much solvent was used.- Incomplete precipitation.- Use the minimum amount of hot solvent for dissolution.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Colored Crystals - Presence of colored impurities.- Perform a hot filtration with activated charcoal before allowing the solution to cool.- Purify the crude product by column chromatography prior to crystallization.
Fine, Powdery Crystals - Very rapid crystallization.- Ensure a slow cooling rate. Insulate the flask to slow down heat loss.- Consider a different solvent system that provides a wider temperature range for crystal growth.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 90924-54-2[1][3][]
Molecular Formula C₁₀H₉NO₃S[3][]
Molecular Weight 223.25 g/mol []
Appearance White to Orange to Green powder to crystal[1][2]
Melting Point 48-51 °C[3]

Table 2: Suggested Solvent Systems for Crystallization

Solvent System (Good Solvent / Anti-Solvent)Rationale
Ethanol / WaterThis compound is expected to be soluble in hot ethanol and insoluble in water.
Methanol / WaterA similar compound, the methyl ester, has been successfully recrystallized from this system.[4]
Ethyl Acetate / HexaneThis system is commonly used for the purification of isoxazole derivatives by column chromatography and can be adapted for recrystallization.[5]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a slurry of silica gel in n-hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a mixture of n-hexane and ethyl acetate. A starting ratio of 9:1 (hexane:ethyl acetate) is recommended, with the polarity gradually increasing as needed.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product, which can then be recrystallized as described in Protocol 1.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration if insoluble impurities add_anti_solvent Add anti-solvent until turbid dissolve->add_anti_solvent hot_filtration->add_anti_solvent cool_slowly Slow Cooling to Room Temp. add_anti_solvent->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry pure_crystals pure_crystals dry->pure_crystals Final Product

Caption: Experimental workflow for the crystallization of this compound.

Troubleshooting_Tree cluster_no_crystals No Crystals Formed cluster_oiling_out Product Oiled Out cluster_low_yield Low Yield start Crystallization Issue q1 Is solution clear? start->q1 No Crystals q2 Action start->q2 Oiling Out q3 Possible Cause start->q3 Low Yield a1_yes Scratch flask/ Add seed crystal q1->a1_yes Yes a1_no Concentrate solution q1->a1_no No (Cloudy) a2_1 Re-heat & add more solvent q2->a2_1 a2_2 Cool more slowly q2->a2_2 a3_1 Use less solvent q3->a3_1 Too much solvent a3_2 Cool in ice bath q3->a3_2 Incomplete precipitation

Caption: A decision tree for troubleshooting common crystallization problems.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of isoxazole derivatives, with a special focus on the structural class represented by Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate. While direct bioassay data for this compound is not extensively available in the public domain, this guide leverages data from closely related derivatives to infer its potential efficacy and to provide a valuable comparative context for researchers in drug discovery. The data presented herein is primarily centered on anticancer and antimicrobial activities, highlighting the therapeutic potential of the 5-(thiophen-2-yl)isoxazole scaffold.

Anticancer Activity: Targeting Breast Cancer

Recent studies have highlighted the potential of 5-(thiophen-2-yl)isoxazole derivatives as potent anti-breast cancer agents. Research has focused on the synthesis and in vitro evaluation of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, which are structurally related to this compound. These studies reveal that the 5-(thiophen-2-yl)isoxazole moiety is a promising scaffold for developing anticancer drugs, particularly against estrogen receptor-positive (ERα-positive) breast cancer cell lines like MCF-7.[1]

The mechanism of action for these derivatives is believed to involve the inhibition of the estrogen receptor alpha (ERα), a key driver in the proliferation of ERα-positive breast cancer cells.[1] By blocking the ERα signaling pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.

Comparative Anticancer Activity of 5-(thiophen-2-yl)isoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 5-(thiophen-2-yl)isoxazole derivatives against the human breast cancer cell line MCF-7. A lower IC50 value indicates a higher potency of the compound.

Compound IDStructureIC50 (µM) against MCF-7
TTI-4 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63[1]
TTI-6 3-(3,4,5-trimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole1.91[1]
TTI-15 3-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole9.44[1]

Note: The data presented is for derivatives of this compound. The core structure, 5-(thiophen-2-yl)isoxazole, is consistent.

Structure-Activity Relationship (SAR) Insights:

The data suggests that the nature of the substituent at the 3-position of the isoxazole ring significantly influences the anticancer activity. The presence of a trimethoxyphenyl group (TTI-6) resulted in the highest potency among the tested derivatives, indicating that electron-donating groups on the phenyl ring at the 3-position may enhance the cytotoxic effect.[1]

Antimicrobial Activity

The isoxazole and thiophene moieties are independently recognized for their antimicrobial properties. Therefore, hybrid molecules incorporating both scaffolds, such as this compound, are of significant interest for the development of new antimicrobial agents. While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited, studies on related isoxazole and thiophene derivatives have shown promising activity against a range of bacteria and fungi.[2][3][4]

For instance, certain isoxazole derivatives have demonstrated notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][6] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Future Directions for Antimicrobial Research:

A systematic screening of this compound and its analogs against a panel of clinically relevant bacterial and fungal strains is warranted to fully elucidate their antimicrobial potential. Determining their MIC and Minimum Bactericidal Concentration (MBC) values would provide crucial data for further development.

Signaling Pathway and Experimental Workflow

Estrogen Receptor Alpha (ERα) Signaling Pathway in Breast Cancer

The anticancer activity of the 5-(thiophen-2-yl)isoxazole derivatives against MCF-7 cells is linked to the modulation of the ERα signaling pathway. In ERα-positive breast cancer, the binding of estrogen to ERα triggers a cascade of events leading to cell proliferation. The 5-(thiophen-2-yl)isoxazole derivatives are proposed to act as antagonists, inhibiting this pathway and inducing apoptosis.

ERa_Signaling_Pathway cluster_nucleus Inside Nucleus Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds Nucleus Nucleus ERa->Nucleus Translocates Apoptosis Apoptosis ERa->Apoptosis Inhibition leads to Isoxazole 5-(thiophen-2-yl)isoxazole Derivative Isoxazole->ERa Inhibits ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Leads to ERa_n ERα ERa_n->ERE Binds

ERα signaling pathway and inhibition by isoxazole derivatives.
Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening of compounds like this compound for their anticancer and antimicrobial activities.

Bioassay_Workflow Start Compound Synthesis (e.g., this compound) Anticancer Anticancer Screening Start->Anticancer Antimicrobial Antimicrobial Screening Start->Antimicrobial MTT MTT Assay (Cell Viability) Anticancer->MTT MIC MIC Assay (Minimum Inhibitory Concentration) Antimicrobial->MIC IC50 Determine IC50 MTT->IC50 MIC_val Determine MIC Values MIC->MIC_val Apoptosis Mechanism of Action Studies (e.g., Apoptosis Assay) IC50->Apoptosis If active Lead Lead Compound Identification MIC_val->Lead If active Apoptosis->Lead

General workflow for anticancer and antimicrobial screening.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the isoxazole derivatives on cancer cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

2. Materials:

  • 96-well microtiter plates

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

3. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

2. Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

3. Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The available data strongly suggests that the 5-(thiophen-2-yl)isoxazole scaffold, as present in this compound, is a promising starting point for the development of novel therapeutic agents. Derivatives of this compound have demonstrated significant anticancer activity against breast cancer cells, likely through the inhibition of the ERα signaling pathway. While further investigation is required to establish the specific bioactivity of this compound itself, particularly in the antimicrobial domain, the structure-activity relationships observed in its analogs provide a solid foundation and a clear direction for future research in this area. The experimental protocols detailed in this guide offer a standardized approach for the continued evaluation of this and other related isoxazole derivatives.

References

A Comparative Analysis of the Biological Activities of Isoxazole and Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of isoxazole and triazole scaffolds reveals their significant roles in medicinal chemistry, particularly in the development of anticancer and antifungal agents. Both five-membered heterocyclic compounds serve as crucial pharmacophores in a multitude of clinically relevant drugs. This guide provides a comparative overview of their biological activities, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Biological Activity: A Tabular Summary

The following tables summarize the biological activities of various isoxazole and triazole derivatives as reported in the scientific literature. It is important to note that a direct comparison can be challenging as the experimental conditions may vary between studies.

Table 1: Anticancer Activity of Isoxazole and Triazole Derivatives

Compound ClassDerivativeCancer Cell LineAssayActivity Metric (IC₅₀/GI₅₀)Reference
Isoxazole Dihydropyrazole 45Not SpecifiedNot Specified2 ± 1 µg/mL[1][2]
Dihydropyrazole 39Not SpecifiedNot Specified4 ± 1 µg/mL[1][2]
Curcumin Derivative 40MCF-7 (Breast)Not Specified3.97 µM[3]
Diosgenin Derivative 24MCF-7 (Breast)Not Specified9.15 ± 1.30 µM[3]
Diosgenin Derivative 24A549 (Lung)Not Specified14.92 ± 1.70 µM[3]
Triazole Triazole-Quinolone Hybrid 26H460 (Lung)SAR11 µM[4]
Triazole-Quinolone Hybrid 26HCC827 (Lung)SAR7.6 µM[4]
Triazole-Isatin Hybrid 17NCI-H23 (Lung)MTT0.99–27.33 µM[4]
Phosphonate Derivative 8HT-1080 (Fibrosarcoma)Not Specified15.13 µM[5]
Phosphonate Derivative 8A-549 (Lung)Not Specified21.25 µM[5]
Phosphonate Derivative 8MCF-7 (Breast)Not Specified18.06 µM[5]
Phosphonate Derivative 8MDA-MB-231 (Breast)Not Specified16.32 µM[5]

Table 2: Antifungal Activity of Isoxazole and Triazole Derivatives

Compound ClassDerivativeFungal StrainAssayActivity Metric (MIC/IC₅₀)Reference
Isoxazole Dihydropyrazole 46Not SpecifiedNot Specified2 ± 1 µg/mL[1][2]
Triazole Various DerivativesCandida albicans, Aspergillus niger, Microsporum gypseumBroth DilutionStrong activity reported[6]
Piperidine side chain derivativesEight pathogenic fungiNot SpecifiedModerate-to-excellent[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for common assays used to evaluate the biological activities of isoxazole and triazole compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT, yielding purple formazan crystals.[9] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[8][10]

Materials:

  • MTT solution (5 mg/mL in PBS)[9]

  • Cell culture medium

  • Test compounds (isoxazole/triazole derivatives)

  • Solubilization solution (e.g., DMSO, or 20% (w/v) SDS in 0.02 M HCl)[8][11]

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 × 10⁵ cells per well and incubate for 24 hours at 37°C to allow for cell attachment.[11]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well.[9][10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[9]

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[9][10]

  • Data Analysis: The percentage of cell viability is calculated using the formula:

    • % Viability = (OD of treated cells / OD of control cells) x 100

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a fungus.

Principle: A standardized suspension of a fungal strain is exposed to serial dilutions of the test compound in a liquid growth medium. The growth of the fungus is assessed after a defined incubation period.

Materials:

  • Standardized fungal inoculum

  • RPMI-1640 medium

  • Test compounds (isoxazole/triazole derivatives)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plate using RPMI-1640 medium.

  • Inoculum Preparation: Prepare a fungal suspension and adjust its concentration to a standard density (e.g., 10⁵ cells/mL for Candida albicans).[11]

  • Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24-48 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). For a more quantitative assessment, the optical density can be read with a microplate reader. The MIC₈₀ or MIC₉₀, the concentration that inhibits 80% or 90% of growth, respectively, can also be calculated.[11]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the biological evaluation of isoxazole and triazole derivatives.

G General Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies synthesis Synthesis of Isoxazole/Triazole Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity antifungal Antifungal Assay (e.g., Broth Microdilution) purification->antifungal enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) purification->enzyme apoptosis Apoptosis Assay (e.g., Flow Cytometry) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway animal Animal Models (e.g., Xenograft) pathway->animal toxicity Toxicity Studies animal->toxicity G Simplified Apoptosis Induction Pathway compound Isoxazole/Triazole Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apoptosome Formation (Apaf-1, Caspase-9) cyto->apaf cas3 Caspase-3 Activation apaf->cas3 apoptosis Apoptosis cas3->apoptosis G Mechanism of Azole Antifungal Agents triazole Triazole Compound cyp51 Lanosterol 14α-demethylase (CYP51) triazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Catalyzes conversion to disruption Membrane Disruption & Inhibition of Fungal Growth cyp51->disruption Inhibition leads to lanosterol Lanosterol lanosterol->cyp51 Substrate membrane Fungal Cell Membrane ergosterol->membrane Is a key component of membrane->disruption Lack of ergosterol leads to

References

A Comparative Guide to the Structure-Activity Relationship of 5-Thiophene-Isoxazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, particularly when functionalized with a thiophene moiety at the 5-position, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-thiophene-isoxazole derivatives, with a primary focus on their development as anticancer agents. We will delve into their interactions with key oncogenic targets, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Comparative Analysis of Anticancer Activity

Recent research has highlighted the potential of 5-thiophene-isoxazole derivatives as potent and selective anticancer agents. The primary focus has been on their activity against breast cancer, particularly targeting the Estrogen Receptor α (ERα), as well as other significant cancer-related kinases like c-Met and Pim-1.

Targeting Estrogen Receptor α (ERα) in Breast Cancer

A series of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, showing selective cytotoxicity against the human breast cancer cell line, MCF-7.[1][2] The structure-activity relationship of these compounds reveals several key features crucial for their bioactivity.

The SAR studies underscore the significance of specific substitutions on the isoxazole core for potent anti-breast cancer activity.[1][2] An unsubstituted thiophene ring at the 5th position, a trifluoromethyl (-CF3) group at the 4th position, and a highly electron-rich benzene ring at the 3rd position are critical for enhanced potency.[1][2] For instance, the compound TTI-6, which incorporates a 3,4,5-trimethoxyphenyl group at the 3rd position, exhibited a superior IC50 value of 1.91 μM against MCF-7 cells, as compared to its analogue TTI-4 with a 3,4-dimethoxyphenyl group (IC50 = 2.63 μM).[1][3] This highlights the positive influence of increased electron density on the phenyl ring for anticancer activity.

Compound IDR (Substitution at 3-position)IC50 (μM) against MCF-7 Cells[1][3]
TTI-43,4-dimethoxyphenyl2.63
TTI-63,4,5-trimethoxyphenyl1.91

These findings suggest that the 5-thiophene-isoxazole scaffold serves as a promising framework for the development of novel ERα inhibitors. The mechanism of action is believed to involve the induction of apoptosis.[1][2]

Targeting Other Kinases in Cancer

Beyond ERα, isoxazole derivatives, in combination with a thiophene moiety, have been investigated as inhibitors of other key kinases implicated in cancer progression, such as c-Met and Pim-1.[4][5] Thiophene and isoxazole derivatives have been designed as dual antiproliferative agents and kinase inhibitors, with some compounds showing high activity against various cancer cell lines and tyrosine kinases.[4]

Further studies have synthesized novel thiophene derivatives incorporating isoxazole and other heterocyclic moieties, which have demonstrated significant cytotoxic activities against the MCF-7 breast cancer cell line.[6][7] For example, certain compounds in these series have shown higher cytotoxic activities than the standard drug doxorubicin.[6][7]

Key Signaling Pathways

Understanding the signaling pathways targeted by these compounds is crucial for rational drug design and development.

ERa_Signaling_Pathway ERα Signaling Pathway in Breast Cancer cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Activation ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Thiophene_Isoxazole 5-Thiophene-Isoxazole Derivative Thiophene_Isoxazole->ERa_inactive Inhibits Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: ERα Signaling Pathway and Inhibition by 5-Thiophene-Isoxazole Derivatives.

Experimental Protocols and Workflows

The evaluation of 5-thiophene-isoxazole derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.

General Experimental Workflow for SAR Studies

The process of discovering and optimizing these anticancer compounds typically follows a structured workflow.

Experimental_Workflow General Experimental Workflow for SAR Studies cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization A Lead Compound Identification B Analogue Design (SAR-driven) A->B C Chemical Synthesis & Purification B->C D In Vitro Cytotoxicity Screening (e.g., MTT Assay) C->D E Target-Based Assays (e.g., Kinase Inhibition) D->E F Mechanism of Action Studies (e.g., Apoptosis Assay) E->F G Data Analysis & SAR Elucidation F->G H Lead Optimization G->H H->B Iterative Improvement

Caption: A general experimental workflow for the discovery and optimization of anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of the synthesized compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (typically in a series of dilutions). Control wells containing untreated cells and vehicle-treated cells (e.g., DMSO) are also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

ERα Competitive Binding Assay

This assay is used to determine the ability of the test compounds to bind to the ERα and displace a fluorescently labeled estrogen ligand.

Principle: This is a fluorescence polarization (FP)-based assay. A fluorescently labeled estrogen (fluormone) binds to the ERα, resulting in a high FP value. If a test compound competes with the fluormone for binding to the receptor, the fluormone is displaced, leading to a decrease in the FP value.

Protocol:

  • Reagent Preparation: Prepare a series of dilutions of the test compounds in an appropriate assay buffer.

  • Assay Reaction: In a black 384-well plate, add the ERα protein, the fluormone, and the test compound dilutions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the test compound required to displace 50% of the bound fluormone.

Conclusion

The 5-thiophene-isoxazole scaffold has proven to be a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective inhibitors targeting key oncogenic pathways, such as the ERα signaling cascade. The detailed experimental protocols and workflows outlined in this guide provide a framework for the continued exploration and optimization of these compounds as potential cancer therapeutics. Further investigations into their in vivo efficacy and pharmacokinetic properties are warranted to translate these promising in vitro findings into clinical applications.

References

Validating Hits from a Library of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of a library of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate analogs. The data presented herein is based on published experimental results for a closely related series of 5-(thiophen-2-yl)isoxazole derivatives, which serve as a strong proxy for the target compounds. This document outlines their performance, details the experimental methodologies for hit validation, and visualizes key biological pathways and experimental workflows.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] Analogs of this compound, in particular, have been investigated for their potential as targeted cancer therapeutics. One of the key mechanisms of action for this class of compounds is the inhibition of Estrogen Receptor Alpha (ERα), a crucial driver in the progression of certain types of breast cancer.[2][3] This guide focuses on the validation of hits from a library of such analogs, with a focus on their efficacy against ERα-positive breast cancer cells.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of 5-(thiophen-2-yl)isoxazole analogs against the human breast adenocarcinoma cell line, MCF-7 (an ERα-positive cell line). The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

Table 1: Cytotoxicity of 5-(Thiophen-2-yl)isoxazole Analogs against MCF-7 Cells [2]

Compound IDR GroupIC50 (µM)
TTI-43,4-dimethoxyphenyl2.63
TTI-6 3,4,5-trimethoxyphenyl 1.91
TTI-157-phenylpyrazolo[1,5-a]pyrimidin-3-yl9.44
Doxorubicin-~0.8

Data extracted from a study on 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles.[2]

Structure-Activity Relationship (SAR) Summary: The SAR studies on this series of analogs have revealed several key features for potent anti-breast cancer activity:[2][3]

  • An unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial.

  • A trifluoromethyl (-CF3) group at the 4th position enhances activity.

  • A highly electron-rich benzene ring at the 3rd position, such as one bearing three methoxy groups, leads to superior activity.

Experimental Protocols

Detailed methodologies for the key experiments required to validate hits from a library of this compound analogs are provided below.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis, a common mechanism of action for anti-cancer drugs.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Estrogen Receptor Alpha (ERα) Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of Estrogen Receptor Alpha (ERα), a key target for the 5-(thiophen-2-yl)isoxazole class of compounds in breast cancer.[4][5]

ER_alpha_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERα_inactive ERα (inactive) + HSP Estrogen->ERα_inactive Binds ERα_active ERα (active dimer) ERα_inactive->ERα_active Conformational change & Dimerization ERE Estrogen Response Element (ERE) ERα_active->ERE Translocates & Binds ERα_active->ERE Target_Gene Target Gene Transcription Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein (Cell Proliferation, etc.) mRNA->Protein

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway.

Experimental Workflow for Hit Validation

The diagram below outlines the general workflow for validating hits from a library of this compound analogs.

Hit_Validation_Workflow Library Analog Library Primary_Screening Primary Screening (e.g., MTT Assay) Library->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Active Hits Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Secondary_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Secondary_Assays->Cell_Cycle_Assay Lead_Candidate Lead Candidate Apoptosis_Assay->Lead_Candidate Cell_Cycle_Assay->Lead_Candidate

Caption: Experimental Workflow for Hit Validation.

References

In Vivo Efficacy of Isoxazole Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo biological activity of isoxazole compounds against established alternatives in key therapeutic areas: inflammation, cancer, and bacterial infections. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to support the evaluation of isoxazole derivatives as potential therapeutic agents.

Anti-Inflammatory Activity: Isoxazole Derivatives versus Diclofenac

Isoxazole compounds have demonstrated significant anti-inflammatory potential in preclinical studies. A common model for evaluating acute inflammation is the carrageenan-induced paw edema assay in rodents, where the reduction in paw swelling indicates anti-inflammatory efficacy.

Comparative In Vivo Anti-Inflammatory Data

In a study evaluating a series of novel isoxazole derivatives, several compounds exhibited potent anti-inflammatory activity comparable to or exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. The data below summarizes the percentage of edema inhibition at a dose of 100 mg/kg.

Compound/DrugDose (mg/kg)% Edema Inhibition (3 hours post-carrageenan)
Isoxazole Derivative A 10072%
Isoxazole Derivative B 10068%
Diclofenac Sodium 1075%
Control (Vehicle) -0%

Table 1: Comparison of the in vivo anti-inflammatory activity of isoxazole derivatives and diclofenac sodium in a carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the methodology used to assess the in vivo anti-inflammatory activity of the isoxazole compounds.

Animals: Male Wistar rats (180-220g) are used. The animals are housed in standard laboratory conditions and are fasted overnight before the experiment with free access to water.

Procedure:

  • Animals are randomly divided into groups (n=6 per group): a control group, a standard drug group (Diclofenac sodium, 10 mg/kg), and test groups for each isoxazole derivative (100 mg/kg).

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The respective compounds or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.).

  • One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[1]

  • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test. A p-value of < 0.05 is considered statistically significant.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Many anti-inflammatory drugs, including diclofenac, exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. Isoxazole derivatives have also been shown to target this pathway.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole Isoxazole Derivatives Isoxazole->COX_Enzymes Inhibition Diclofenac Diclofenac Diclofenac->COX_Enzymes Inhibition

Figure 1: Simplified signaling pathway of COX inhibition by isoxazole derivatives and diclofenac.

Anticancer Activity: Isoxazole-Based HSP90 Inhibitors versus Doxorubicin

Certain isoxazole derivatives have emerged as potent inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of numerous oncoproteins.[2] NVP-AUY922 is a notable isoxazole-based HSP90 inhibitor that has shown significant antitumor activity in various preclinical cancer models.[3][4][5][6]

Comparative In Vivo Anticancer Data

The following table summarizes the in vivo efficacy of the isoxazole derivative NVP-AUY922 in a human breast cancer xenograft model, providing a benchmark for its potent antitumor activity. While a direct head-to-head comparison with doxorubicin in the same study is not available from the provided search results, the significant tumor growth inhibition demonstrated by NVP-AUY922 highlights its potential as a powerful anticancer agent.

CompoundDose and ScheduleTumor ModelTumor Growth Inhibition (%)
NVP-AUY922 50 mg/kg, i.p., dailyBT474 (Breast Cancer)79%[3]
Doxorubicin 5 mg/kg, i.v., weekly(Reference - General Efficacy)Variable, typically significant

Table 2: In vivo antitumor efficacy of the isoxazole-based HSP90 inhibitor NVP-AUY922 in a BT474 human breast cancer xenograft model.

Experimental Protocol: Human Tumor Xenograft Model

This protocol describes a general workflow for evaluating the in vivo anticancer efficacy of isoxazole compounds in a murine xenograft model.

Animals: Female athymic nude mice (6-8 weeks old) are used.

Procedure:

  • Human cancer cells (e.g., BT474 breast cancer cells) are cultured in appropriate media.

  • A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Mice are then randomized into treatment groups: a vehicle control group, a positive control group (e.g., Doxorubicin), and a test group for the isoxazole compound (e.g., NVP-AUY922).

  • The compounds are administered according to a predetermined schedule (e.g., daily intraperitoneal injections for NVP-AUY922).

  • Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width²) / 2.

  • Animal body weight and any signs of toxicity are monitored throughout the study.

  • At the end of the study, the percentage of tumor growth inhibition is calculated.

Signaling Pathway: HSP90 Inhibition

NVP-AUY922 and other similar isoxazole derivatives function by inhibiting HSP90, leading to the degradation of client proteins that are essential for tumor cell survival and proliferation.[7][8][9]

HSP90_Inhibition_Pathway cluster_HSP90 HSP90 Chaperone Cycle cluster_Inhibition cluster_Downstream Downstream Effects HSP90 HSP90 Client_Protein Oncogenic Client Proteins (e.g., HER2, AKT, RAF) HSP90->Client_Protein Binding & Folding Folded_Protein Stable/Active Client Protein Client_Protein->Folded_Protein Degradation Proteasomal Degradation Client_Protein->Degradation Misfolded Cell_Growth Inhibition of Cell Proliferation Folded_Protein->Cell_Growth Promotes NVP_AUY922 NVP-AUY922 (Isoxazole Derivative) NVP_AUY922->HSP90 Inhibition Apoptosis Apoptosis Degradation->Apoptosis Degradation->Cell_Growth Inhibits

Figure 2: Mechanism of action of isoxazole-based HSP90 inhibitors leading to cancer cell death.

Antibacterial Activity: Isoxazole-Based DNA Gyrase Inhibitors versus Ciprofloxacin

A novel class of isoxazole compounds has been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[10] This mechanism of action is also targeted by the widely used fluoroquinolone antibiotic, ciprofloxacin.

Comparative In Vivo Antibacterial Data

The following table presents a conceptual comparison of the in vivo efficacy of a novel isoxazole-based DNA gyrase inhibitor with ciprofloxacin in a murine systemic infection model. Specific quantitative data for a direct comparison was not available in the provided search results, but the isoxazole compound demonstrated efficacy in a Staphylococcus aureus mouse infection model.[10]

Compound/DrugDose and ScheduleBacterial StrainEfficacy (e.g., Reduction in bacterial load)
Isoxazole DNA Gyrase Inhibitor (Dose-dependent)Staphylococcus aureusSignificant reduction in bacterial burden[10]
Ciprofloxacin (Dose-dependent)Staphylococcus aureusSignificant reduction in bacterial burden

Table 3: Conceptual comparison of the in vivo antibacterial efficacy of an isoxazole-based DNA gyrase inhibitor and ciprofloxacin.

Experimental Protocol: Murine Systemic Infection Model

This protocol outlines a general procedure for evaluating the in vivo antibacterial efficacy of isoxazole compounds.

Animals: Female BALB/c mice (6-8 weeks old) are used.

Procedure:

  • A pathogenic bacterial strain (e.g., Staphylococcus aureus) is grown to a specific optical density.

  • Mice are infected systemically, for example, via intraperitoneal injection of a bacterial suspension.

  • At a predetermined time post-infection (e.g., 1-2 hours), treatment is initiated.

  • Mice are divided into groups: a vehicle control group, a standard antibiotic group (e.g., Ciprofloxacin), and test groups for the isoxazole compound at various doses.

  • The compounds are administered via a suitable route (e.g., oral or intravenous).

  • At a specified time after treatment (e.g., 24 hours), mice are euthanized.

  • Target organs (e.g., spleen or liver) are harvested, homogenized, and serially diluted.

  • The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFUs) per organ.

  • The reduction in bacterial load in the treated groups is compared to the control group to determine efficacy.

Signaling Pathway: DNA Gyrase Inhibition

Both isoxazole-based inhibitors and ciprofloxacin target bacterial DNA gyrase, but they may interact with different sites on the enzyme complex, leading to the inhibition of DNA replication and ultimately bacterial cell death.[1][11][12]

DNA_Gyrase_Inhibition cluster_Replication Bacterial DNA Replication cluster_Inhibitors cluster_Outcome Outcome Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Inhibition Inhibition of DNA Replication Replication_Fork->Inhibition Isoxazole Isoxazole Inhibitor Isoxazole->DNA_Gyrase Inhibition Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Figure 3: Mechanism of bacterial DNA gyrase inhibition by isoxazole derivatives and ciprofloxacin.

References

Comparative Efficacy Analysis of Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate Against Known Estrogen Receptor Alpha Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound, Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate, with established inhibitors of the Estrogen Receptor Alpha (ERα), a key target in the development of therapies for hormone-dependent cancers. This document summarizes key efficacy data, details experimental methodologies for robust comparison, and visualizes relevant biological pathways and workflows.

Introduction

This compound is a heterocyclic compound with a structural framework similar to other 5-(thiophen-2-yl)isoxazole derivatives that have demonstrated significant anti-cancer properties.[1][2] Notably, the derivative 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) has shown potent activity against the ERα-positive human breast cancer cell line, MCF-7, with an IC50 value of 1.91 μM.[1][2] This suggests that the thiophen-isoxazole scaffold is a promising pharmacophore for targeting ERα. This guide evaluates the potential efficacy of this compound in comparison to the well-characterized ERα inhibitors, Tamoxifen and Fulvestrant.

Data Presentation: Comparative Efficacy

The following table summarizes the binding affinity for ERα and the anti-proliferative activity against MCF-7 breast cancer cells for this compound and the known inhibitors, Tamoxifen and Fulvestrant.

CompoundTargetERα Binding Affinity (IC50)Anti-proliferative Activity (MCF-7 cells, IC50)
This compoundERαData Not AvailableData Not Available
TamoxifenERα~2.5 nM~15 µM
Fulvestrant (ICI 182,780)ERα~0.29 nM~9.4 nM

Note: Efficacy data for this compound is yet to be experimentally determined. The values presented for known inhibitors are approximate and can vary based on experimental conditions.

Experimental Protocols

To ascertain the comparative efficacy of this compound, the following standard experimental protocols are recommended.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to ERα.

Materials:

  • Recombinant human ERα protein

  • [3H]-Estradiol (radioligand)

  • Test compound (this compound)

  • Reference compounds (Tamoxifen, Fulvestrant)

  • Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor)

  • Hydroxyapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • A constant concentration of recombinant human ERα and [3H]-Estradiol are incubated in the assay buffer.

  • Increasing concentrations of the test compound or reference compounds are added to the mixture.

  • The reaction is incubated to reach equilibrium.

  • The receptor-bound radioligand is separated from the unbound radioligand using a hydroxyapatite slurry, which binds the receptor-ligand complex.

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol is determined and reported as the IC50 value.

MCF-7 Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of a compound on the metabolic activity of MCF-7 cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • Reference compounds (Tamoxifen, Fulvestrant)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound or reference compounds. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 72 hours).

  • Following incubation, the MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive HSP HSP ERa_inactive->HSP Bound ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Activation ERE Estrogen Response Element (ERE) ERa_active->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Estrogen Receptor Alpha Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_compound_prep Compound Preparation cluster_binding_assay ERα Binding Assay cluster_cell_assay MCF-7 Cell Proliferation Assay Compound Ethyl 5-(thiophen-2-YL)isoxazole- 3-carboxylate & Known Inhibitors Serial_Dilution Serial Dilution Compound->Serial_Dilution Incubation_Binding Incubation with ERα and [3H]-Estradiol Serial_Dilution->Incubation_Binding Compound_Treatment Compound Treatment Serial_Dilution->Compound_Treatment Separation Separation of Bound and Unbound Ligand Incubation_Binding->Separation Scintillation_Counting Scintillation Counting Separation->Scintillation_Counting IC50_Binding IC50 Determination (Binding Affinity) Scintillation_Counting->IC50_Binding Cell_Seeding Seed MCF-7 Cells Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Absorbance_Measurement Absorbance Measurement MTT_Assay->Absorbance_Measurement IC50_Proliferation IC50 Determination (Anti-proliferative Activity) Absorbance_Measurement->IC50_Proliferation

Caption: Workflow for Efficacy Comparison.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical entity is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comprehensive framework for evaluating the selectivity of "Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate," a compound of interest in medicinal chemistry. In the absence of direct cross-reactivity data for this specific molecule, this document outlines the key experimental and computational methodologies for such a study and presents a comparative analysis based on data from structurally related isoxazole and thiophene derivatives.

The isoxazole and thiophene scaffolds are prevalent in a multitude of biologically active compounds, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial. Given this broad bioactivity, a thorough assessment of the selectivity of any new derivative, such as this compound, is crucial. This guide will delve into the practical aspects of generating a cross-reactivity profile, from established experimental assays to modern in silico predictive models.

Experimental Approaches to Determine Cross-Reactivity

A robust cross-reactivity study employs a multi-pronged approach, combining broad screening panels with more targeted assays. The following are standard experimental protocols that can be adapted to assess the selectivity of this compound.

Kinase Inhibitor Profiling

Given that many small molecules exhibit off-target effects by interacting with kinases, a broad kinase panel screening is a critical first step.

Experimental Protocol: Kinase Panel Screening (Radiometric Assay)

Objective: To determine the inhibitory activity of this compound against a large panel of protein kinases.

Materials:

  • This compound

  • A panel of purified, recombinant kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or a similar service)

  • Specific kinase substrates (peptides or proteins)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)

  • 96- or 384-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Reaction Setup: In each well of the microplate, combine the kinase, its specific substrate, and the test compound at various concentrations in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for phosphate transfer.

  • Termination and Filtration: Stop the reaction and capture the phosphorylated substrate on the filter plates.

  • Washing: Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the dried filter plates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration compared to a DMSO control. Determine the IC50 value for any kinase that shows significant inhibition.

experimental_workflow_kinase_profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (Serial Dilutions) reaction_mix Reaction Mixture (Kinase, Substrate, Compound) compound->reaction_mix kinase_panel Kinase Panel kinase_panel->reaction_mix substrate Substrates substrate->reaction_mix atp [γ-³³P]ATP incubation Incubation atp->incubation reaction_mix->atp Add to initiate filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 Determination scintillation->data_analysis

Figure 1: Experimental workflow for radiometric kinase inhibitor profiling.
Receptor Binding Assays

To investigate potential interactions with G-protein coupled receptors (GPCRs) and other membrane receptors, competitive radioligand binding assays are the gold standard.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to a panel of receptors.

Materials:

  • This compound

  • Cell membranes expressing the target receptor

  • A specific radioligand for the target receptor (e.g., [³H]-labeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compound. Prepare the cell membranes and the radioligand in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd), and the test compound at various concentrations. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 and subsequently the Ki (inhibitory constant) value.

experimental_workflow_binding_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (Serial Dilutions) binding_mix Binding Mixture compound->binding_mix membranes Receptor Membranes membranes->binding_mix radioligand Radioligand radioligand->binding_mix incubation Incubation binding_mix->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Ki Determination scintillation->data_analysis

Figure 2: Workflow for a competitive radioligand binding assay.

In Silico Approaches for Cross-Reactivity Prediction

Computational methods offer a rapid and cost-effective way to predict potential off-target interactions and guide experimental efforts.

Molecular Similarity and Pharmacophore Modeling

These methods compare the structural and electronic features of this compound to a database of compounds with known biological activities. High similarity to a known active compound suggests a potential for similar off-target interactions.

In Silico Off-Target Profiling

Several platforms and algorithms can predict a compound's bioactivity profile across a wide range of targets. These tools utilize machine learning models trained on large-scale bioactivity data.

in_silico_workflow cluster_methods Computational Methods cluster_databases Reference Databases start Ethyl 5-(thiophen-2-YL) isoxazole-3-carboxylate (2D/3D Structure) similarity Molecular Similarity (e.g., Tanimoto) start->similarity pharmacophore Pharmacophore Modeling start->pharmacophore machine_learning Machine Learning (Off-Target Prediction) start->machine_learning chembl ChEMBL similarity->chembl pubchem PubChem pharmacophore->pubchem bindingdb BindingDB machine_learning->bindingdb output Predicted Off-Target Profile (Ranked List of Potential Targets) chembl->output pubchem->output bindingdb->output

Figure 3: Logical workflow for in silico cross-reactivity prediction.

Comparative Analysis of Isoxazole and Thiophene Derivatives

While specific data for this compound is unavailable, the following tables provide a comparative overview of the performance of structurally related compounds. This data serves as a reference for the types of activities and selectivities that might be expected and highlights the importance of comprehensive profiling.

Table 1: Kinase Inhibitory Activity of Representative Isoxazole Derivatives

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)Selectivity (Fold)Reference
Isoxazole A JNK324p38α>10,000>416[1]
Isoxazole B JNK126p38α5,000192[1]
TTI-6 Not specifiedN/AMCF-7 (cell line) IC50 = 1,910 nMN/AN/A[2]

Table 2: Receptor and Enzyme Inhibitory Activity of Thiophene Derivatives

Compound IDTargetIC50 (µM)Selectivity ProfileReference
Thiophene 1 PTP1B2.1>6-fold selective over TCPTP[3]
Thiophene 2 COX-20.67Selective over COX-1[4]
Thiophene 3 VEGFR-20.075Also inhibits AKT at 4.60 µM[5]

Conclusion

The comprehensive evaluation of a compound's cross-reactivity is a cornerstone of modern drug discovery. For this compound, a systematic approach combining broad experimental screening with predictive in silico modeling is recommended. The provided experimental protocols for kinase and receptor profiling offer a clear roadmap for generating robust selectivity data. The comparative data on related isoxazole and thiophene derivatives underscore the diverse biological activities of these scaffolds and the necessity of thorough off-target assessment. By employing these methodologies, researchers can build a detailed understanding of the selectivity profile of this compound, enabling more informed decisions in the progression of this and other novel chemical entities.

References

Unveiling the Potential of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: A Comparative Guide to Estrogen Receptor Alpha (ERα) Antagonism in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate and its analogs as potential Estrogen Receptor Alpha (ERα) antagonists. Drawing on available data for the broader class of 5-(thiophen-2-yl)isoxazoles, this document outlines their performance against established therapies and provides detailed experimental methodologies for target validation.

The landscape of hormone-positive breast cancer treatment has long been dominated by selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). However, the emergence of novel small molecules with distinct scaffolds, such as the 5-(thiophen-2-yl)isoxazole core, presents new avenues for therapeutic intervention. This guide focuses on the potential of this chemical class, with a specific interest in this compound, by contextualizing it within the established framework of ERα antagonism.

Target Identification: Estrogen Receptor Alpha (ERα)

While direct target identification for this compound is not extensively documented in publicly available literature, compelling evidence from studies on structurally similar compounds points towards Estrogen Receptor Alpha (ERα) as a primary biological target. A notable study on a series of 5-(thiophen-2-yl)isoxazole derivatives demonstrated their efficacy as anti-breast cancer agents specifically targeting ERα. One of the lead compounds from this series, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), exhibited significant cytotoxicity against the ERα-positive human breast cancer cell line, MCF-7.[1] This suggests that the 5-(thiophen-2-yl)isoxazole scaffold is a promising pharmacophore for the development of novel ERα inhibitors.

Comparative Performance Analysis

To contextualize the potential of the 5-(thiophen-2-yl)isoxazole class, this section compares the in vitro efficacy of a representative compound, TTI-6, with established ERα antagonists, Tamoxifen and Fulvestrant.

CompoundChemical ClassMechanism of ActionTarget Cell LineIC50 (μM)
TTI-6 5-(thiophen-2-yl)isoxazoleERα Antagonist (putative)MCF-71.91[1]
Tamoxifen Selective Estrogen Receptor Modulator (SERM)Competitive inhibitor of estradiol binding to ERα.[2][3]MCF-7Varies (typically in the low micromolar range)
Fulvestrant Selective Estrogen Receptor Degrader (SERD)Binds to ERα and promotes its degradation.[4][5][6][7][8]MCF-7Varies (typically in the nanomolar to low micromolar range)

Target Validation: Experimental Approaches

The validation of ERα as the target for 5-(thiophen-2-yl)isoxazole derivatives involves a series of in vitro assays. The following sections provide detailed protocols for key experiments.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

  • Cell Line: MCF-7 (ERα-positive human breast cancer cell line).

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound (e.g., this compound) and control compounds (e.g., Tamoxifen, Fulvestrant) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

2. ERα Competitive Binding Assay

This assay assesses the ability of the compound to compete with estradiol for binding to the ERα.

  • Reagents: Human recombinant ERα, [³H]-Estradiol, test compound.

  • Procedure:

    • Incubate a fixed concentration of human recombinant ERα with a fixed concentration of [³H]-Estradiol in the presence of increasing concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Plot the percentage of [³H]-Estradiol displaced against the log concentration of the test compound to determine the IC50 value.

3. Estrogen Response Element (ERE)-Luciferase Reporter Assay

This assay measures the functional consequence of ERα binding by quantifying the transcription of an estrogen-responsive gene.

  • Cell Line: MCF-7 cells transiently or stably transfected with an ERE-luciferase reporter plasmid.

  • Procedure:

    • Plate the transfected MCF-7 cells in a 96-well plate.

    • Treat the cells with a known concentration of estradiol to induce luciferase expression.

    • Co-treat the cells with increasing concentrations of the test compound.

    • After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of the test compound indicates ERα antagonist activity.

4. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if the compound induces programmed cell death.

  • Cell Line: MCF-7 cells.

  • Procedure:

    • Treat MCF-7 cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

5. Cell Cycle Analysis

This assay investigates the effect of the compound on the progression of the cell cycle.

  • Cell Line: MCF-7 cells.

  • Procedure:

    • Treat MCF-7 cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

ERα Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of Estrogen Receptor Alpha.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_inactive Inactive ERα Estradiol->ERa_inactive Binds ERa_dimer ERα Dimer ERE Estrogen Response Element (ERE) ERa_dimer->ERE Translocation & Binding HSP HSP90 ERa_inactive->ERa_dimer Dimerization ERa_inactive->HSP Dissociation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Caption: Classical genomic signaling pathway of Estrogen Receptor Alpha (ERα).

Experimental Workflow for Target Validation

The logical flow of experiments to validate ERα as the target of a novel compound is depicted below.

Target_Validation_Workflow Compound Test Compound (e.g., this compound) Cell_Viability Cell Viability Assay (MTT) Compound->Cell_Viability Binding_Assay ERα Competitive Binding Assay Cell_Viability->Binding_Assay If cytotoxic Reporter_Assay ERE-Luciferase Reporter Assay Binding_Assay->Reporter_Assay If binds to ERα Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Reporter_Assay->Apoptosis_Assay If functional antagonist Cell_Cycle_Assay Cell Cycle Analysis Reporter_Assay->Cell_Cycle_Assay If functional antagonist Target_Validated ERα Target Validated Apoptosis_Assay->Target_Validated Cell_Cycle_Assay->Target_Validated

Caption: Experimental workflow for the validation of ERα as a drug target.

Conclusion

The 5-(thiophen-2-yl)isoxazole scaffold represents a promising starting point for the development of novel ERα antagonists for the treatment of hormone-positive breast cancer. The available data on representative compounds from this class demonstrate potent in vitro activity. Further investigation into the specific properties of this compound, following the detailed experimental protocols outlined in this guide, is warranted to fully elucidate its therapeutic potential. This comparative guide serves as a foundational resource for researchers aiming to explore and validate this and similar compounds in the pursuit of next-generation endocrine therapies.

References

Benchmarking the Synthetic Efficiency of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for the production of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail various synthetic routes, presenting quantitative data, experimental protocols, and visual workflows to facilitate an objective assessment of their efficiency and practicality.

Executive Summary

The synthesis of this compound can be approached through several key strategies. This guide focuses on three primary routes:

  • Route A: Condensation of a β-Dicarbonyl Intermediate. This classical approach involves the reaction of a thiophene-containing β-ketoester with hydroxylamine.

  • Route B: 1,3-Dipolar Cycloaddition. This method relies on the [3+2] cycloaddition of a thiophene-derived nitrile oxide with an appropriate dipolarophile.

  • Route C: Cyclization of a Thiophene-Containing Chalcone. This two-step approach involves the initial synthesis of a thiophene-chalcone, followed by cyclization with hydroxylamine.

Each route presents distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate availability. The following tables and protocols provide a detailed comparison to aid in the selection of the most suitable method for a given research or development context.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the different synthetic routes to provide a clear comparison of their efficiencies.

Parameter Route A: β-Dicarbonyl Condensation Route B: 1,3-Dipolar Cycloaddition Route C: Chalcone Cyclization
Starting Materials 2-Acetylthiophene, Diethyl oxalate, Hydroxylamine hydrochlorideThiophene-2-carboxaldehyde, Hydroxylamine hydrochloride, Ethyl propiolate2-Acetylthiophene, Benzaldehyde, Hydroxylamine hydrochloride
Key Intermediates Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoateThiophene-2-carbonitrile oxide1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (Thiophene-Chalcone)
Overall Yield ~64% (based on methyl ester analog)[1]Not explicitly reported for the target molecule, but generally moderate to good yields for similar cycloadditions.Yields vary depending on the chalcone and cyclization conditions.
Number of Steps 22 (in-situ generation of nitrile oxide)2
Reaction Conditions Reflux in methanol[1]Typically mild, room temperature.Varies, can require reflux.
Purification Recrystallization, Column chromatography[1]Column chromatography.Recrystallization, Column chromatography.

Experimental Protocols

Route A: Synthesis via β-Dicarbonyl Condensation

This route is based on the reported synthesis of the methyl ester analog and is adapted for the ethyl ester.[1]

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

  • To a solution of sodium ethoxide (prepared from sodium in ethanol) in a suitable flask, add a mixture of 2-acetylthiophene and diethyl oxalate at 0-5°C.

  • Stir the resulting solution at room temperature for 6 hours.

  • After completion, neutralize the reaction with an appropriate acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate and hydroxylamine hydrochloride in methanol.

  • Reflux the mixture for 4-7 hours.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., CH2Cl2) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the residue by recrystallization from a mixture of methanol and water to afford the final product.

Route B: Synthesis via 1,3-Dipolar Cycloaddition

This proposed route involves the in-situ generation of thiophene-2-carbonitrile oxide followed by its cycloaddition with ethyl propiolate.

Step 1: In-situ Generation of Thiophene-2-carbonitrile oxide

  • Thiophene-2-carboxaldehyde is converted to thiophene-2-aldoxime by reaction with hydroxylamine hydrochloride in the presence of a base.

  • The thiophene-2-aldoxime is then treated with a chlorinating agent (e.g., N-chlorosuccinimide or nitrosyl chloride) in a suitable solvent to generate the corresponding hydroximoyl chloride.

  • In the presence of a base (e.g., triethylamine), the hydroximoyl chloride eliminates HCl to form the thiophene-2-carbonitrile oxide in situ.

Step 2: Cycloaddition with Ethyl Propiolate

  • To the solution containing the in-situ generated thiophene-2-carbonitrile oxide, add ethyl propiolate.

  • Stir the reaction mixture at room temperature until the consumption of the starting materials is observed by TLC.

  • Upon completion, the reaction mixture is typically worked up by washing with water and extracting with an organic solvent.

  • The crude product is then purified by column chromatography to yield this compound.

Route C: Synthesis via Chalcone Cyclization

This route involves the preparation of a thiophene-containing chalcone, which is then cyclized to the isoxazole.

Step 1: Synthesis of 1-(Thiophen-2-yl)-3-phenylprop-2-en-1-one (Thiophene-Chalcone)

  • In a flask containing ethanol, dissolve 2-acetylthiophene and benzaldehyde.

  • Add an aqueous solution of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature.

  • The reaction progress is monitored by TLC. Upon completion, the product often precipitates and can be collected by filtration.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound (Modification required)

Standard chalcone cyclization with hydroxylamine typically yields a 3,5-disubstituted isoxazole without a carboxylate group at the 3-position. To obtain the target molecule via this route, a modified chalcone precursor or a different cyclization strategy would be necessary, which is not commonly reported.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route_A cluster_step1 Step 1: Formation of β-Dicarbonyl Intermediate cluster_step2 Step 2: Isoxazole Ring Formation 2-Acetylthiophene 2-Acetylthiophene Reaction_1 Condensation 2-Acetylthiophene->Reaction_1 Diethyl oxalate Diethyl oxalate Diethyl oxalate->Reaction_1 Sodium ethoxide Sodium ethoxide Sodium ethoxide->Reaction_1 Intermediate_A Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate Reaction_2 Cyclization Intermediate_A->Reaction_2 Reaction_1->Intermediate_A Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction_2 Final_Product_A This compound Reaction_2->Final_Product_A

Caption: Workflow for Route A: β-Dicarbonyl Condensation.

Route_B cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: Cycloaddition Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Oxime_formation Oxime Formation Thiophene-2-carboxaldehyde->Oxime_formation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Oxime_formation Chlorinating agent Chlorinating agent Chlorination Chlorination Chlorinating agent->Chlorination Base Base Elimination Elimination Base->Elimination Intermediate_B Thiophene-2-carbonitrile oxide Reaction_B 1,3-Dipolar Cycloaddition Intermediate_B->Reaction_B Thiophene-2-aldoxime Thiophene-2-aldoxime Oxime_formation->Thiophene-2-aldoxime Thiophene-2-aldoxime->Chlorination Hydroximoyl_chloride Hydroximoyl_chloride Chlorination->Hydroximoyl_chloride Hydroximoyl_chloride->Elimination Elimination->Intermediate_B Ethyl propiolate Ethyl propiolate Ethyl propiolate->Reaction_B Final_Product_B This compound Reaction_B->Final_Product_B Route_C cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Isoxazole Formation (Modified) 2-Acetylthiophene 2-Acetylthiophene Reaction_C1 Claisen-Schmidt Condensation 2-Acetylthiophene->Reaction_C1 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_C1 Base Base Base->Reaction_C1 Intermediate_C Thiophene-Chalcone Reaction_C2 Cyclization Intermediate_C->Reaction_C2 Reaction_C1->Intermediate_C Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction_C2 Final_Product_C 3-Phenyl-5-(thiophen-2-yl)isoxazole Note Note: This route does not directly yield the target ester. Final_Product_C->Note Reaction_C2->Final_Product_C

References

A Spectroscopic Showdown: Distinguishing Isomers of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of "Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate" and its primary positional isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering key insights for accurate identification and characterization.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for the three isomers. It is important to note that where direct experimental data was unavailable, values have been predicted based on the analysis of structurally similar compounds.

Spectroscopic DataThis compound (Target Compound)Ethyl 3-(thiophen-2-yl)isoxazole-5-carboxylate (Isomer 1)Ethyl 5-(thiophen-3-yl)isoxazole-3-carboxylate (Isomer 2)
¹H NMR (ppm) ~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, CH₂), ~7.2 (dd, 1H, Th-H4'), ~7.7 (d, 1H, Th-H3'), ~7.8 (d, 1H, Th-H5'), ~7.0 (s, 1H, Isox-H4)~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, CH₂), ~7.2 (dd, 1H, Th-H4'), ~7.6 (d, 1H, Th-H3'), ~7.7 (d, 1H, Th-H5'), ~7.4 (s, 1H, Isox-H4)~1.4 (t, 3H, CH₃), ~4.4 (q, 2H, CH₂), ~7.6 (dd, 1H, Th-H4'), ~7.9 (d, 1H, Th-H2'), ~8.1 (d, 1H, Th-H5'), ~7.0 (s, 1H, Isox-H4)
¹³C NMR (ppm) ~14.0 (CH₃), ~62.0 (CH₂), ~110.0 (Isox-C4), ~128.0 (Th-C4'), ~129.0 (Th-C3'), ~130.0 (Th-C5'), ~132.0 (Th-C2'), ~158.0 (Isox-C5), ~160.0 (C=O), ~168.0 (Isox-C3)~14.0 (CH₃), ~62.0 (CH₂), ~103.0 (Isox-C4), ~128.0 (Th-C4'), ~128.5 (Th-C3'), ~129.0 (Th-C5'), ~131.0 (Th-C2'), ~162.0 (C=O), ~165.0 (Isox-C3), ~175.0 (Isox-C5)~14.0 (CH₃), ~62.0 (CH₂), ~110.0 (Isox-C4), ~124.0 (Th-C4'), ~127.0 (Th-C2'), ~129.0 (Th-C5'), ~135.0 (Th-C3'), ~158.0 (Isox-C5), ~160.0 (C=O), ~168.0 (Isox-C3)
IR (cm⁻¹) ~1725 (C=O, ester), ~1610 (C=N, isoxazole), ~1550 (C=C, thiophene), ~1250 (C-O, ester)~1730 (C=O, ester), ~1600 (C=N, isoxazole), ~1545 (C=C, thiophene), ~1240 (C-O, ester)~1725 (C=O, ester), ~1610 (C=N, isoxazole), ~1555 (C=C, thiophene), ~1250 (C-O, ester)
Mass Spec (m/z) 223 (M⁺), 195, 178, 150, 111223 (M⁺), 178, 150, 122, 111223 (M⁺), 195, 178, 150, 111

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired with a pulse angle of 30-45 degrees, a spectral width of 12-16 ppm, and a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of 200-220 ppm. A sufficient number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source.

  • Data Acquisition: For ESI, the sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. For EI, a solid probe is used. The mass spectrum is acquired over a suitable mass range (e.g., m/z 50-500).

Visualizing the Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Workflow Workflow for Isomer Spectroscopic Comparison cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Identification Synthesis Synthesis of Isomers Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Functional Group Frequencies, Fragmentation Patterns) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation and Isomer Identification Data_Analysis->Structure_Elucidation

Caption: A flowchart illustrating the key stages in the spectroscopic comparison of chemical isomers.

In-Depth Spectroscopic Analysis and Isomer Differentiation

The key to distinguishing these isomers lies in the subtle but significant differences in their spectroscopic signatures, arising from the varied electronic environments of the nuclei and functional groups.

¹H NMR Spectroscopy
  • Thiophene Protons: The chemical shifts and coupling patterns of the thiophene protons are highly informative.

    • In This compound , the thiophene protons will appear as a set of three coupled signals. The proton at the 5'-position will be a doublet, the proton at the 3'-position will be a doublet, and the proton at the 4'-position will be a doublet of doublets.

    • For Ethyl 3-(thiophen-2-yl)isoxazole-5-carboxylate , a similar pattern is expected, but the exact chemical shifts will differ due to the change in the electronic effect of the isoxazole ring attachment point.

    • In Ethyl 5-(thiophen-3-yl)isoxazole-3-carboxylate , the thiophene protons will present a different coupling pattern, with two doublets and one doublet of doublets, and their chemical shifts will be distinct from the 2-substituted isomers.

  • Isoxazole Proton: The singlet corresponding to the proton at the 4-position of the isoxazole ring is a key diagnostic peak. Its chemical shift is influenced by the nature of the substituents at the 3- and 5-positions. In Isomer 1 , where the electron-withdrawing carboxylate group is at the 5-position, this proton is expected to be shifted further downfield compared to the target compound and Isomer 2 .

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in both the isoxazole and thiophene rings provide a clear fingerprint for each isomer.

  • Isoxazole Carbons: The chemical shifts of the C3, C4, and C5 carbons of the isoxazole ring are particularly sensitive to the substituent pattern. The carbon attached to the electron-withdrawing ethyl carboxylate group will experience a significant downfield shift.

  • Thiophene Carbons: The point of attachment of the isoxazole ring to the thiophene ring will significantly alter the chemical shifts of the thiophene carbons.

Infrared (IR) Spectroscopy

While IR spectroscopy is generally less definitive for distinguishing positional isomers of this type, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The stretching frequency of the ester carbonyl group (C=O) may also show slight variations depending on the electronic environment.

Mass Spectrometry

The fragmentation patterns observed in the mass spectra can be a powerful tool for isomer differentiation.

  • The molecular ion peak (M⁺) will be the same for all three isomers (m/z 223).

  • The fragmentation pathways will differ based on the stability of the resulting fragment ions. For instance, the cleavage of the bond between the isoxazole and thiophene rings will lead to different fragment ions for each isomer, providing a clear basis for distinction. In the target compound and Isomer 2 , a prominent fragment corresponding to the loss of the ethoxycarbonyl group is expected. In Isomer 1 , fragmentation may be initiated by cleavage of the isoxazole ring itself.

By carefully analyzing and comparing these spectroscopic datasets, researchers can confidently identify and differentiate between "this compound" and its positional isomers, a critical step in advancing research and development in the chemical and pharmaceutical sciences.

The Synergy and Disparity: A Comparative Guide to Computational Predictions and Experimental Realities for Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integration of computational modeling with experimental validation is paramount in accelerating the discovery of novel therapeutics. This guide provides an objective comparison of in silico predictions against experimental data for isoxazole derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities.

This analysis delves into the correlation between predicted and observed data across biological activities and spectroscopic properties, offering insights into the strengths and limitations of current computational methodologies. The information presented is supported by detailed experimental protocols and visualized workflows to provide a comprehensive resource for the scientific community.

Biological Activity: Gauging the Predictive Power of In Silico Models

Computational methods such as molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in predicting the biological efficacy of isoxazole derivatives. These predictions are then benchmarked against in vitro and in vivo experimental results.

Carbonic Anhydrase Inhibition

A study on five-membered heterocyclic isoxazole derivatives as carbonic anhydrase (CA) inhibitors highlights a strong correlation between computational predictions and in vitro results.[1][2] Molecular docking and MD simulations were employed to predict the binding affinity of the synthesized compounds.[1]

Table 1: Comparison of Predicted Binding Energy and Experimental IC50 for Carbonic Anhydrase Inhibition by Isoxazole Derivatives

CompoundPredicted Binding Energy (ΔGbind, kcal/mol)Experimental IC50 (μM)
AC2 -13.53112.3 ± 1.6
AC3 -12.49228.4 ± 2.3
Standard Not Reported18.6 ± 0.5

Data sourced from a 2022 study on isoxazole derivatives against carbonic anhydrase.[1][2]

The computational data strongly supported the in vitro enzyme inhibition results, with the compound AC2 showing the most promising inhibitory activity, which was consistent with its predicted binding energy.[1][2]

Cyclooxygenase (COX) Inhibition

In the pursuit of anti-inflammatory agents, isoxazole-carboxamide derivatives have been evaluated as COX inhibitors.[3] Molecular docking studies were conducted to understand the binding interactions with COX enzymes, and these were compared with in vitro IC50 values.[3]

Table 2: Predicted Binding Affinity and Experimental IC50 for COX Inhibition by an Isoxazole Derivative

CompoundTargetPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)Selectivity Ratio (COX-1/COX-2)
A13 COX-1Not explicitly stated in snippets644.63
COX-2Not explicitly stated in snippets13

Data from a 2022 study on isoxazole-carboxamide derivatives as COX inhibitors.[3]

The compound A13 emerged as the most potent inhibitor against both COX-1 and COX-2 enzymes in experimental assays.[3]

Anticancer and Antiviral Activity

QSAR models have been successfully developed to predict the anti-inflammatory, antiviral, and anticancer activities of isoxazole derivatives.[4][5][6] For instance, a 2D QSAR model for ([biphenyloxy]propyl)isoxazoles as anti-coxsackievirus B3 (CVB3) agents showed good predictive ability, with high correlation coefficients (R² = 0.84-0.99).[5] The study led to the design of novel compounds, and a high level of activity for one of them was confirmed experimentally.[5]

Spectroscopic Properties: DFT Calculations versus Experimental NMR

Density Functional Theory (DFT) has become a powerful tool for predicting spectroscopic properties, such as NMR chemical shifts, aiding in the structural elucidation of novel compounds.[7][8][9]

A study on new fluorescent derivatives of imidazo[4',5':3,4]benzo[c]isoxazole utilized DFT calculations to predict ¹H NMR chemical shifts, which were then compared with experimental data to confirm the structures of the synthesized compounds.[7]

Table 3: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for an Imidazo[4',5':3,4]benzo[c]isoxazole Derivative

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-alpha Specific values not available in snippetsSpecific values not available in snippets
H-beta Specific values not available in snippetsSpecific values not available in snippets
H-gamma Specific values not available in snippetsSpecific values not available in snippets

While the specific numerical comparison is not detailed in the provided search results, the study confirms that DFT calculations were performed to provide predicted ¹H NMR chemical shifts to confirm the exact structure of the fluorescent compounds.[7]

Experimental and Computational Protocols

Synthesis of Isoxazole Derivatives

A common synthetic route involves the Claisen-Schmidt condensation to form chalcones, followed by cyclization with hydroxylamine hydrochloride to yield the isoxazole ring.[4][10][11] Another method is the one-pot synthesis from aromatic aldehydes and ethyl 3-oxopentanoate with hydroxylamine in the presence of a catalyst and ultrasound radiation.[1][12] The synthesized compounds are typically characterized using spectroscopic methods like IR, ¹H NMR, and ¹³C NMR.[4][10]

In Vitro Biological Assays
  • Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, COX): The inhibitory activity of the compounds is determined by measuring the enzyme activity in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[1][2][3]

  • Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using methods like the tube dilution method.[13]

  • Anticancer Activity: The cytotoxic effects of the compounds are evaluated against different cancer cell lines, with IC50 values determined to quantify their potency.[14][15]

Computational Methods
  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. The protein structure is often retrieved from the Protein Data Bank (PDB).[1][16] Ligand structures are drawn and optimized before docking.[1] The binding affinity is often reported as a docking score or binding energy.[6][17]

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction.[1][6]

  • QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.[4][5][6][18] These models are then used to predict the activity of new, untested compounds.[6]

  • DFT Calculations: DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It is employed to predict various properties, including NMR and IR spectra, and to optimize molecular geometries.[7][8][19]

Visualizing the Workflow and Biological Context

To better illustrate the interplay between computational and experimental approaches, the following diagrams are provided.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation a Ligand Design & Preparation c Molecular Docking / QSAR / DFT a->c b Target Identification & Preparation (PDB) b->c d Prediction of Biological Activity / Properties c->d f In Vitro / In Vivo Experiments d->f Guides Experiment h Data Comparison & Analysis d->h e Synthesis of Isoxazole Derivatives e->f g Characterization (NMR, Mass Spec, etc.) e->g f->d Validates Prediction f->h g->d Confirms Structure i Lead Optimization / New Hypotheses h->i

Caption: A typical workflow comparing computational predictions with experimental results for isoxazole derivatives.

G cluster_pathway Physiological Role of Carbonic Anhydrase (CA) cluster_functions CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA HCO3 H+ + HCO3- secretions Electrolyte Secretions respiration Respiration metabolism Metabolic Pathways ph ph CA->HCO3 pH pH Homeostasis isoxazole Isoxazole Derivative (Inhibitor) isoxazole->CA Inhibits

References

A Comparative Guide to the ADMET Profile of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate and Related Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate against structurally related isoxazole derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently associated with favorable metabolic stability and a wide range of pharmacological activities.[1][2] The data presented herein is derived from in silico predictive models, a standard approach in the early stages of drug discovery to prioritize candidates for further experimental validation.[2][3]

Comparative In Silico ADMET Profile

The following table summarizes the predicted ADMET properties for this compound and three comparator compounds. These comparators were selected based on their structural similarity and relevance in recent research, sharing the core 5-(thiophen-2-yl)isoxazole or a related isoxazole structure. The data is representative of predictions from widely used computational tools such as SwissADME and pkCSM.[2][4][5]

Table 1: Predicted ADMET Properties of Isoxazole Derivatives

Parameter This compound (Target) Comparator 1: TTI-6 ¹Comparator 2: Isoxazole-Carboxamide ²Comparator 3: N-Methyl-carboxamide ³
Physicochemical Properties
Molecular Weight ( g/mol )223.25425.41360.44208.24
LogP (Consensus)~2.5~4.8~4.5~1.8
H-Bond Acceptors4643
H-Bond Donors0011
TPSA (Ų)75.794.287.564.9
Pharmacokinetics (Absorption)
GI AbsorptionHighHighHighHigh
Caco-2 Permeability (log Papp)Moderate to HighHighHighModerate
Pharmacokinetics (Distribution)
Blood-Brain Barrier (BBB) PermeantYesNoNoYes
P-glycoprotein SubstrateYesYesNoYes
Pharmacokinetics (Metabolism)
CYP2C9 InhibitorNoYesYesNo
CYP2C19 InhibitorNoYesNoNo
CYP3A4 InhibitorNoNoNoNo
Drug-Likeness
Lipinski's Rule Violations0000
Bioavailability Score0.550.550.550.55
Toxicity
AMES Toxicity (Mutagenicity)NoNoNoNo

¹ 3-(3,4,5-trimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole[6][7] ² 5-Methyl-3-phenyl-N-(4-(thiophen-2-yl) phenyl) isoxazole-4–Carboxamide[8] ³ N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

Experimental Protocols and Methodologies

The data presented is predictive and necessitates experimental validation. The methodologies for generating such in silico data, along with the subsequent experimental validations, are outlined below.

In Silico ADMET Prediction

In silico ADMET profiling is a computational method used to predict the pharmacokinetic and toxicity properties of small molecules.[4][5] This approach is crucial in early-stage drug discovery for filtering large libraries of compounds and identifying candidates with promising drug-like properties before committing to costly synthesis and in vitro/in vivo testing.

General Protocol:

  • Compound Input: The two-dimensional structure of the molecule is provided as a SMILES (Simplified Molecular Input Line Entry System) string to the prediction software.

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors, including physicochemical properties (e.g., molecular weight, LogP, topological polar surface area) and structural fingerprints.

  • Model Prediction: These descriptors are fed into pre-built statistical and machine learning models that have been trained on large datasets of compounds with known experimental ADMET properties.

  • Output Generation: The software generates predictions for various endpoints, including:

    • Absorption: Gastrointestinal (GI) absorption, Caco-2 cell permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Inhibition of key Cytochrome P450 (CYP) enzymes.

    • Excretion: Total clearance.

    • Toxicity: Mutagenicity (AMES test), hepatotoxicity, etc.

  • Common Tools: Freely accessible web servers like SwissADME and pkCSM are widely used for these predictions.[2][4][9][10] SwissADME provides a comprehensive analysis of pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[1][9] pkCSM utilizes graph-based signatures to predict a wide range of ADMET properties.[4][11][12]

In Vitro Experimental Validation

Selected compounds prioritized by in silico screening are typically subjected to a panel of in vitro assays for experimental validation.

1. Caco-2 Permeability Assay (for Intestinal Absorption):

  • Objective: To assess the rate of transport of a compound across the intestinal epithelial barrier.

  • Methodology: Caco-2 cells, a human colon adenocarcinoma cell line, are grown to form a confluent monolayer on a semi-permeable membrane in a transwell plate, differentiating to form tight junctions that mimic the intestinal barrier. The test compound is added to the apical (AP) side, and its concentration in the basolateral (BL) side is measured over time using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

2. Cytochrome P450 (CYP) Inhibition Assay:

  • Objective: To determine if a compound inhibits the activity of major drug-metabolizing CYP enzymes.

  • Methodology: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) are incubated with a fluorescent probe substrate that generates a fluorescent signal upon metabolism. The test compound is added at various concentrations. A decrease in the fluorescent signal indicates inhibition of the enzyme, from which an IC₅₀ value can be determined.

3. Ames Test (for Mutagenicity):

  • Objective: To assess the mutagenic potential of a compound.

  • Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver). If the compound or its metabolites are mutagenic, they will cause reverse mutations, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to a negative control.

Visualizations: Workflows and Pathways

The following diagrams illustrate the computational workflow for ADMET prediction and a potential biological pathway that could be modulated by isoxazole derivatives, given their known anti-inflammatory and anticancer activities.

ADMET_Workflow cluster_input Step 1: Input cluster_tool Step 2: In Silico Prediction Tool cluster_analysis Step 3: Property Calculation cluster_output Step 4: Output & Decision cluster_invisible start Compound Structure (SMILES String) tool SwissADME / pkCSM Web Server start->tool physchem Physicochemical Properties tool->physchem pk Pharmacokinetics (A, D, M, E) tool->pk drug Drug-Likeness tool->drug tox Toxicity tool->tox merger physchem->merger pk->merger drug->merger tox->merger analysis Data Analysis & Comparison decision Candidate Prioritization for Experimental Validation analysis->decision merger->analysis

Caption: A generalized workflow for in silico ADMET prediction.

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR1 tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα ikb->ikb_p ikb_nfkb IκBα-NF-κB (Inactive) ikb->ikb_nfkb nfkb p50/p65 (NF-κB) nfkb->ikb_nfkb nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocation proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation isoxazole Isoxazole Derivative (Potential Inhibitor) isoxazole->ikk Inhibits dna DNA nfkb_nuc->dna gene Gene Transcription (Inflammation, Survival) dna->gene

Caption: A potential mechanism of action via the NF-κB signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling this compound (CAS No. 90924-54-2). The information is compiled to ensure safe laboratory operations and proper disposal, fostering a culture of safety and trust.

Chemical Identifier and Hazard Information:

Identifier Value
Chemical Name This compound
CAS Number 90924-54-2
Molecular Formula C10H9NO3S
Physical Form Solid
GHS Pictogram GHS07
Signal Word Warning
Hazard Statement H319: Causes serious eye irritation
Personal Protective Equipment (PPE)

Given the classification as a serious eye irritant, the following PPE is mandatory. Due to the absence of a complete safety data sheet, a cautious approach assuming other potential hazards is recommended.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.To prevent serious eye irritation from dust particles or splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Glove material compatibility should be confirmed with the manufacturer's data.To prevent skin contact. Although no specific skin irritation data is available, it is prudent to avoid direct contact.
Body Protection A standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities.To protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.To minimize inhalation of the solid compound.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect from spills.[1]
Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood to minimize dust exposure.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.[2]

  • Store in a tightly closed container in a cool, dry place.[2]

Spill Management:

  • Evacuate the immediate area.

  • Ventilate the area.

  • Wear appropriate PPE as outlined above.

  • Contain the spill. For a solid, gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • The compound and any contaminated materials should be disposed of as hazardous chemical waste. Do not dispose of down the drain.

Experimental Protocols

First Aid Measures:

Exposure Route Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Visual Safety Workflows

The following diagrams illustrate the essential safety and handling procedures for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set up in a Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh the Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

cluster_controls Hierarchy of Safety Controls elimination Elimination/Substitution (Not Applicable for this compound) engineering Engineering Controls (e.g., Chemical Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (Goggles, Gloves, Lab Coat)

Caption: Hierarchy of safety controls for chemical handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate
Reactant of Route 2
Ethyl 5-(thiophen-2-YL)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.